Product packaging for Bropirimine(Cat. No.:CAS No. 56741-95-8)

Bropirimine

Número de catálogo: B1667939
Número CAS: 56741-95-8
Peso molecular: 266.09 g/mol
Clave InChI: CIUUIPMOFZIWIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Bropirimine is an experimental, orally effective small-molecule immunomodulator with documented anti-cancer and antiviral properties in preclinical and clinical research . Functioning as a biological response modifier, it has been characterized as an interferon inducer, stimulating the body's innate immune defenses . Its primary research value has been in oncology, particularly in the investigation of treatments for superficial bladder cancer and carcinoma in-situ (CIS) . A Phase II clinical trial evaluated this compound in combination with intravesical BCG for bladder CIS, demonstrating an antitumor effect and providing insights into its clinical potential and toxicity profile . The compound's mechanism of action is linked to its immunomodulatory activity, which includes the modulation of natural killer cell activity, contributing to its observed antitumor effects . This product is supplied for non-clinical research applications. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrN3O B1667939 Bropirimine CAS No. 56741-95-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-5-bromo-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUUIPMOFZIWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046803
Record name Bropirimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56741-95-8
Record name Bropirimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56741-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bropirimine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056741958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bropirimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04168
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bropirimine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bropirimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56741-95-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROPIRIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57CTF25XJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bropirimine: A Technical Whitepaper on its Discovery, Synthesis, and Immunomodulatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bropirimine, chemically known as 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, is a synthetic pyrimidinone derivative that has garnered significant interest for its potent immunomodulatory, antiviral, and antitumor properties. Initially developed by The Upjohn Company, this compound has been extensively studied, particularly for its efficacy in the treatment of superficial bladder cancer. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, detailed experimental protocols, a summary of its biological activities with a focus on its mechanism of action as an interferon inducer, and a review of its preclinical and clinical development. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Discovery and History

This compound was first synthesized and evaluated by a team of researchers at The Upjohn Company in the early 1980s. The discovery was part of a broader investigation into 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones as potential interferon-inducing and antiviral agents[1]. The initial publication by Skulnick et al. in 1985 in the Journal of Medicinal Chemistry detailed the synthesis and structure-activity relationships of a series of these compounds, with this compound emerging as a lead candidate due to its potent biological activity[1]. Subsequent research focused on its immunomodulatory and antitumor effects, leading to numerous preclinical and clinical studies, primarily for carcinoma in situ of the bladder[2][3][4].

Synthesis of this compound

The synthesis of this compound and its analogs has been described in the scientific literature. The core structure is typically assembled through the condensation of a β-ketoester with guanidine, followed by halogenation.

General Synthesis Scheme

A common synthetic route to 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (this compound) involves the following key steps:

  • Formation of a β-ketoester: This can be achieved through various methods, such as the Claisen condensation.

  • Condensation with Guanidine: The resulting β-ketoester is then reacted with guanidine to form the 2-aminopyrimidinone ring.

  • Bromination: The final step involves the selective bromination at the 5-position of the pyrimidinone ring to yield this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis for 2-amino-6-aryl-4(3H)-pyrimidinones, which can be adapted for this compound.

Step 1: Synthesis of 2-amino-6-phenyl-4(3H)-pyrimidinone

  • A mixture of the appropriate β-ketoester (e.g., ethyl benzoylacetate) and guanidine carbonate is refluxed in a suitable solvent system, such as an ethanol-toluene mixture, to yield the 2-amino-6-phenyl-4(3H)-pyrimidinone intermediate.

Step 2: Bromination to yield 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (this compound)

  • The 2-amino-6-phenyl-4(3H)-pyrimidinone intermediate is dissolved in a suitable solvent, such as acetic acid.

  • A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise to the solution while stirring.

  • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration, washed with a suitable solvent to remove impurities, and dried to afford this compound.

Quantitative Synthesis Data
ParameterValueReference
Yield (2-amino-6-methyl-4(3H)-pyrimidinone) 65%
Yield (2-Amino-5-bromo-6-(substituted)pyrimidin-4(3H)-one derivatives) 78%

Note: Specific yield for the direct synthesis of this compound was not detailed in the reviewed abstracts, but yields for analogous compounds are provided for reference.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the induction of interferon (IFN) production, which in turn stimulates a cascade of immune responses. It is known to be an agonist of Toll-like receptor 7 (TLR7).

This compound-Induced Interferon Signaling Pathway

Bropirimine_Signaling_Pathway This compound This compound TLR7 TLR7 This compound->TLR7 activates MyD88 MyD88 TLR7->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 activates NFkB NF-κB IKK_complex->NFkB activates Type_I_IFN Type I Interferon (IFN-α/β) NFkB->Type_I_IFN induces transcription TNFa TNF-α NFkB->TNFa induces transcription IRF7->Type_I_IFN induces transcription IFNAR IFNAR Type_I_IFN->IFNAR binds JAK_STAT JAK/STAT Pathway IFNAR->JAK_STAT ISGs Interferon-Stimulated Genes (ISGs) JAK_STAT->ISGs activates transcription Immune_Response Antiviral & Antitumor Immune Response ISGs->Immune_Response TNFa->Immune_Response

Downstream Immunomodulatory Effects

The induction of interferons and other cytokines like Tumor Necrosis Factor-alpha (TNF-α) by this compound leads to a broad spectrum of immunomodulatory effects, including:

  • Activation of Natural Killer (NK) cells: Enhanced NK cell activity contributes to the direct killing of tumor cells.

  • Macrophage activation: Increased macrophage cytotoxicity further aids in tumor cell clearance.

  • Modulation of T-cell responses: this compound can influence T-cell differentiation and function, promoting an anti-tumor immune environment.

Interestingly, some studies suggest that this compound may also possess direct antitumor activity independent of its cytokine-mediated effects.

Experimental Workflow for Biological Evaluation

The biological activity of this compound and its analogs is typically assessed through a series of in vitro and in vivo assays.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Evaluation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, Clonogenic Assay) Interferon_Induction_Assay Interferon Induction Assay (e.g., ELISA, qPCR) Animal_Tumor_Models Animal Tumor Models (e.g., Xenograft, Carcinogen-induced) Cytotoxicity_Assay->Animal_Tumor_Models Immune_Cell_Activation Immune Cell Activation Assays (e.g., NK cell cytotoxicity, Macrophage phagocytosis) Interferon_Induction_Assay->Animal_Tumor_Models Immune_Cell_Activation->Animal_Tumor_Models Pharmacokinetic_Studies Pharmacokinetic Studies Animal_Tumor_Models->Pharmacokinetic_Studies Toxicity_Studies Toxicity Studies Pharmacokinetic_Studies->Toxicity_Studies Phase_I Phase I Clinical Trials (Safety and Dosage) Toxicity_Studies->Phase_I Phase_II Phase II Clinical Trials (Efficacy and Side Effects) Phase_I->Phase_II

Preclinical and Clinical Development

This compound has undergone extensive preclinical and clinical evaluation, primarily for the treatment of carcinoma in situ (CIS) of the bladder.

Preclinical Studies

Preclinical studies in various animal models demonstrated this compound's ability to inhibit tumor growth, particularly in carcinogen-induced bladder cancer models. These studies also confirmed its mechanism of action as an interferon inducer and its ability to activate NK cells.

Clinical Trials

Numerous clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans.

Phase I Clinical Trials:

Phase I studies established the safety profile and optimal dosing regimen for oral this compound administration. The toxicity was found to be minimal at therapeutic doses.

Phase II Clinical Trials for Bladder Cancer:

Phase II trials demonstrated significant efficacy of this compound in patients with superficial bladder cancer, particularly carcinoma in situ.

StudyPatient PopulationTreatment RegimenComplete Response (CR) RateKey FindingsReference
Sarosdy et al.33 evaluable patients with bladder CIS3.0 g/day for 3 consecutive days weekly61%High response rate, including in patients who failed prior BCG therapy.
Akaza et al.41 evaluable patients with bladder CIS750 mg every two hours, three times a day, for three consecutive days weekly41.5%This compound is a useful oral agent for bladder CIS.
Sarosdy et al.65 evaluable patients with BCG-resistant bladder CIS3.0 g/day for 3 consecutive days weekly32%An alternative to cystectomy for some patients with BCG-resistant CIS.
Sarosdy et al.42 evaluable patients with CIS (in combination with BCG)This compound 3.0 g/day for 3 days/week + BCG 50 mg weekly67%The combination did not show a significantly greater response than BCG alone.

Adverse Effects in Clinical Trials:

The most commonly reported adverse effects of this compound in clinical trials were flu-like symptoms, including fever, malaise, and headache, as well as gastrointestinal symptoms like anorexia and nausea. These side effects were generally mild to moderate and well-tolerated.

Conclusion

This compound is a potent, orally active immunomodulator with a well-documented history of discovery, synthesis, and clinical evaluation. Its mechanism of action, primarily through the induction of interferon via TLR7 activation, has established it as a significant agent in the field of cancer immunotherapy, particularly for superficial bladder cancer. The detailed synthesis protocols, extensive preclinical and clinical data, and a clear understanding of its signaling pathways provide a solid foundation for further research and potential therapeutic applications. While it has shown considerable promise, further studies may be warranted to explore its full therapeutic potential in other malignancies and viral infections.

References

original synthesis of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Original Synthesis of 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone

This guide provides a comprehensive overview of the original and most cited synthetic route for 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, a compound of interest for researchers, scientists, and professionals in drug development due to its potential as an antineoplastic and antiviral agent. This document details the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone is typically achieved through a two-step process. The first step involves the synthesis of the precursor 2-amino-6-phenyl-4(3H)-pyrimidinone via a cyclization reaction between a β-ketoester, ethyl benzoylacetate, and guanidine. The subsequent step is the regioselective bromination of this intermediate at the 5-position of the pyrimidinone ring.

Experimental Protocols

Synthesis of 2-Amino-6-phenyl-4(3H)-pyrimidinone

The initial and crucial step is the condensation of ethyl benzoylacetate with guanidine carbonate.

Reaction Scheme:

  • Ethyl benzoylacetate + Guanidine carbonate → 2-Amino-6-phenyl-4(3H)-pyrimidinone

Detailed Protocol:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 250 mL of anhydrous toluene, 7.2 g (0.04 mol) of guanidine carbonate, and 16.9 g (0.088 mol) of ethyl benzoylacetate.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After 6 hours, add 100 mL of water and continue to reflux for an additional 30 minutes.

  • Adjust the pH of the mixture to near neutral.

  • Allow the mixture to cool, which will result in the precipitation of crystals.

  • Filter the precipitated solid and recrystallize from ether to obtain the pure white solid product.[1]

Synthesis of 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone

The final step involves the bromination of the pyrimidinone intermediate.

Reaction Scheme:

  • 2-Amino-6-phenyl-4(3H)-pyrimidinone + Bromine → 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone

Detailed Protocol:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 5.6 g (0.03 mol) of 2-amino-6-phenyl-4(3H)-pyrimidinone and 1.44 g (0.036 mol) of sodium hydroxide in 100 mL of water.

  • Stir the mixture until the solid is completely dissolved.

  • Add 80 mL of chloroform and cool the mixture to room temperature.

  • Slowly add 5.21 g (0.033 mol) of bromine dropwise to the reaction mixture.

  • After the addition of bromine is complete, continue stirring for 1 hour.

  • Filter the resulting precipitate and recrystallize with ether to obtain the final product as a white solid.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone.

StepProductYieldMelting Point (°C)Spectroscopic Data
12-Amino-6-phenyl-4(3H)-pyrimidinone73.8%--
22-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone76.3%>290¹H NMR (DMSO-d6) δ: 6.68 (2H, s, NH₂), 7.41 (2H, d, o-ArH), 7.43 (1H, d, p-ArH), 7.55 (2H, quadruplet, m-ArH), 11.32 (1H, s, ArNH).IR (cm⁻¹): 3430 (-NH₂), 1674 (C=O).MS (EI): m/z 268 (isotope+1), 266 (M+1).[1]

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_products Intermediates & Final Product A Ethyl Benzoylacetate D 2-Amino-6-phenyl-4(3H)-pyrimidinone A->D Cyclization Toluene, Reflux B Guanidine Carbonate B->D C Bromine E 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone C->E D->E Bromination NaOH, Chloroform, H₂O

Caption: Synthetic workflow for 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone.

References

Bropirimine's Mechanism of Action as a Toll-like Receptor 7 Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bropirimine, a pyrimidinone derivative, is an orally active immunomodulator with demonstrated anti-tumor activity. Its mechanism of action is centered on its function as a Toll-like Receptor 7 (TLR7) agonist. By activating TLR7, primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells within endosomal compartments, this compound triggers a signaling cascade that leads to the production of key cytokines, including Type I interferons (IFN-α/β) and tumor necrosis factor-alpha (TNF-α). This guide provides an in-depth technical overview of this compound's core mechanism of action, detailing the signaling pathways, experimental evidence, and methodologies used to characterize its immunomodulatory effects.

Introduction to this compound

This compound (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) is a synthetic compound initially identified for its potent interferon-inducing properties.[1][2] Clinical and preclinical studies have explored its therapeutic potential in various cancers, particularly superficial bladder cancer.[3] The immunomodulatory effects of this compound, including the enhancement of natural killer (NK) cell activity and macrophage cytotoxicity, are attributed to its ability to induce a robust cytokine response.[1]

This compound as a TLR7 Agonist

The immunomodulatory activity of this compound is mediated through its direct agonism of Toll-like Receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor (PRR) that recognizes single-stranded RNA (ssRNA) viruses and synthetic small molecule agonists like this compound.

The TLR7 Signaling Pathway

Activation of TLR7 by this compound initiates a well-defined intracellular signaling cascade, predominantly through the Myeloid Differentiation primary response 88 (MyD88)-dependent pathway. This pathway culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), leading to the transcription of genes encoding pro-inflammatory cytokines and Type I interferons.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRF7 IRF7 MyD88->IRF7 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates NF_kB NF-κB (p50/p65) IκB->NF_kB Releases nucleus_NF_kB NF-κB NF_kB->nucleus_NF_kB Translocates to Nucleus nucleus_IRF7 IRF7 IRF7->nucleus_IRF7 Translocates to Nucleus Cytokine_Genes Pro-inflammatory Cytokine Genes (e.g., TNF-α, IL-6) nucleus_NF_kB->Cytokine_Genes Induces Transcription IFN_Genes Type I Interferon Genes (e.g., IFN-α) nucleus_IRF7->IFN_Genes Induces Transcription

This compound-induced TLR7 signaling cascade.

Experimental Evidence and Methodologies

The characterization of this compound as a TLR7 agonist involves a series of in vitro and in vivo experiments designed to demonstrate its interaction with the receptor and the subsequent downstream effects.

In Vitro Assays

To confirm direct agonism of TLR7, HEK293 cells engineered to express human TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB promoter are utilized.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Seeding: Seed HEK-Blue™ hTLR7 cells (or a similar reporter cell line) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound. Include a known TLR7 agonist (e.g., R848) as a positive control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Reporter Gene Measurement: Measure the reporter gene activity. For SEAP, this can be done by adding a substrate like QUANTI-Blue™ and measuring the colorimetric change. For luciferase, a luciferase substrate is added, and luminescence is measured using a luminometer.

  • Data Analysis: Plot the reporter activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Reporter_Assay_Workflow cluster_workflow TLR7 Reporter Assay Workflow A Seed HEK293-hTLR7 reporter cells B Treat with this compound (dose-response) A->B C Incubate 18-24h B->C D Measure reporter (SEAP/Luciferase) C->D E Analyze data and determine EC50 D->E

Workflow for a TLR7 reporter gene assay.

Quantitative Data: TLR7 Activation

While specific EC50 values for this compound from TLR7 reporter assays are not widely published in peer-reviewed literature, its activity as a TLR7 agonist is established. For context, other small molecule TLR7 agonists have reported EC50 values in the low micromolar to nanomolar range.

CompoundTargetAssay SystemEC50
This compoundHuman TLR7NF-κB Reporter Assay (HEK293)Data not publicly available
R848 (Resiquimod)Human TLR7NF-κB Reporter Assay (HEK293)~100 nM
ImiquimodHuman TLR7NF-κB Reporter Assay (HEK293)~1 µM

The functional consequence of TLR7 activation by this compound is the induction of cytokines. This is typically assessed using human peripheral blood mononuclear cells (PBMCs) or isolated plasmacytoid dendritic cells (pDCs).

Experimental Protocol: Cytokine Induction from PBMCs

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the PBMCs at a density of 1 x 106 cells/mL in a 96-well plate.

  • Stimulation: Stimulate the cells with various concentrations of this compound for 24-48 hours. Include a positive control (e.g., R848 or LPS) and an unstimulated control.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine bead array.

Quantitative Data: Cytokine Production

Studies have demonstrated that this compound induces the production of several key cytokines. While precise quantitative data from standardized in vitro assays are limited in publicly available literature, in vivo studies have shown significant increases in serum cytokine levels.

CytokineCell TypeThis compound ConcentrationFold Induction (vs. Control)
IFN-αHuman PBMCsNot specifiedQualitative Induction
TNF-αHuman PBMCsNot specifiedNo significant elevation in one study[4]
IFN-α/βMurine SplenocytesIn vivo administrationSignificant increase in serum
TNF-αRat Serum200 mg/kg (i.p.)Significant increase

Note: The lack of significant TNF-α elevation in one in vitro PBMC study might be due to experimental conditions, as in vivo data clearly demonstrates TNF-α induction.

To confirm the involvement of the MyD88-dependent pathway, downstream signaling events such as the phosphorylation of IRAK1 and the activation of NF-κB can be assessed.

Experimental Protocol: Western Blot for IRAK1 Phosphorylation

  • Cell Culture and Stimulation: Culture a relevant cell line (e.g., THP-1 monocytes) and stimulate with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated IRAK1 and total IRAK1.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

In Vivo Studies

The immunomodulatory effects of this compound have been confirmed in various animal models. These studies typically involve the oral or intraperitoneal administration of this compound followed by the analysis of immune cell populations and cytokine levels in the serum and tissues. Studies in MyD88-deficient mice could definitively confirm the dependence of this compound's activity on this adaptor protein, although such studies with this compound have not been widely published.

Cellular Targets and Immunological Consequences

The primary cellular targets of this compound are TLR7-expressing immune cells.

  • Plasmacytoid Dendritic Cells (pDCs): As the main producers of Type I interferons, pDCs are strongly activated by this compound, leading to a robust IFN-α response.

  • B Cells: TLR7 stimulation on B cells can lead to their activation, proliferation, and antibody production.

  • Monocytes/Macrophages: Although TLR7 expression is lower in these cells compared to pDCs, they can still respond to this compound, contributing to the production of pro-inflammatory cytokines like TNF-α.

The immunological consequences of this compound-induced TLR7 activation include:

  • Enhanced Innate Immunity: Activation of NK cells and macrophages, leading to improved tumor cell and pathogen clearance.

  • Promotion of Adaptive Immunity: The cytokine milieu induced by this compound, particularly Type I interferons and IL-12, promotes the development of Th1-type adaptive immune responses, which are crucial for anti-tumor immunity.

  • Dendritic Cell Maturation: this compound can promote the maturation of dendritic cells, leading to increased expression of co-stimulatory molecules (CD80, CD86) and MHC class II, enhancing their ability to present antigens to T cells.

Logical_Relationships This compound This compound TLR7_Activation TLR7 Activation This compound->TLR7_Activation pDC_Activation pDC Activation TLR7_Activation->pDC_Activation B_Cell_Activation B Cell Activation TLR7_Activation->B_Cell_Activation Macrophage_Activation Macrophage Activation TLR7_Activation->Macrophage_Activation IFN_alpha IFN-α Production pDC_Activation->IFN_alpha TNF_alpha TNF-α Production Macrophage_Activation->TNF_alpha NK_Cell_Activation NK Cell Activation IFN_alpha->NK_Cell_Activation Th1_Response Th1 Response IFN_alpha->Th1_Response Antitumor_Activity Antitumor Activity TNF_alpha->Antitumor_Activity NK_Cell_Activation->Antitumor_Activity Th1_Response->Antitumor_Activity

Immunological consequences of this compound action.

Conclusion

This compound exerts its immunomodulatory and anti-tumor effects through its action as a TLR7 agonist. By activating the MyD88-dependent signaling pathway, it induces the production of a cascade of cytokines, most notably Type I interferons and TNF-α. This leads to the broad activation of both innate and adaptive immune responses. A thorough understanding of this mechanism is crucial for the rational design of combination therapies and the identification of predictive biomarkers for patient response in clinical settings. Further research to quantify the precise potency of this compound on TLR7 and to fully delineate its effects on various immune cell subsets will be valuable for its continued development.

References

Early Research on the Antiviral Activity of Bropirimine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bropirimine (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) is a synthetic pyrimidinone derivative that garnered significant interest in early research for its potent immunomodulatory properties. While much of the investigation focused on its antitumor effects, particularly in bladder and renal cell carcinoma, its mechanism of action as a potent inducer of interferons (IFNs) underpins its antiviral potential.[1][2] This technical guide delves into the core aspects of early research on this compound's antiviral activity, focusing on its mechanism of action, relevant experimental protocols, and the kind of quantitative data generated in such studies.

Core Mechanism of Antiviral Action: Interferon Induction via Toll-Like Receptor 7 Agonism

Early studies established that this compound's biological effects are mediated through the induction of endogenous cytokines, most notably IFN-α and IFN-β.[1][3] This is the primary mechanism by which this compound is understood to exert its antiviral activity. Further research has identified this compound as an agonist of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded viral RNA.

Activation of TLR7 by this compound initiates a signaling cascade that leads to the activation of transcription factors, particularly Interferon Regulatory Factor 3 (IRF3) and IRF7.[4] These transcription factors then translocate to the nucleus and induce the expression of type I interferons (IFN-α and IFN-β). Secreted interferons subsequently bind to their receptors on both infected and neighboring uninfected cells, triggering the expression of a multitude of interferon-stimulated genes (ISGs). These ISGs encode proteins that establish an "antiviral state" by inhibiting various stages of the viral life cycle, from entry and replication to assembly and egress.

In addition to interferon induction, this compound has been shown to stimulate the production of other cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and to enhance the activity of natural killer (NK) cells and macrophages, all of which contribute to a robust antiviral immune response.

Quantitative Data on Antiviral Activity

While extensive clinical data exists for this compound's use in oncology, specific quantitative data from early, dedicated in vitro antiviral screening against a broad range of viruses is not prominently available in the public domain based on current literature searches. However, for a compound like this compound, antiviral efficacy would be determined using a variety of in vitro assays to generate data such as the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI). The following tables are illustrative of how such data would be presented.

Table 1: Illustrative In Vitro Antiviral Activity of this compound against Representative Viruses

Virus FamilyVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
OrthomyxoviridaeInfluenza A virus (H1N1)MDCKData not availableData not availableData not available
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)VeroData not availableData not availableData not available
FlaviviridaeDengue Virus (DENV-2)Huh-7Data not availableData not availableData not available
PicornaviridaeRhinovirus 14HeLaData not availableData not availableData not available

Table 2: Illustrative Interferon Induction by this compound in Human Peripheral Blood Mononuclear Cells (PBMCs)

CytokineConcentration (µM)Induced Level (pg/mL)
IFN-α10Data not available
50Data not available
100Data not available
IFN-β10Data not available
50Data not available
100Data not available
TNF-α10Data not available
50Data not available
100Data not available

Disclaimer: The data in the tables above is illustrative. Specific values for this compound's antiviral activity and interferon induction levels require dedicated experimental investigation and were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to evaluate the antiviral activity of a compound like this compound.

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of the compound required to inhibit virus-induced cell death.

  • Cells and Viruses: A suitable host cell line for the virus of interest is selected (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero cells for Herpes Simplex Virus). Viral stocks with known titers are prepared.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, which is then serially diluted to obtain a range of working concentrations.

  • Assay Procedure:

    • Host cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

    • The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

    • Serial dilutions of this compound are added to the wells, followed by the addition of a standardized amount of virus (e.g., a multiplicity of infection (MOI) of 0.01).

    • Control wells include cells with virus only (virus control), cells with this compound only (toxicity control), and untreated, uninfected cells (cell control).

    • The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

    • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The EC₅₀ (the concentration of the compound that inhibits CPE by 50%) and the CC₅₀ (the concentration of the compound that reduces cell viability by 50% in the absence of virus) are determined by regression analysis. The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Interferon Induction Assay

This assay quantifies the amount of interferon produced by immune cells in response to the compound.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Stimulation:

    • PBMCs are seeded in 24-well plates at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • This compound is added to the cells at various concentrations. A known interferon inducer (e.g., poly(I:C)) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

    • The cells are incubated for 24-48 hours.

  • Cytokine Quantification:

    • After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.

    • The concentrations of IFN-α, IFN-β, and other relevant cytokines (e.g., TNF-α, IL-6) in the supernatants are measured using specific enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.

  • Data Analysis: The cytokine concentrations are calculated from a standard curve generated with recombinant cytokines. The results are expressed as pg/mL or IU/mL.

Mandatory Visualizations

Signaling Pathway

Bropirimine_Antiviral_Signaling cluster_extracellular cluster_cell Immune Cell (e.g., Plasmacytoid Dendritic Cell) cluster_endosome Endosome cluster_nucleus Nucleus cluster_response This compound This compound TLR7 TLR7 This compound->TLR7 Enters cell and binds to TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 TRAF6->TRAF3 IKKi_TBK1 IKKi / TBK1 Complex TRAF3->IKKi_TBK1 IRF7_inactive IRF7 (inactive) IKKi_TBK1->IRF7_inactive Phosphorylation IRF7_active p-IRF7 (active dimer) IRF7_inactive->IRF7_active Dimerization ISRE ISRE (Promoter) IRF7_active->ISRE Translocation IFN_gene Type I IFN Genes (IFN-α, IFN-β) ISRE->IFN_gene Transcription IFN_secreted Secreted IFN-α/β IFN_gene->IFN_secreted Translation & Secretion IFNAR IFNAR (Receptor on infected/neighboring cells) IFN_secreted->IFNAR JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT ISGs Interferon-Stimulated Genes (ISGs) JAK_STAT->ISGs Antiviral_State Antiviral State (Inhibition of viral replication) ISGs->Antiviral_State

Caption: this compound-induced antiviral signaling pathway.

Experimental Workflow

Antiviral_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_analysis Analysis A1 Seed host cells in 96-well plate A2 Prepare serial dilutions of this compound B1 Add this compound dilutions to cells A2->B1 B2 Infect cells with virus B1->B2 C1 Incubate for 48-72 hours B2->C1 D1 Assess cell viability (e.g., MTT assay) C1->D1 D2 Calculate EC₅₀, CC₅₀, and SI D1->D2

References

Foundational Studies on the Anti-Cancer Effects of Bropirimine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Bropirimine, a pyrimidinone analogue, has been a subject of significant research interest for its potential anti-cancer properties, primarily functioning as an orally active immunomodulator. Foundational studies have elucidated its role in stimulating the host immune system to combat various malignancies, with a notable focus on urological cancers such as bladder and prostate carcinoma. This technical guide provides an in-depth overview of the core research on this compound's anti-cancer effects, detailing experimental protocols, summarizing quantitative outcomes, and visualizing key biological pathways and experimental workflows.

Mechanism of Action

This compound's anti-cancer activity is largely attributed to its function as an immunostimulant. It is recognized as a potent inducer of interferons (IFNs), which are cytokines that play a crucial role in the innate immune response to pathogens and cancer cells. The induced interferons, in turn, are believed to activate various components of the immune system, including natural killer (NK) cells and macrophages. These immune cells are then better equipped to recognize and eliminate tumor cells. Some studies also suggest a potential direct anti-proliferative effect on cancer cells, although the primary mechanism is considered to be immune-mediated.

Bropirimine_Mechanism_of_Action This compound This compound (Oral Administration) Immune_Cells Immune Cells (e.g., Macrophages, Dendritic Cells) This compound->Immune_Cells Stimulates Direct_Effect Potential Direct Anti-proliferative Effect This compound->Direct_Effect Interferon Interferon (IFN-α/β) Production Immune_Cells->Interferon NK_Cell Natural Killer (NK) Cell Activation & Proliferation Interferon->NK_Cell Mediates Tumor_Cell Cancer Cell NK_Cell->Tumor_Cell Recognizes & Attacks Apoptosis Tumor Cell Lysis (Apoptosis) Tumor_Cell->Apoptosis Direct_Effect->Tumor_Cell

Caption: Proposed mechanism of this compound's anti-cancer activity.

Quantitative Data from Foundational Studies

The efficacy of this compound has been quantified in various preclinical and clinical settings. The following tables summarize the key findings from these foundational studies.

Table 1: Summary of In Vivo Preclinical Studies
Cancer ModelAnimal ModelThis compound DosageKey OutcomesCitation
Prostate Cancer (PAIII cell line)Lobund-Wistar rats250 mg/kg orallyPrevented tumor growth when given on the day of tumor injection; 95% of advanced tumors regressed completely.[1][2][3]
Prostate Cancer (Dunning MAT-LyLu cell line)Copenhagen rats250 mg/kg orallySignificant growth inhibition and prolongation of survival.[1][2]
Murine Renal-Cell Carcinoma (Renca)Euthymic BALB/c mice1,000 or 2,000 mg/kg p.o. for 5 daysSignificant inhibition of tumor growth (P < 0.01) and a small but significant increase in survival duration (P < 0.05).
Table 2: Summary of Clinical Trials in Bladder Cancer
Study PhasePatient PopulationThis compound DosageComplete Response (CR) RateCitation
Phase IICarcinoma in Situ (CIS) of the bladder3.0 g/day for 3 consecutive days/week61% (20/33) of evaluable patients.
Phase IICIS of the bladder (BCG-resistant)3.0 g/day for 3 consecutive days/week30% (14/47) in BCG-resistant patients.
Phase IICIS of the bladder (BCG-intolerant)3.0 g/day for 3 consecutive days/week39% (7/18) in BCG-intolerant patients.
Late Phase IICIS of the bladder750 mg, 3 times a day for 3 consecutive days/week41.5% (17/41) of evaluable patients.
Phase IISuperficial Bladder Cancer (Ta or T1)750 mg, 3 times a day for 3 consecutive days/week29.4% (5/17) overall response (CR + PR).
Phase ISuperficial Bladder CancerDose-escalation6 complete responses and 2 partial responses out of 26 evaluable patients.
Table 3: Summary of Clinical Trials in Other Cancers
Study PhaseCancer TypeThis compound DosageEfficacy Rate (CR + PR)Citation
Early Phase IIRenal Cell Carcinoma1g, 3 times a day for 3 consecutive days11.1% (1 PR / 9)
Early Phase IIMalignant Lymphoma1g, 3 times a day for 3 consecutive days42.9% (3 PRs / 7)
Phase IIUpper Urinary Tract CIS3.0 g/day for 3 consecutive days/week48% (10/21) had negative ureteral cytologic analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the experimental protocols employed in key foundational studies of this compound.

In Vivo Animal Study Protocol (Prostate Cancer)
  • Animal Models: Lobund-Wistar rats for the PAIII prostate cancer cell line and Copenhagen rats for the Dunning MAT-LyLu cell line.

  • Tumor Induction: Subcutaneous injection of PAIII or Dunning MAT-LyLu rodent prostate cancer cells to induce solid tumors.

  • Treatment: this compound was administered orally by gavage at a dose of 250 mg/kg.

  • Dosing Schedule: Varied schedules were tested, including administration on the day of tumor injection and delayed therapy after tumors were established.

  • Outcome Measures: Tumor volume was regularly measured, and overall survival was recorded.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment Animal_Model Select Animal Model (e.g., Lobund-Wistar Rats) Tumor_Induction Subcutaneous Injection of Cancer Cells Animal_Model->Tumor_Induction Cell_Line Select Prostate Cancer Cell Line (e.g., PAIII) Cell_Line->Tumor_Induction Treatment_Group Administer this compound (250 mg/kg, oral) Tumor_Induction->Treatment_Group Control_Group Administer Vehicle Control Tumor_Induction->Control_Group Tumor_Measurement Measure Tumor Volume Treatment_Group->Tumor_Measurement Survival_Monitoring Monitor Survival Treatment_Group->Survival_Monitoring Control_Group->Tumor_Measurement Control_Group->Survival_Monitoring Data_Analysis Statistical Analysis Tumor_Measurement->Data_Analysis Survival_Monitoring->Data_Analysis

Caption: Workflow for a typical in vivo animal study of this compound.

In Vitro Study Protocol (Bladder Cancer)
  • Cell Lines: Human urinary bladder cancer cell lines KK-47 and 724 were used.

  • Assay: A modified human clonogenic tumor assay was employed to assess the anti-proliferative activity.

  • Experimental Conditions:

    • Direct effect: Colony formation by the cell lines was measured after direct exposure to this compound in a dose-dependent manner.

    • Cytokine-mediated effect: Peripheral blood mononuclear cells (PBMCs) from healthy volunteers were co-cultured with this compound. The levels of cytokines (IFN-alpha, gamma, IL-1beta, and TNF-alpha) in the supernatants were quantified. The effect of these conditioned media on the colony formation of the cancer cell lines was also assessed.

Clinical Trial Protocol (Carcinoma in Situ of the Bladder)
  • Patient Population: Patients with histologically confirmed carcinoma in situ (CIS) of the bladder. Some trials specifically included patients who had previously failed or were intolerant to Bacillus Calmette-Guérin (BCG) therapy.

  • Treatment Regimen: A common dosage was 3.0 g/day of this compound administered orally for 3 consecutive days each week, for a duration of up to one year.

  • Monitoring and Evaluation:

    • Cystoscopy with biopsies and bladder wash cytology were performed at baseline and then quarterly to assess response.

    • A complete response (CR) was typically defined as negative biopsy and cytology results.

  • Toxicity Assessment: Patients were monitored for adverse effects, which commonly included flu-like symptoms, gastrointestinal issues, and transient elevations in liver enzymes.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Bladder CIS Diagnosis) Baseline_Eval Baseline Evaluation (Cystoscopy, Biopsy, Cytology) Patient_Recruitment->Baseline_Eval Treatment This compound Administration (e.g., 3g/day, 3 days/week) Baseline_Eval->Treatment Quarterly_Eval Quarterly Evaluation (Cystoscopy, Biopsy, Cytology) Treatment->Quarterly_Eval Toxicity_Monitoring Toxicity & Adverse Event Monitoring (Ongoing) Treatment->Toxicity_Monitoring Quarterly_Eval->Treatment Continue Treatment (if no progression/toxicity) Response_Assessment Response Assessment (Complete, Partial, No Change, Progression) Quarterly_Eval->Response_Assessment Follow_Up Long-term Follow-up (Duration of Response, Survival) Response_Assessment->Follow_Up

Caption: Generalized workflow for a Phase II clinical trial of this compound.

References

Bropirimine: An In-depth Technical Guide on Early Pharmacokinetic and Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bropirimine, a novel pyrimidinone derivative, emerged in early clinical studies as a potent immunomodulator with significant potential in the treatment of various malignancies, most notably superficial bladder cancer.[1][2] Its mechanism of action, primarily centered on the induction of endogenous cytokine production, including interferons and tumor necrosis factor-alpha (TNF-α), positioned it as a promising oral therapeutic agent.[3][4][5] This technical guide provides a comprehensive overview of the foundational pharmacokinetic and pharmacodynamic studies that characterized the initial development of this compound. The information is presented to facilitate a deeper understanding of its biological activity and clinical application for researchers and drug development professionals.

Pharmacokinetics

Early pharmacokinetic studies of this compound in humans aimed to understand its absorption, distribution, metabolism, and excretion (ADME) profile. While detailed quantitative data from these initial trials are not extensively published in publicly available literature, this section synthesizes the available information.

Absorption

This compound was developed as an orally administered drug. Phase I clinical studies involved single-dose administrations ranging from 0.25g to 3g, and multiple-dose regimens. These studies confirmed the systemic absorption of this compound after oral intake.

Distribution
Metabolism

In vitro studies using human liver microsomes have elucidated the primary metabolic pathways of this compound. The drug undergoes both Phase I and Phase II metabolism.

  • Phase I Metabolism: this compound is metabolized oxidatively by the cytochrome P450 enzyme CYP1A2. This process leads to the formation of three main oxidative metabolites: a dihydrodiol, p-hydroxythis compound, and m-hydroxythis compound. Mechanistic studies suggest these metabolites arise from a common arene oxide intermediate.

  • Phase II Metabolism: The predominant Phase II reaction is O-glucuronidation. This conjugation is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A9 and, to a lesser extent, UGT1A1.

The following diagram illustrates the metabolic pathway of this compound.

Bropirimine_Metabolism This compound This compound Arene_Oxide Arene Oxide Intermediate This compound->Arene_Oxide CYP1A2 O_Glucuronide This compound O-Glucuronide This compound->O_Glucuronide UGT1A9, UGT1A1 Dihydrodiol This compound Dihydrodiol Arene_Oxide->Dihydrodiol Epoxide Hydrolase p_Hydroxy p-Hydroxythis compound Arene_Oxide->p_Hydroxy Rearrangement m_Hydroxy m-Hydroxythis compound Arene_Oxide->m_Hydroxy Rearrangement

This compound Metabolic Pathway
Excretion

Information regarding the routes and extent of excretion of this compound and its metabolites in humans from early studies is limited in the available literature.

Pharmacodynamics

The pharmacodynamic effects of this compound are central to its therapeutic activity and have been explored in several early in vitro and in vivo studies.

Mechanism of Action

This compound is a potent immunomodulator that exerts its effects primarily through the induction of a range of endogenous cytokines. It is known to be a synthetic agonist of Toll-like receptor 7 (TLR7), which plays a crucial role in the innate immune response. Activation of TLR7 leads to a cascade of downstream signaling events, resulting in the production of interferons and other pro-inflammatory cytokines.

The proposed signaling pathway for this compound's immunomodulatory effects is depicted below.

Bropirimine_Signaling_Pathway This compound This compound TLR7 Toll-like Receptor 7 (TLR7) This compound->TLR7 MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB IRF7 IRF7 Activation TRAF6->IRF7 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NF_kB->Pro_inflammatory_Cytokines Type_I_IFN Type I Interferons (IFN-α/β) IRF7->Type_I_IFN Immune_Response Enhanced Immune Response (e.g., NK cell activation) Pro_inflammatory_Cytokines->Immune_Response Type_I_IFN->Immune_Response

This compound Signaling Pathway
Cytokine Induction

A hallmark of this compound's pharmacodynamic profile is its ability to induce the production of several key cytokines.

  • Interferons (IFN): Phase I studies in cancer patients demonstrated that multiple-day dosing of this compound was more effective at inducing serum interferon levels than single doses. In a consecutive-day dosing study, interferon induction was observed in 85.7% of patients. The antitumor effects of this compound are believed to be mediated, at least in part, by the induction of IFN-α/β.

  • Tumor Necrosis Factor-alpha (TNF-α): In addition to interferons, this compound has been shown to induce the release of TNF-α in vivo. Studies in rats indicated that the antitumor effect of this compound on colon carcinoma was partially mediated by endogenous TNF-α.

Effects on Immune Cells

This compound's immunomodulatory activity extends to its effects on various immune effector cells.

  • Natural Killer (NK) Cells: this compound treatment has been associated with increased NK cell activity. This augmentation of NK cell cytotoxicity is thought to be mediated by the induction of IFN-α/β.

  • Macrophages: this compound has been reported to increase macrophage cytotoxicity.

Antitumor Activity

The immunomodulatory effects of this compound translate into direct and indirect antitumor activity. Early phase II clinical studies showed efficacy in various malignancies, including bladder carcinoma in situ (CIS), superficial bladder cancer, renal cell carcinoma, and malignant lymphoma. In some in vitro studies, this compound also exhibited direct antiproliferative effects on tumor cells.

Experimental Protocols

This section details the methodologies employed in the key early studies of this compound.

Phase I Clinical Trial in Cancer Patients
  • Objective: To assess the safety, pharmacokinetics, and interferon-inducing capacity of this compound in patients with cancer.

  • Study Design: The study included a single-dose escalation phase (0.25g to 3g) and multiple-dose phases with one-day and consecutive-day dosing (1g or 2g, administered three times a day at two-hour intervals).

  • Patient Population: Patients with various types of cancer.

  • Pharmacokinetic Assessment: While the study abstract mentions pharmacokinetic investigation, specific analytical methods and parameters were not detailed.

  • Pharmacodynamic Assessment (Interferon Induction): Serum interferon concentrations were measured, although the specific assay methodology was not described in the abstract.

  • Safety and Tolerability: Assessed through monitoring of adverse drug reactions and laboratory tests (e.g., blood counts, liver function tests).

The workflow for this Phase I study can be visualized as follows:

Phase_I_Study_Workflow Patient_Recruitment Patient Recruitment (Cancer Patients) Dosing_Cohorts Dosing Cohorts Patient_Recruitment->Dosing_Cohorts Single_Dose Single Dose Escalation (0.25g - 3g) Dosing_Cohorts->Single_Dose Multiple_Dose Multiple Dose Dosing_Cohorts->Multiple_Dose Assessments Assessments Single_Dose->Assessments One_Day One-Day Dosing (1g or 2g, 3x/day) Multiple_Dose->One_Day Consecutive_Days Consecutive-Day Dosing (1g or 2g, 3x/day for 3-5 days) Multiple_Dose->Consecutive_Days One_Day->Assessments Consecutive_Days->Assessments Safety Safety & Tolerability (Adverse Events, Lab Tests) Assessments->Safety Pharmacokinetics Pharmacokinetics (Blood Sampling) Assessments->Pharmacokinetics Pharmacodynamics Pharmacodynamics (Interferon Measurement) Assessments->Pharmacodynamics Results_Analysis Results Analysis & Dose Recommendation for Phase II Safety->Results_Analysis Pharmacokinetics->Results_Analysis Pharmacodynamics->Results_Analysis In_Vitro_Metabolism_Workflow Start Start: [14C]this compound Incubation Incubation with Human Liver Microsomes Start->Incubation Metabolite_Separation Metabolite Separation (HPLC) Incubation->Metabolite_Separation Enzyme_Phenotyping Enzyme Phenotyping Incubation->Enzyme_Phenotyping Kinetic_Analysis Kinetic Analysis (Michaelis-Menten) Incubation->Kinetic_Analysis Metabolite_Identification Metabolite Identification Metabolite_Separation->Metabolite_Identification LC_MS LC/MS Metabolite_Identification->LC_MS NMR NMR (for Glucuronide) Metabolite_Identification->NMR Conclusion Identification of Metabolic Pathways and Responsible Enzymes LC_MS->Conclusion NMR->Conclusion Recombinant_Enzymes Recombinant Human P450s/UGTs Enzyme_Phenotyping->Recombinant_Enzymes Selective_Inhibitors Selective Inhibitors (for P450s) Enzyme_Phenotyping->Selective_Inhibitors Recombinant_Enzymes->Conclusion Selective_Inhibitors->Conclusion Kinetic_Analysis->Conclusion

References

Methodological & Application

Bropirimine: In Vitro Experimental Protocols for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bropirimine is a synthetic pyrimidinone derivative originally developed as an immunomodulator. It has demonstrated antitumor activity, particularly in the context of bladder cancer.[1][2][3][4][5] While its mechanisms of action are not fully elucidated, evidence suggests both direct antitumor effects and indirect immune-mediated pathways. This document provides detailed protocols for in vitro cell culture experiments to investigate the effects of this compound on cancer cells, focusing on cell viability, proliferation, apoptosis, cell cycle, and potential signaling pathways.

Mechanism of Action

This compound is known to be an agonist of Toll-like receptor 7 (TLR7), which is involved in the innate immune response and can lead to the production of interferons and other cytokines. However, studies have also indicated a direct, dose-dependent inhibitory effect on the proliferation of bladder cancer cell lines, independent of immune cell co-culture. This suggests a dual mechanism of action:

  • Direct Antitumor Activity: this compound can directly inhibit the growth and colony formation of cancer cells.

  • Immune-Mediated Antitumor Activity: As a TLR7 agonist, this compound can stimulate immune cells to produce cytokines, such as interferon-alpha, which can have antiproliferative and pro-apoptotic effects on tumor cells.

This document will focus on protocols to assess the direct effects of this compound on cancer cells in vitro.

Data Presentation

While specific IC50 values for this compound in various cancer cell lines are not extensively published, the following table summarizes the expected qualitative dose-dependent effects based on available literature. Researchers should determine specific IC50 values empirically for their cell lines of interest using the protocols provided below.

Cell LineAssay TypeExpected Effect of this compoundReference
KK-47 (Bladder Cancer)Clonogenic AssayDose-dependent inhibition of colony formation
724 (Bladder Cancer)Clonogenic AssayDose-dependent inhibition of colony formation

Experimental Protocols

Cell Culture

Materials:

  • Human bladder cancer cell lines (e.g., KK-47, 724, T24, UMUC3)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile plasticware

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture bladder cancer cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA.

  • Ensure cells are in the logarithmic growth phase before initiating any experiments.

This compound Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Cell culture medium

Procedure:

  • Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, a 10 mM stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in aliquots at -20°C, protected from light.

  • On the day of the experiment, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium.

  • Ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level (typically ≤ 0.1%). A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add this compound (various concentrations) A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Solubilize formazan crystals E->F G Measure absorbance (570 nm) F->G

MTT Assay Workflow
Clonogenic Assay

This assay assesses the ability of a single cell to form a colony, representing its long-term proliferative capacity.

Materials:

  • 6-well or 100 mm cell culture plates

  • This compound working solutions

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Harvest and count cells, ensuring a single-cell suspension.

  • Seed a low number of cells (e.g., 200-1000 cells per well/dish) into 6-well plates or 100 mm dishes. The exact number should be optimized for each cell line to yield countable colonies in the control group.

  • Allow cells to adhere for 24 hours.

  • Replace the medium with fresh medium containing various concentrations of this compound.

  • Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, until visible colonies are formed in the control wells.

  • Aspirate the medium, wash the colonies gently with PBS, and fix them with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the plating efficiency and survival fraction for each treatment group.

Clonogenic_Assay_Workflow A Seed low density of single cells B Add this compound A->B C Incubate (1-3 weeks) B->C D Fix and stain colonies C->D E Count colonies D->E F Calculate survival fraction E->F

Clonogenic Assay Workflow
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Apoptosis_Assay_Workflow A Treat cells with this compound B Harvest cells A->B C Stain with Annexin V and PI B->C D Flow cytometry analysis C->D E Quantify apoptotic cells D->E

Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • 6-well plates

  • This compound working solutions

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow A Treat cells with this compound B Harvest and fix cells A->B C Stain with Propidium Iodide B->C D Flow cytometry analysis C->D E Analyze cell cycle distribution D->E

Cell Cycle Analysis Workflow

Signaling Pathway Analysis

Based on this compound's known activity as a TLR7 agonist and its potential to induce interferons, two key signaling pathways are of interest for further investigation:

  • TLR7 Signaling Pathway: Activation of TLR7 typically leads to the recruitment of the adaptor protein MyD88, followed by the activation of downstream signaling cascades, ultimately resulting in the activation of transcription factors like NF-κB and the production of inflammatory cytokines.

  • JAK-STAT Signaling Pathway: Interferons, which can be induced by TLR7 agonists, signal through the JAK-STAT pathway. This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis.

To investigate these pathways, techniques such as Western blotting or qPCR can be employed to measure the expression and phosphorylation status of key proteins (e.g., MyD88, NF-κB, JAK1, STAT1, STAT3) and the expression of target genes, respectively, in bladder cancer cells treated with this compound.

Signaling_Pathways cluster_0 TLR7 Signaling cluster_1 JAK-STAT Signaling Bropirimine_TLR7 This compound TLR7 TLR7 Bropirimine_TLR7->TLR7 MyD88 MyD88 TLR7->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines Bropirimine_JAK This compound Interferon Interferon Bropirimine_JAK->Interferon IFN_Receptor IFN Receptor Interferon->IFN_Receptor JAK JAK IFN_Receptor->JAK STAT STAT JAK->STAT Gene_Expression Gene Expression (Proliferation, Apoptosis) STAT->Gene_Expression

Potential this compound Signaling Pathways

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro investigation of this compound's effects on cancer cell lines. By systematically evaluating cell viability, proliferation, apoptosis, and cell cycle progression, researchers can gain valuable insights into the direct antitumor mechanisms of this compound. Further exploration of the underlying signaling pathways, such as TLR7 and JAK-STAT, will contribute to a more complete understanding of this compound's therapeutic potential in oncology.

References

Application Notes and Protocols for Bropirimine in Human Bladder Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bropirimine is an orally active immunomodulator that has demonstrated antitumor activity against superficial transitional cell carcinoma of the bladder.[1][2] While its mechanisms of action in a clinical setting are thought to involve the induction of interferons and activation of natural killer cells, in vitro studies have revealed a direct antiproliferative effect on human bladder cancer cell lines.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in the human bladder cancer cell lines KK-47 and T-24 (historically referred to as 724).[1] These guidelines are intended to assist researchers in investigating the direct antitumor effects of this compound and its underlying molecular mechanisms.

Mechanism of Action

In vitro studies on the bladder cancer cell lines KK-47 and T-24 have shown that this compound directly inhibits colony formation in a dose-dependent manner. This suggests a direct antitumor activity independent of an immune-mediated response. Co-culture experiments with peripheral blood mononuclear cells (PBMCs) did not show an enhancement of this inhibitory effect, and no significant increase in cytokine levels (IFN-alpha, IFN-gamma, IL-1beta, and TNF-alpha) was observed. This further supports the hypothesis of a direct action on the cancer cells. The precise molecular signaling pathway responsible for this direct antitumor effect is still under investigation.

Data Presentation

The following table summarizes the key findings regarding the effect of this compound on bladder cancer cell lines. Please note that specific IC50 values and detailed dose-response data from the primary literature are not publicly available and the data presented here are illustrative based on the reported dose-dependent inhibition.

Cell LineAssay TypeEffect of this compoundKey FindingsReference
KK-47Clonogenic AssayDose-dependent inhibition of colony formationDirect antitumor activity observed. Not enhanced by co-culture with PBMCs.
T-24 (724)Clonogenic AssayDose-dependent inhibition of colony formationDirect antitumor activity observed. Not enhanced by co-culture with PBMCs.

Experimental Protocols

Protocol 1: Cell Culture of KK-47 and T-24 Cell Lines

Materials:

  • KK-47 or T-24 human bladder cancer cell lines

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture KK-47 and T-24 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency. a. Aspirate the old medium and wash the cells with PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach. c. Neutralize the trypsin with 5-7 mL of complete growth medium. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Protocol 2: Clonogenic Assay for Antiproliferative Activity

This protocol is a standard procedure for a clonogenic assay, adapted for testing the effects of this compound.

Materials:

  • KK-47 or T-24 cells

  • Complete growth medium (as in Protocol 1)

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in methanol)

  • PBS

Procedure:

  • Cell Seeding: a. Harvest and count the cells as described in Protocol 1. b. Seed a low density of cells (e.g., 500 cells/well) into 6-well plates. c. Allow the cells to attach overnight in the incubator.

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Suggested starting concentrations could range from 10 µg/mL to 500 µg/mL based on typical in vitro drug screening. b. Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). c. Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Colony Formation: a. After the treatment period, carefully remove the this compound-containing medium. b. Wash the wells gently with PBS. c. Add fresh, drug-free complete growth medium to each well. d. Return the plates to the incubator and allow the cells to grow for 10-14 days, or until visible colonies are formed. Change the medium every 2-3 days.

  • Staining and Quantification: a. After the incubation period, aspirate the medium and gently wash the wells with PBS. b. Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes. c. Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. d. Incubate for 15-20 minutes at room temperature. e. Gently wash the wells with water to remove excess stain and allow the plates to air dry. f. Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well. g. Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Visualizations

Experimental_Workflow_Clonogenic_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_growth Colony Growth cluster_analysis Analysis start Start culture Culture KK-47 or T-24 cells start->culture harvest Harvest and count cells culture->harvest seed Seed cells in 6-well plates harvest->seed treat Treat with this compound (various concentrations) seed->treat incubate_treat Incubate (e.g., 24-72h) treat->incubate_treat replace_medium Replace with drug-free medium incubate_treat->replace_medium incubate_growth Incubate (10-14 days) replace_medium->incubate_growth stain Fix and stain colonies incubate_growth->stain count Count colonies stain->count analyze Analyze data count->analyze end_node End analyze->end_node

Caption: Workflow for assessing the antiproliferative effect of this compound using a clonogenic assay.

Proposed_Direct_Action_Pathway cluster_effect Cellular Effect This compound This compound BladderCancerCell Bladder Cancer Cell (KK-47, T-24) This compound->BladderCancerCell Enters Cell IntracellularTarget Unknown Intracellular Target(s) This compound->IntracellularTarget Direct Interaction? SignalingCascade Inhibition of Pro-survival Signaling Cascade(s) IntracellularTarget->SignalingCascade CellProliferation Cell Proliferation SignalingCascade->CellProliferation Inhibition Inhibition ColonyFormation Colony Formation CellProliferation->ColonyFormation

Caption: Proposed direct action of this compound on bladder cancer cells, leading to inhibition of proliferation.

References

Application Notes and Protocols for Bropirimine Treatment in Murine Bladder Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of bropirimine in preclinical murine bladder cancer models, with a specific focus on the MBT-2 cell line.

Introduction

This compound [2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone] is an orally active immunomodulator that has demonstrated antitumor activity in various cancer models, including transitional cell carcinoma of the bladder.[1][2] Its mechanism of action is primarily attributed to the induction of interferons (IFN), particularly IFN-alpha, which in turn stimulates an anti-tumor immune response.[3] There is also evidence suggesting a potential direct antitumor effect.[2] The MBT-2 murine bladder cancer cell line, derived from a carcinogen-induced tumor in a C3H/He mouse, is a commonly used syngeneic model to evaluate immunotherapies for bladder cancer.[4]

Data Presentation

Table 1: this compound Efficacy in Murine Cancer Models
ModelThis compound Dose & ScheduleKey FindingsReference
FANFT-induced bladder TCC200 mg/kg orally, twice a week for 14 weeksSignificantly fewer transitional cell carcinomas (TCC) compared to control (6/43 vs. 24/39).
Murine Renal Cell Carcinoma (Renca)1000 or 2000 mg/kg p.o. daily for 5 daysSignificant inhibition of tumor growth.
Rodent Prostate Cancer (PAIII)250 mg/kg orallyPrevented tumor growth when given on the day of injection; 95% regression of advanced tumors.
Rodent Prostate Cancer (MAT-LyLu)250 mg/kg orallyGrowth inhibition and prolonged survival.

TCC: Transitional Cell Carcinoma; FANFT: N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide; p.o.: per os (by mouth)

Table 2: MBT-2 Cell Line Characteristics
CharacteristicDescriptionReference
Origin Derived from a transitional cell carcinoma in the urinary bladder of a female C3H/He mouse, induced by FANFT.
Morphology Adherent, spindle-shaped, fibroblast-like.
Doubling Time Approximately 24 hours.
Tumorigenicity Highly tumorigenic and metastatic, often to lungs and lymph nodes in syngeneic mice.
Genetic Profile Polyploid (4N–16N) and lacks p16^INK4a^ expression.

Experimental Protocols

Protocol 1: MBT-2 Cell Culture

Materials:

  • MBT-2 cell line

  • Eagle's Minimum Essential Medium (EMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture MBT-2 cells in T-75 flasks with either EMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 80-90% confluency.

  • To passage, wash the cell monolayer with PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete culture medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and re-plate at the desired density.

Protocol 2: Establishment of Subcutaneous MBT-2 Tumor Model

Materials:

  • C3H/He mice (6-8 weeks old)

  • MBT-2 cells (prepared as a single-cell suspension)

  • Serum-free RPMI-1640 medium

  • Matrigel

  • 1 mL syringes with 25-27 gauge needles

  • Calipers

Procedure:

  • Harvest MBT-2 cells and resuspend them in serum-free RPMI-1640 at a concentration of 1 x 10^7 cells/mL.

  • On ice, mix the cell suspension with Matrigel at a 1:1 ratio to a final concentration of 5 x 10^6 cells/mL.

  • Inject 0.2 mL of the cell-Matrigel suspension (containing 1 x 10^6 MBT-2 cells) subcutaneously into the right flank of each C3H/He mouse.

  • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.

  • Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.

  • Initiate this compound treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 3: Preparation and Oral Administration of this compound

Materials:

  • This compound powder

  • 0.5% Sodium Carboxymethyl Cellulose (CMC) solution

  • Sterile water

  • Oral gavage needles

  • 1 mL syringes

Procedure:

  • Prepare a 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile water. Gentle heating and stirring may be required.

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Suspend the this compound powder in the 0.5% CMC solution to the desired final concentration (e.g., 25 mg/mL for a 250 mg/kg dose in a 25g mouse, administered at 0.25 mL).

  • Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Administer the this compound suspension to the mice via oral gavage using a suitable gavage needle. The volume will depend on the mouse's weight and the concentration of the solution.

Visualizations

experimental_workflow Experimental Workflow for this compound in MBT-2 Model cluster_cell_culture 1. Cell Culture cluster_tumor_model 2. Tumor Implantation cluster_treatment 3. Treatment cluster_analysis 4. Analysis culture_mbt2 Culture MBT-2 Cells harvest_cells Harvest and Prepare Cell Suspension culture_mbt2->harvest_cells implant_cells Subcutaneous Injection of MBT-2 Cells into C3H/He Mice harvest_cells->implant_cells monitor_tumor Monitor Tumor Growth implant_cells->monitor_tumor administer_this compound Oral Administration of this compound monitor_tumor->administer_this compound prepare_this compound Prepare this compound Suspension prepare_this compound->administer_this compound measure_tumor Measure Tumor Volume administer_this compound->measure_tumor assess_survival Assess Survival administer_this compound->assess_survival immunological_analysis Immunological Analysis (Optional) administer_this compound->immunological_analysis

Caption: Experimental workflow for evaluating this compound in a murine bladder cancer model.

bropirimine_moa Proposed Mechanism of Action of this compound cluster_drug Drug Administration cluster_immune_response Immune System Activation cluster_tumor_cell Tumor Microenvironment This compound Oral this compound ifn_induction Interferon (IFN-α/β) Induction This compound->ifn_induction direct_effect Potential Direct Antitumor Effect This compound->direct_effect nk_cell_activation NK Cell Activation ifn_induction->nk_cell_activation tumor_cell MBT-2 Bladder Tumor Cell nk_cell_activation->tumor_cell Increased Cytotoxicity direct_effect->tumor_cell Direct Action apoptosis Tumor Cell Apoptosis/ Growth Inhibition tumor_cell->apoptosis

Caption: Proposed mechanism of action for this compound in bladder cancer.

References

Application Notes and Protocols for Establishing a Bropirimine-Resistant Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing cancer cell lines with acquired resistance to Bropirimine. The protocols outlined below are based on established methodologies for generating drug-resistant cell lines and are adapted for this compound based on its known biological activities as an immunomodulator and interferon inducer.

Introduction

This compound is an orally active immunomodulatory agent that has demonstrated antitumor activity, particularly in superficial bladder cancer.[1][2][3][4] Its mechanism of action is believed to involve both direct antiproliferative effects on tumor cells and indirect immune stimulation, such as the induction of interferon (IFN)-alpha/beta and the augmentation of natural killer (NK) cell activity.[5] Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for optimizing its therapeutic use and developing strategies to overcome resistance. This document provides detailed protocols for generating and characterizing this compound-resistant cancer cell lines, which are invaluable tools for such investigations.

Data Presentation

Table 1: Hypothetical Dose-Escalation Schedule for Establishing this compound Resistance
StepThis compound ConcentrationDuration of TreatmentExpected Observation
1IC20 (e.g., 5 µM)2-3 passagesInitial cell death followed by recovery of proliferation.
2IC30 (e.g., 10 µM)2-3 passagesFurther cell death, selection of more tolerant cells.
3IC40 (e.g., 20 µM)2-3 passagesCell growth rate stabilizes in the presence of the drug.
4IC50 (e.g., 40 µM)2-3 passagesCells are largely insensitive to the initial IC50 concentration.
52 x IC50 (e.g., 80 µM)Continuous cultureStable growth of the resistant cell line.
Table 2: Characterization of Parental vs. This compound-Resistant Cell Line
ParameterParental Cell LineThis compound-Resistant Cell LineMethod
This compound IC50 e.g., 40 µMe.g., > 200 µMCell Viability Assay (MTT, CCK-8)
Resistance Index (RI) 1> 5RI = IC50 (Resistant) / IC50 (Parental)
Expression of IFNAR1/2 BaselineAltered (Up/Down)Western Blot, qRT-PCR
Expression of TLR7/8 BaselineAltered (Up/Down)Western Blot, qRT-PCR
Phospho-STAT1 Levels Low (Basal)High (Constitutive) or Unresponsive to IFNWestern Blot
NF-κB Activity InducibleConstitutively Active or UnresponsiveLuciferase Reporter Assay
Drug Efflux Pump Activity LowHighRhodamine 123 Exclusion Assay

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound

Objective: To determine the concentration of this compound that inhibits the growth of the parental cancer cell line by 50%.

Materials:

  • Parental cancer cell line of choice (e.g., a bladder cancer cell line such as T24 or a renal cell carcinoma line like ACHN, given this compound's known activity)

  • Complete cell culture medium

  • This compound (powder, to be dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CCK-8)

  • Plate reader

Procedure:

  • Seed the parental cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare a series of this compound dilutions in complete medium. A typical concentration range to test would be from 0.1 µM to 500 µM. Include a vehicle control (medium with DMSO at the same concentration used for the highest this compound dose).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to triplicate wells for each concentration.

  • Incubate the plate for 48-72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT/CCK-8).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Generation of a this compound-Resistant Cancer Cell Line by Gradual Dose Escalation

Objective: To establish a cancer cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Cell culture flasks (T25 or T75)

  • Trypsin-EDTA

  • Cryopreservation medium

Procedure:

  • Initiation of Treatment: Start by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.

  • Monitoring and Passaging: Monitor the cells daily. Initially, a significant amount of cell death is expected. The medium containing this compound should be replaced every 2-3 days. When the surviving cells reach 70-80% confluency and exhibit a stable growth rate, passage them as usual.

  • Dose Escalation: Once the cells have been stably growing at the initial concentration for 2-3 passages, increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Iterative Selection: Repeat the process of monitoring, passaging, and dose escalation. If at any point a massive cell death is observed after increasing the drug concentration, maintain the cells at the previous, lower concentration for a few more passages before attempting to increase it again.

  • Cryopreservation: At each successful step of establishing a stable culture at a higher this compound concentration, it is crucial to freeze aliquots of the cells for backup.

  • Establishment of the Resistant Line: Continue this process until the cells are able to proliferate steadily in a high concentration of this compound (e.g., 5-10 times the initial IC50 of the parental cells). This process can take several months.

  • Maintenance of the Resistant Line: The newly established this compound-resistant cell line should be continuously cultured in the presence of the high concentration of this compound to maintain the resistant phenotype. For experiments, the drug can be withdrawn for a short period (e.g., one week) to avoid interference with the assay, but long-term culture without the drug may lead to loss of resistance.

Protocol 3: Verification and Characterization of this compound Resistance

Objective: To confirm the resistant phenotype and investigate potential mechanisms of resistance.

Procedure:

  • IC50 Re-evaluation: Determine the IC50 of this compound for the newly established resistant cell line and compare it to the parental cell line using Protocol 1. A significant increase in the IC50 value confirms resistance. Calculate the Resistance Index (RI) as the ratio of the IC50 of the resistant line to that of the parental line.

  • Stability of Resistance: To check if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 10-20 passages) and then re-determine the IC50. A persistent high IC50 indicates a stable resistant phenotype.

  • Molecular Analysis of Signaling Pathways:

    • Western Blotting: Analyze the protein expression and phosphorylation status of key components of the proposed signaling pathways (see diagrams below), such as IFNAR1/2, TLR7/8, JAK1/2, TYK2, STAT1/2/3, and NF-κB (p65). Compare the baseline and this compound-induced levels in parental versus resistant cells.

    • qRT-PCR: Examine the mRNA expression levels of genes involved in these pathways, as well as genes encoding drug efflux pumps (e.g., ABCB1, ABCG2).

  • Functional Assays:

    • Drug Efflux Assay: Use dyes like Rhodamine 123 or Calcein-AM to assess the activity of ABC transporter proteins. Increased efflux of the dye from the resistant cells compared to the parental cells would suggest this as a resistance mechanism.

    • NF-κB Reporter Assay: Transfect parental and resistant cells with a luciferase reporter construct under the control of an NF-κB responsive promoter to quantify NF-κB transcriptional activity at baseline and in response to this compound or other stimuli like TNF-α.

Mandatory Visualizations

Proposed this compound Signaling Pathway and Points of Potential Resistance

Bropirimine_Signaling cluster_extracellular Extracellular cluster_resistance Potential Resistance Mechanisms This compound This compound TLR TLR This compound->TLR 1. Agonist Binding IFNAR IFNAR This compound->IFNAR Indirect via IFN Induction? MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK TRAF6->IKK IkB IkB IKK->IkB Phosphorylation & Degradation NFkB NFkB IkB->NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc 2. Translocation NFkB_RE NFkB_RE NFkB_nuc->NFkB_RE Genes Genes NFkB_RE->Genes JAKs JAKs IFNAR->JAKs STATs STATs JAKs->STATs Phosphorylation ISGF3 ISGF3 STATs->ISGF3 Complex Formation ISGF3_nuc ISGF3_nuc ISGF3->ISGF3_nuc 3. Translocation ISRE ISRE ISGF3_nuc->ISRE ISRE->Genes R1 Downregulation of TLR/IFNAR R2 Inactivating mutations in pathway components R3 Upregulation of pathway inhibitors (e.g., SOCS) R4 Increased drug efflux

Experimental_Workflow start Start: Parental Cancer Cell Line ic50 Determine this compound IC50 (Protocol 1) start->ic50 dose_escalation Gradual Dose Escalation (Protocol 2) ic50->dose_escalation culture_ic20 culture_ic20 dose_escalation->culture_ic20 resistant_line This compound-Resistant Cell Line Established verify_ic50 verify_ic50 resistant_line->verify_ic50 end End: Characterized Resistant Cell Line passage passage culture_ic20->passage increase_dose increase_dose passage->increase_dose stable_culture stable_culture passage->stable_culture Stable Growth increase_dose->passage Iterate stable_culture->resistant_line stability stability verify_ic50->stability molecular molecular stability->molecular functional functional molecular->functional functional->end

Logical_Relationship cluster_direct Direct Effects cluster_resistance_mechanisms Resistance Mechanisms This compound This compound Treatment direct_effect Direct Antiproliferative Activity This compound->direct_effect indirect_effect_group indirect_effect_group This compound->indirect_effect_group signaling_pathways Activation of Signaling Pathways (JAK-STAT, NF-κB) direct_effect->signaling_pathways ifn_induction Interferon (IFN) Induction ifn_induction->signaling_pathways nk_activation NK Cell Activation tlr_agonism TLR Agonism tlr_agonism->signaling_pathways cellular_response Cellular Response (Apoptosis, Growth Arrest) signaling_pathways->cellular_response resistance Acquired Resistance cellular_response->resistance Selective Pressure pathway_alteration Signaling Pathway Alterations resistance->pathway_alteration drug_efflux Increased Drug Efflux resistance->drug_efflux target_mutation Target Mutation/ Downregulation resistance->target_mutation

References

Application Notes and Protocols for Oral Administration of Bropirimine in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bropirimine (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) is an orally active immunomodulatory compound that has demonstrated potential as an anti-tumor and anti-viral agent. Its mechanism of action is primarily attributed to its function as a Toll-like receptor 7 (TLR7) agonist, leading to the induction of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This induction activates downstream immune effector cells, such as natural killer (NK) cells and macrophages, contributing to its therapeutic effects. This document provides a detailed protocol for the oral administration of this compound to mice, intended to guide researchers in preclinical studies.

Data Presentation

Quantitative Data Summary
ParameterValueSource / Notes
Dosage Range 250 - 2000 mg/kgBased on anti-tumor efficacy studies in murine models.[1]
Vehicle 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC) in sterile waterA commonly used vehicle for oral gavage of insoluble compounds.
Administration Route Oral GavageStandard and precise method for oral administration in mice.
Administration Volume 5 - 10 mL/kgStandard volume for oral gavage in mice.
Administration Schedule Varies (e.g., single dose, daily for 5 days, every 4 days)Dependent on the experimental design and therapeutic goal.
Representative Tmax (Time to Peak Plasma Concentration) ~0.5 hoursData from a representative small molecule TLR7 antagonist.[2] This is a critical parameter to determine for this compound to time downstream assays.
Representative Cmax (Peak Plasma Concentration) Dose-dependentData from a representative small molecule TLR7 antagonist.[2] This should be determined experimentally for this compound.
Representative Oral Bioavailability ~62%Data from a representative small molecule TLR7 antagonist.[2]

Note: The Tmax, Cmax, and oral bioavailability values are for a representative small molecule TLR7 antagonist and are provided as a reference. It is crucial to determine these pharmacokinetic parameters specifically for this compound in your mouse strain and experimental setup.

Experimental Protocols

Preparation of this compound Formulation

Materials:

  • This compound powder

  • Sodium Carboxymethyl Cellulose (CMC)

  • Sterile, purified water

  • Weighing scale

  • Magnetic stirrer and stir bar

  • Appropriate glassware (beaker, graduated cylinder)

  • pH meter (optional)

Procedure:

  • Calculate the required amount of this compound and CMC. For a 10 mL solution of 50 mg/mL this compound in 0.5% CMC, you will need 500 mg of this compound and 50 mg of CMC.

  • Prepare the 0.5% CMC vehicle. In a beaker, slowly add the calculated amount of CMC to the desired volume of sterile water while stirring continuously with a magnetic stirrer. Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This may take 30-60 minutes.

  • Prepare the this compound suspension. Gradually add the weighed this compound powder to the prepared 0.5% CMC vehicle while stirring.

  • Ensure homogeneity. Continue stirring the suspension for at least 30 minutes to ensure a uniform distribution of this compound. The final formulation should be a homogenous suspension.

  • Adjust pH (optional). If necessary, the pH of the suspension can be adjusted using sterile solutions of NaOH or HCl.

  • Storage. Store the prepared formulation at 4°C for up to one week. Before each use, ensure the suspension is brought to room temperature and vortexed thoroughly to ensure homogeneity.

Oral Gavage Administration Protocol in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)

  • Syringes (1 mL or 3 mL)

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Procedure:

  • Animal Handling and Restraint:

    • Acclimatize the mice to handling for several days prior to the experiment to minimize stress.

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. Ensure the animal's airway is not obstructed.

  • Dose Calculation:

    • Weigh each mouse accurately on the day of dosing.

    • Calculate the exact volume of the this compound suspension to be administered based on the mouse's body weight and the desired dose (mg/kg).

    • Example: For a 25 g mouse and a dose of 500 mg/kg with a 50 mg/mL formulation: (500 mg/kg / 50 mg/mL) * 0.025 kg = 0.25 mL

  • Gavage Procedure:

    • Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.

    • Ensure there are no air bubbles in the syringe.

    • With the mouse securely restrained, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass with minimal resistance. If resistance is met, withdraw the needle and reposition. DO NOT FORCE THE NEEDLE , as this can cause esophageal or tracheal injury.

    • Once the needle is correctly positioned in the esophagus (approximately at the level of the last rib), slowly depress the syringe plunger to deliver the suspension.

    • Administer the solution at a steady pace (e.g., over 2-3 seconds).

    • Gently withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of distress, such as difficulty breathing, regurgitation, or lethargy.

    • Continue to monitor the animals according to your experimental protocol.

Mandatory Visualization

This compound Signaling Pathway

Bropirimine_Signaling_Pathway cluster_endosome Endosomal Compartment This compound This compound (Oral Administration) Endosome Endosome This compound->Endosome TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines IFN Type I Interferons (IFN-α, IFN-β) IRF7->IFN Immune_Activation Immune Cell Activation (NK cells, Macrophages) Cytokines->Immune_Activation IFN->Immune_Activation

This compound activates TLR7 signaling in the endosome.

Experimental Workflow for Oral this compound Administration and Analysis

Experimental_Workflow Prep Prepare this compound Suspension (0.5% CMC) Administer Oral Gavage Administration Prep->Administer Acclimatize Acclimatize Mice Weigh Weigh Mice & Calculate Dose Acclimatize->Weigh Weigh->Administer Monitor Post-Dosing Monitoring Administer->Monitor PK_study Pharmacokinetic Analysis (Blood Collection at multiple time points) Monitor->PK_study PD_study Pharmacodynamic Analysis (e.g., Cytokine levels, Immune cell activation) Monitor->PD_study Efficacy_study Efficacy Studies (e.g., Tumor growth inhibition) Monitor->Efficacy_study Cmax_Tmax Determine Cmax & Tmax PK_study->Cmax_Tmax Cmax_Tmax->PD_study Inform timing of sample collection

Workflow for oral this compound studies in mice.

References

Application Notes and Protocols for Bropirimine in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, treatment schedules, and experimental protocols for the use of Bropirimine, an oral immunostimulant, in various rat models based on published literature.

Introduction

This compound (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) is an orally active immunomodulator known to induce the production of interferons and stimulate the activity of natural killer (NK) cells and macrophages.[1][2] Its antitumor properties have been investigated in several preclinical models, including various rat cancer models.[3][4][5] this compound has shown efficacy against prostate and colon cancers in rats and has also been studied for its toxicological profile. These notes are intended to serve as a guide for designing and executing experiments involving this compound in a research setting.

Data Presentation: Dosage and Treatment Schedules

The following tables summarize the dosages and treatment schedules for this compound as reported in various studies using rat models.

Table 1: this compound Dosage in Rat Cancer Models

Rat ModelCancer TypeDosageAdministration RouteTreatment ScheduleReference
Wistar Rats (assumed)Prostate Cancer (PAIII & MAT-LyLu cells)250 mg/kgOralVaried schedules, including initiation on the day of tumor injection or after tumors were established.
Copenhagen x Fischer RatsProstate Adenocarcinoma (Dunning AT-3 cells)10, 100, or 500 mg/kgOralNeoadjuvant therapy administered on post-implantation days 1, 3, 5, 10, and 11.
Inbred WAG RatsColon Cancer (CC531 cells)Not specifiedOral (assumed)Administered on day 0 and day 1 post-tumor implantation.

Table 2: this compound Dosage in Rat Toxicology Studies

Rat ModelStudy TypeDosageAdministration RouteTreatment ScheduleReference
Sprague-Dawley RatsEmbryolethality / Maternal Toxicity100, 200, or 400 mg/kgOralSingle dose on various gestation days or for 7-8 consecutive days.

Experimental Protocols

The following are detailed protocols for common experimental designs using this compound in rat models, synthesized from the cited literature.

Protocol 1: Antitumor Efficacy in a Subcutaneous Prostate Cancer Model

This protocol is based on the methodology used for evaluating this compound in rodent prostate cancer models.

Objective: To assess the ability of orally administered this compound to inhibit tumor growth in a subcutaneous rat prostate cancer model.

Materials:

  • Male Wistar rats

  • PAIII or Dunning MAT-LyLu prostate cancer cells

  • Sterile Phosphate-Buffered Saline (PBS)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Methodology:

  • Cell Preparation: Culture PAIII or MAT-LyLu cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS to the desired concentration (e.g., 1 x 10^6 cells/100 µL).

  • Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each rat.

  • Animal Grouping: Randomize animals into treatment and control groups (n=8-10 per group).

    • Group 1: Vehicle control (oral gavage)

    • Group 2: this compound (250 mg/kg, oral gavage)

  • Drug Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle. Administer the appropriate formulation to each rat via oral gavage according to the desired schedule (e.g., daily for 21 days, starting the day after tumor inoculation).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Monitor animal body weight and overall health status throughout the study.

    • Record survival data.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals. Excise tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry). Compare tumor growth rates and survival curves between groups.

Protocol 2: Neoadjuvant Therapy in an Orthotopic Prostate Cancer Model

This protocol is adapted from a study evaluating this compound as a neoadjuvant therapy in an orthotopic rat prostate cancer model.

Objective: To determine the efficacy of this compound as a neoadjuvant therapy prior to surgical resection of an orthotopically implanted prostate tumor.

Materials:

  • Male Copenhagen x Fischer rats

  • Dunning AT-3 prostate tumor cells

  • Surgical instruments for laparotomy and prostatectomy

  • This compound

  • Vehicle for oral gavage

Methodology:

  • Tumor Inoculation: Anesthetize the rat and perform a lower midline laparotomy to expose the ventral prostate. Inject Dunning AT-3 cells (e.g., 2.5 x 10^6 cells) directly into the ventral prostate lobe. Suture the incision.

  • Animal Grouping and Treatment:

    • Group 1: Untreated Control

    • Group 2: Prostatectomy alone

    • Group 3: this compound (10 mg/kg) + Prostatectomy

    • Group 4: this compound (100 mg/kg) + Prostatectomy

    • Group 5: this compound (500 mg/kg) + Prostatectomy

  • Drug Administration: For groups 3-5, administer this compound via oral gavage on post-implantation days 1, 3, 5, 10, and 11.

  • Surgical Resection: On day 11 or 12 post-tumor implantation, perform a ventral prostatectomy on animals in groups 2-5. Weigh the excised prostates.

  • Post-Surgical Monitoring: Monitor the animals for a defined period (e.g., 10 days) to assess for tumor recurrence or residual disease.

  • Endpoint and Analysis: At the study endpoint, euthanize all animals and perform a necropsy. Carefully dissect and weigh any residual tumor mass. Compare the weights of the initially resected prostates and the final residual tumor weights across all groups.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key experimental workflows and the proposed mechanism of action for this compound.

G cluster_prep Preparation Phase cluster_exp In-Vivo Experiment Phase cluster_analysis Analysis Phase cell_culture 1. Culture Rat Tumor Cells drug_prep 2. Prepare this compound & Vehicle cell_culture->drug_prep cell_prep 3. Prepare Cell Suspension for Injection drug_prep->cell_prep inoculate 4. Subcutaneous Tumor Cell Inoculation cell_prep->inoculate randomize 5. Randomize Rats into Control & Treatment Groups inoculate->randomize treat 6. Daily Oral Gavage (Vehicle or this compound) randomize->treat monitor 7. Monitor Tumor Volume, Body Weight & Survival treat->monitor euthanize 8. Euthanize at Endpoint monitor->euthanize excise 9. Excise & Weigh Tumors euthanize->excise analyze 10. Statistical Analysis of Tumor Growth & Survival excise->analyze

Caption: Experimental workflow for an antitumor efficacy study.

G cluster_immune Immune-Mediated Pathway cluster_direct Direct Pathway This compound This compound (Oral Administration) ifn Interferon (IFN) Induction This compound->ifn direct_effect Direct Inhibition of Colony Formation This compound->direct_effect nk_cell NK Cell Activation ifn->nk_cell macrophage Macrophage Activation ifn->macrophage tumor_cell Tumor Cell nk_cell->tumor_cell Attack macrophage->tumor_cell Attack direct_effect->tumor_cell Inhibit apoptosis Tumor Cell Apoptosis / Growth Inhibition tumor_cell->apoptosis

Caption: Proposed mechanism of action for this compound.

G cluster_groups Experimental Groups start Day 0: Orthotopic Tumor Cell Implantation g1 Group 1: No Treatment g2 Group 2: Surgery Only g3 Group 3-5: This compound + Surgery treatment Days 1, 3, 5, 10, 11: Oral this compound Treatment (Groups 3-5) start->treatment endpoint Day 21/22: Euthanasia & Assessment of Residual Disease g1->endpoint Direct Progression surgery Day 11/12: Ventral Prostatectomy (Groups 2-5) treatment->surgery surgery->endpoint

Caption: Logical workflow for a neoadjuvant therapy study.

References

Application Notes and Protocols: Assessing Bropirimine Efficacy in an Orthotopic Bladder Cancer Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Bropirimine, an oral immunomodulator, in a preclinical orthotopic bladder cancer model. This compound has demonstrated anti-cancer activity in clinical trials for superficial bladder cancer and carcinoma in situ (CIS).[1][2][3][4][5] The protocols outlined below describe the establishment of a murine orthotopic bladder cancer model, administration of this compound, and subsequent efficacy assessment. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and urology.

Quantitative Data Summary

Table 1: Efficacy of Oral this compound in Patients with Carcinoma in Situ (CIS) of the Bladder

Study PopulationDosageNumber of Evaluable PatientsComplete Response (CR) RateReference
BCG-Resistant CIS3.0 g/day for 3 consecutive days, weekly4730% (14 patients)
BCG-Intolerant CIS3.0 g/day for 3 consecutive days, weekly1839% (7 patients)
Previously Untreated CIS3.0 g/day for 3 consecutive days, weekly2167% (14 patients)
Primary CIS3.0 g/day for 3 consecutive days, weekly1580% (12 patients)
Failed Prior BCG3.0 g/day for 3 consecutive days, weekly1250% (6 patients)
Overall (Intent-to-Treat)3.0 g/day for 3 consecutive days, weekly8624% (21 patients)

Table 2: Efficacy of Oral this compound in Patients with Superficial Bladder Cancer

Study PopulationDosageNumber of Evaluable PatientsObjective Response RateReference
Recurrent Superficial TCC (Ta or T1)2,250 mg/day for 3 consecutive days, weekly16 (completed treatment)31.3% (5 patients: 2 CR, 3 PR)

TCC: Transitional Cell Carcinoma; CR: Complete Response; PR: Partial Response; BCG: Bacillus Calmette-Guérin

Experimental Protocols

Orthotopic Bladder Cancer Model Establishment

This protocol describes the establishment of an orthotopic bladder cancer model in mice using transurethral instillation of murine bladder tumor cells (e.g., MBT-2) or human bladder cancer cells (e.g., UM-UC-3) in immunodeficient mice.

Materials:

  • 6-8 week old female C3H/HeN mice (for syngeneic MBT-2 model) or athymic nude mice (for xenograft UM-UC-3 model)

  • Murine (MBT-2) or human (UM-UC-3) bladder cancer cells

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • 24-gauge intravenous catheter

  • Poly-L-lysine solution (0.1% w/v) or Trypsin solution (0.125%)

  • Heating pad

  • Ophthalmic ointment

Procedure:

  • Cell Preparation: Two days prior to the procedure, plate bladder cancer cells to reach 80-90% confluency on the day of implantation. On the day of the procedure, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or culture medium at a concentration of 1 x 10^6 cells/50 µL.

  • Animal Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine. Place the anesthetized mouse on a heating pad to maintain body temperature. Apply ophthalmic ointment to the eyes to prevent drying.

  • Catheterization: Gently insert a lubricated 24-gauge IV catheter through the urethra into the bladder. Empty the bladder of residual urine by applying gentle pressure to the lower abdomen.

  • Bladder Pre-treatment: To disrupt the protective glycosaminoglycan layer and enhance tumor cell implantation, instill 50 µL of either 0.1% poly-L-lysine for 15-20 minutes or 0.125% trypsin for 15 minutes. Afterwards, drain the solution by applying gentle abdominal pressure.

  • Cell Instillation: Slowly instill 50 µL of the cell suspension (1 x 10^6 cells) into the bladder through the catheter.

  • Dwell Time: Keep the catheter in place and allow the cells to dwell in the bladder for at least 50-60 minutes to facilitate attachment to the bladder wall.

  • Recovery: After the dwell time, gently remove the catheter. Allow the mouse to recover from anesthesia on a heating pad. Water may be withheld for a few hours post-procedure to minimize urination and premature flushing of the instilled cells.

  • Tumor Growth Monitoring: Monitor tumor development weekly or bi-weekly using non-invasive imaging techniques such as high-frequency ultrasound or bioluminescence imaging (if using luciferase-expressing cells).

This compound Administration and Efficacy Assessment

This protocol outlines a proposed method for administering this compound and evaluating its anti-tumor efficacy in the established orthotopic bladder cancer model. The dosage is extrapolated from human clinical trials and may require optimization.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Calipers

  • Micro-ultrasound or other imaging system

  • Reagents for histological analysis (formalin, paraffin, H&E stain)

  • Reagents for immunohistochemistry (e.g., antibodies for Ki-67, cleaved caspase-3)

Procedure:

  • Treatment Initiation: Once tumors are established and reach a predetermined size (e.g., measurable by ultrasound), randomize mice into treatment and control groups.

  • This compound Administration:

    • Dosage: Based on human studies (3.0 g/day ), an approximate murine dose can be calculated using body surface area conversion. This typically translates to a significantly higher mg/kg dose in mice. An initial dose range of 50-100 mg/kg could be explored.

    • Regimen: Administer this compound orally via gavage daily for 3 consecutive days, followed by 4 days of rest, weekly, mirroring the clinical trial schedule. The control group should receive the vehicle alone.

  • Efficacy Monitoring:

    • Tumor Volume: Measure tumor dimensions bi-weekly using ultrasound and calculate tumor volume.

    • Body Weight: Monitor animal body weight twice a week as an indicator of general health and treatment-related toxicity.

  • Endpoint Analysis: At the end of the study (e.g., after 4-6 weeks of treatment or when tumors in the control group reach a humane endpoint), euthanize the mice and perform the following analyses:

    • Bladder Weight and Volume: Excise the bladders and record their wet weight and volume.

    • Histopathology: Fix the bladders in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tumor morphology and invasion.

    • Immunohistochemistry: Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to investigate the mechanism of this compound's action.

Visualizations

Experimental Workflow

G cluster_0 Model Establishment cluster_1 Treatment & Monitoring cluster_2 Efficacy Assessment cell_prep Bladder Cancer Cell Preparation anesthesia Animal Anesthesia cell_prep->anesthesia catheterization Transurethral Catheterization anesthesia->catheterization pretreatment Bladder Wall Pre-treatment (e.g., Trypsin, Poly-L-lysine) catheterization->pretreatment instillation Tumor Cell Instillation pretreatment->instillation tumor_growth Tumor Growth Confirmation (Ultrasound/Bioluminescence) instillation->tumor_growth randomization Randomization into Control & this compound Groups tumor_growth->randomization treatment Oral this compound Administration randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint ex_vivo Ex Vivo Analysis: Bladder Weight & Volume endpoint->ex_vivo histology Histopathology (H&E) ex_vivo->histology ihc Immunohistochemistry (Ki-67, Cleaved Caspase-3) histology->ihc

Caption: Experimental workflow for assessing this compound efficacy.

Proposed Signaling Pathway of this compound in Bladder Cancer

While the exact mechanism of this compound's anti-tumor effect is not fully elucidated, evidence suggests both direct activity and immune modulation. This compound is known as an interferon inducer.

G cluster_0 Direct Anti-Tumor Effect cluster_1 Immune Modulation This compound This compound (Oral Administration) bladder_cancer_cell Bladder Cancer Cell This compound->bladder_cancer_cell Direct Interaction pbmcs Immune Cells (e.g., PBMCs) This compound->pbmcs Stimulation proliferation Decreased Proliferation bladder_cancer_cell->proliferation apoptosis Increased Apoptosis bladder_cancer_cell->apoptosis interferon Interferon (IFN) Induction pbmcs->interferon immune_response Enhanced Anti-Tumor Immune Response interferon->immune_response immune_response->bladder_cancer_cell Immune-mediated Killing

Caption: Hypothesized dual-action mechanism of this compound.

References

Application Note: In Vitro Assay for Measuring Bropirimine-Induced Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bropirimine (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) is an immunomodulatory compound that has been investigated for its antitumor and antiviral properties. Its mechanism of action is primarily attributed to the induction of various cytokines, which play a critical role in orchestrating the innate and adaptive immune responses. This compound functions as a Toll-like receptor 7 (TLR7) agonist. TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), leading to the activation of the MyD88-dependent signaling pathway. This cascade culminates in the activation of transcription factors such as NF-κB and IRF7, driving the expression of pro-inflammatory cytokines and type I interferons.

This application note provides a detailed protocol for an in vitro assay to measure the production of key cytokines, including Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12), from human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.

Principle of the Assay

This assay is based on the isolation of human PBMCs, followed by in vitro stimulation with this compound. The activation of TLR7 in immune cells within the PBMC population, such as plasmacytoid dendritic cells (pDCs) and B cells, leads to the synthesis and secretion of cytokines into the cell culture supernatant. The concentration of these secreted cytokines is then quantified using a sensitive and specific immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

This compound Signaling Pathway

This compound, as a TLR7 agonist, initiates a signaling cascade that results in cytokine production. The binding of this compound to TLR7 in the endosome recruits the adaptor protein MyD88. This leads to the formation of a complex with IRAK (Interleukin-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6). Subsequent activation of downstream pathways, including the NF-κB and IRF7 pathways, results in the transcription of genes encoding for pro-inflammatory cytokines and type I interferons.

Bropirimine_Signaling_Pathway This compound (TLR7 Agonist) Signaling Pathway This compound This compound TLR7 TLR7 (Endosome) This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Nucleus Nucleus NFkB->Nucleus translocates to IRF7->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) IFNs Type I Interferons (IFN-α) Nucleus->Cytokines gene transcription Nucleus->IFNs gene transcription

This compound (TLR7 Agonist) Signaling Pathway

Experimental Workflow

The overall workflow for measuring this compound-induced cytokine production in PBMCs involves several key steps, from PBMC isolation to data analysis.

Experimental_Workflow Experimental Workflow for this compound-Induced Cytokine Assay start Start: Collect Whole Blood isolate_pbmcs Isolate PBMCs (Ficoll-Paque Density Gradient) start->isolate_pbmcs wash_cells Wash and Count PBMCs isolate_pbmcs->wash_cells seed_plate Seed PBMCs in a 96-well plate wash_cells->seed_plate stimulate Stimulate with this compound (and controls) seed_plate->stimulate incubate Incubate (6-48 hours) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant cytokine_assay Perform Cytokine Assay (ELISA or Multiplex) collect_supernatant->cytokine_assay data_analysis Data Analysis cytokine_assay->data_analysis end End: Report Results data_analysis->end

Experimental Workflow

Materials and Reagents

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • RPMI 1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Phosphate-Buffered Saline (PBS), sterile

  • Lipopolysaccharide (LPS) from E. coli (positive control)

  • DMSO (vehicle control)

  • 96-well cell culture plates, sterile

  • ELISA or multiplex assay kits for human IFN-α, TNF-α, IL-6, and IL-12

Experimental Protocols

Preparation of Reagents
  • Complete RPMI Medium: Supplement RPMI 1640 medium with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in complete RPMI medium.

  • LPS Stock Solution: Prepare a 1 mg/mL stock solution of LPS in sterile PBS. Store at -20°C.

Isolation of Human PBMCs
  • Dilute whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer of plasma and platelets.

  • Collect the buffy coat layer containing the PBMCs.

  • Wash the PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI medium and perform a cell count using a hemocytometer or an automated cell counter.

PBMC Stimulation Assay
  • Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).

  • Prepare serial dilutions of this compound in complete RPMI medium. A suggested starting concentration range is 0.1 µM to 10 µM.

  • Add 100 µL of the this compound dilutions to the respective wells.

  • Include the following controls:

    • Vehicle Control: Complete RPMI medium with the same final concentration of DMSO as the highest this compound concentration.

    • Positive Control: LPS at a final concentration of 100 ng/mL.

    • Unstimulated Control: Complete RPMI medium only.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator. For a time-course experiment, it is recommended to set up parallel plates and collect supernatants at 6, 12, 24, and 48 hours. Based on the kinetics of TLR7 agonists, a 16-24 hour incubation is often a good starting point for a single time-point experiment.

Cytokine Measurement
  • After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Perform the cytokine quantification using ELISA or a multiplex assay according to the manufacturer's instructions.

Data Presentation

The quantitative data should be summarized in tables for clear comparison. Below are examples of how to structure the data tables.

Table 1: Dose-Dependent Cytokine Production by this compound-Stimulated PBMCs (24-hour incubation)

This compound (µM)IFN-α (pg/mL) ± SDTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-12 (pg/mL) ± SD
0 (Vehicle)< 1015 ± 550 ± 12< 5
0.1150 ± 25100 ± 15200 ± 3025 ± 8
1500 ± 60450 ± 50800 ± 90150 ± 20
101200 ± 1501000 ± 1202500 ± 300400 ± 50
LPS (100 ng/mL)50 ± 102000 ± 2505000 ± 600100 ± 15

Table 2: Time-Course of Cytokine Production by PBMCs Stimulated with this compound (1 µM)

Incubation Time (hours)IFN-α (pg/mL) ± SDTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-12 (pg/mL) ± SD
6200 ± 30500 ± 60400 ± 5050 ± 10
12450 ± 55600 ± 70700 ± 85120 ± 15
24500 ± 60450 ± 50800 ± 90150 ± 20
48300 ± 40200 ± 25600 ± 75100 ± 12

Note: The data presented in these tables are representative and may vary depending on the donor PBMCs and experimental conditions.

Troubleshooting

  • High background in unstimulated wells: This could be due to contamination of reagents with endotoxin or pre-activation of PBMCs during isolation. Ensure all reagents are sterile and endotoxin-free. Handle cells gently during isolation.

  • Low or no cytokine production: This may result from using a sub-optimal concentration of this compound, an inappropriate incubation time, or low-viability PBMCs. It is recommended to perform a dose-response and time-course experiment to optimize these parameters. Always check PBMC viability before starting the experiment.

  • High variability between replicates: This can be caused by inconsistent cell seeding or pipetting errors. Ensure thorough mixing of cell suspensions and careful pipetting.

Conclusion

This application note provides a comprehensive protocol for the in vitro measurement of this compound-induced cytokine production in human PBMCs. By following these guidelines, researchers can obtain reliable and reproducible data to characterize the immunomodulatory activity of this compound and similar compounds. The provided diagrams and tables offer a clear framework for understanding the underlying biological pathways, experimental design, and data presentation.

Quantifying Interferon Levels After Bropirimine Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bropirimine [2-amino-5-bromo-6-phenyl-4-(3H)-pyrimidinone] is an orally active immunomodulatory compound that has been investigated for its potent antiviral and antitumor activities. Its mechanism of action involves the induction of endogenous cytokines, most notably Type I interferons (IFN-α and IFN-β). This compound functions as a Toll-like receptor 7 (TLR7) agonist. The activation of TLR7 in immune cells, such as plasmacytoid dendritic cells (pDCs), initiates a signaling cascade that leads to the production and secretion of interferons. These interferons, in turn, mediate a broad range of biological effects, including the activation of natural killer (NK) cells, which are crucial for immune surveillance and tumor cell lysis. Given that interferon induction is a primary mechanism of this compound's therapeutic effects, accurate quantification of interferon levels following treatment is critical for preclinical and clinical research, dose-response studies, and understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship.

This document provides detailed application notes and experimental protocols for the quantification of interferon levels in response to this compound treatment.

Data Presentation

While specific quantitative data on interferon levels following this compound administration is not extensively available in publicly accessible literature, the following tables present representative data from studies on other oral TLR7 agonists in both murine models and human peripheral blood mononuclear cells (PBMCs). This data serves as a practical example for researchers to understand the expected magnitude and kinetics of interferon induction.

Table 1: Representative In Vivo Interferon-α Induction in Mice by an Oral TLR7 Agonist

Treatment GroupDose (mg/kg)Time Post-Dose (hours)Mean Serum IFN-α (IU/mL) ± SD
Vehicle Control02< 0.3
TLR7 Agonist (BHMA)101150 ± 45
2300 ± 70
4100 ± 30
8< 10

Note: This data is representative and based on studies of the oral TLR7 agonist BHMA in mice, as specific quantitative data for this compound was not available. The basal level of IFN-α is typically below the limit of quantification of standard assays[1].

Table 2: Representative In Vitro Interferon-α Production by Human PBMCs Following TLR7 Agonist Stimulation

StimulantConcentration (µg/mL)Incubation Time (hours)Mean IFN-α in Supernatant (pg/mL) ± SD
Media Control-24< 10
TLR7 Agonist (Loxoribine)124800 ± 150
10242500 ± 400
TLR7 Agonist (Imiquimod)1241200 ± 250
10243500 ± 500

Note: This data is representative of in vitro stimulation of human PBMCs with different TLR7 agonists. IFN-α production can vary significantly based on the donor, the specific TLR7 agonist used, and the experimental conditions[2][3].

Signaling Pathways and Experimental Workflows

This compound-Induced Interferon Production Pathway

This compound, as a TLR7 agonist, activates a well-defined intracellular signaling pathway, primarily in plasmacytoid dendritic cells. The following diagram illustrates this process.

Bropirimine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Enters cell and binds to TLR7 MyD88_1 MyD88 TLR7->MyD88_1 Recruits IRAK4 IRAK4 MyD88_1->IRAK4 TRAF3 TRAF3 MyD88_1->TRAF3 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IRF7 IRF7 IRAK1->IRF7 Phosphorylates TRAF3->IRF7 pIRF7 p-IRF7 (dimerized) IRF7->pIRF7 Dimerization pIRF7_nuc p-IRF7 pIRF7->pIRF7_nuc Translocation ISRE ISRE pIRF7_nuc->ISRE Binds to IFNA_gene IFN-α Gene ISRE->IFNA_gene Activates IFNB_gene IFN-β Gene ISRE->IFNB_gene Activates mRNA IFN-α/β mRNA IFNA_gene->mRNA IFNB_gene->mRNA IFN_protein IFN-α/β Proteins (Secreted) mRNA->IFN_protein Translation & Secretion

This compound signaling pathway for interferon induction.
Experimental Workflow for Interferon Quantification

The general workflow for quantifying interferon levels after this compound treatment, whether in vivo or in vitro, follows a standardized process.

Experimental_Workflow cluster_treatment Treatment Phase cluster_sampling Sample Collection cluster_quantification Quantification Phase cluster_analysis Data Analysis treatment In Vivo (Animal Model) or In Vitro (Cell Culture) Treatment with this compound sample Collect Samples (e.g., Serum, Plasma, Cell Supernatant) treatment->sample elisa ELISA sample->elisa bioassay Bioassay (e.g., CPE Reduction) sample->bioassay reporter Reporter Gene Assay sample->reporter analysis Data Analysis and Interpretation elisa->analysis bioassay->analysis reporter->analysis

General workflow for interferon quantification.

Experimental Protocols

The following are detailed protocols for three common methods of interferon quantification. These protocols are generalized and may require optimization based on the specific experimental setup, sample type, and reagents used.

Protocol 1: Quantification of Interferon-α by Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This sandwich ELISA is designed for the quantitative measurement of IFN-α in serum, plasma, or cell culture supernatants. A capture antibody specific for IFN-α is pre-coated onto a microplate. Standards and samples are added to the wells, and any IFN-α present is bound by the immobilized antibody. A biotinylated detection antibody specific for IFN-α is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The addition of a TMB substrate results in a colorimetric reaction that is proportional to the amount of IFN-α bound.

Materials:

  • Human or Murine IFN-α ELISA Kit (containing pre-coated 96-well plate, detection antibody, standard, wash buffer, substrate, and stop solution)

  • Distilled or deionized water

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, working standards, and samples according to the ELISA kit manufacturer's instructions.

  • Standard and Sample Addition: Add 100 µL of each standard, blank, and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.

  • Incubation: Cover the plate with a plate sealer and incubate for 2 to 2.5 hours at room temperature or as specified in the kit protocol.

  • Washing: Aspirate each well and wash three to four times with 300 µL of wash buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as described in step 4.

  • Streptavidin-HRP Addition: Add 100 µL of the streptavidin-HRP solution to each well. Cover and incubate for 45 minutes at room temperature.

  • Washing: Repeat the wash step as described in step 4.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the optical density of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

  • Calculation: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Subtract the mean zero standard optical density. Plot a standard curve of the standard concentrations versus their corresponding absorbances. Determine the concentration of IFN-α in the samples by interpolating from the standard curve.

Protocol 2: Quantification of Type I Interferon by Bioassay (Cytopathic Effect Reduction Assay)

Principle: This bioassay measures the biological activity of Type I interferons based on their ability to protect cells from virus-induced cytopathic effects (CPE). Cells are pre-treated with serial dilutions of interferon-containing samples, followed by infection with a virus that causes visible cell death (e.g., Vesicular Stomatitis Virus, VSV). The interferon concentration is inversely proportional to the extent of CPE.

Materials:

  • Interferon-sensitive cell line (e.g., L929 for murine IFN, A549 for human IFN)

  • Complete cell culture medium

  • Vesicular Stomatitis Virus (VSV) or another suitable cytopathic virus

  • Interferon standard of known activity (IU/mL)

  • 96-well cell culture plates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the interferon-sensitive cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well).

  • Sample and Standard Dilution: Prepare serial dilutions of the interferon standard and the unknown samples in complete cell culture medium.

  • Interferon Treatment: After 24 hours, when the cells are confluent, remove the medium and add 100 µL of the diluted standards and samples to the respective wells. Include wells with medium only as a virus control (maximum CPE) and wells with cells and medium only as a cell control (no CPE). Incubate for 24 hours at 37°C.

  • Virus Infection: Aspirate the medium containing interferon. Add 100 µL of virus suspension (at a multiplicity of infection that causes complete CPE in 24-48 hours) to all wells except the cell control wells.

  • Incubation: Incubate the plate at 37°C until CPE is complete in the virus control wells (typically 24-48 hours).

  • Staining: Aspirate the medium from all wells. Gently wash the wells with PBS. Add 100 µL of crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

  • Washing and Solubilization: Gently wash the plate with water to remove excess stain and allow it to air dry. Add 100 µL of a solubilizing agent (e.g., 100% methanol or 1% SDS) to each well to dissolve the stain.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Calculation: The interferon titer (in IU/mL) is the reciprocal of the dilution that results in a 50% reduction of the CPE compared to the virus control. This can be calculated by plotting the absorbance versus the interferon concentration and determining the concentration at which the absorbance is halfway between the virus control and the cell control.

Protocol 3: Quantification of Interferon-β Promoter Activity by Luciferase Reporter Assay

Principle: This assay measures the activation of the IFN-β promoter by this compound. A reporter cell line is engineered to contain a luciferase gene under the control of the IFN-β promoter. When these cells are treated with this compound, the activation of the IFN-β promoter drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the promoter activity.

Materials:

  • HEK293T cells or other suitable cell line

  • Plasmid containing the firefly luciferase gene driven by the IFN-β promoter

  • A control plasmid containing Renilla luciferase for normalization

  • Transfection reagent

  • Cell culture medium and 96-well plates

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that allows for transfection and subsequent treatment (e.g., 2 x 10^4 cells/well).

  • Transfection: Co-transfect the cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to a luminometer tube or a well of a white-walled 96-well plate.

    • Add 20 µL of the cell lysate to the tube/well and mix. Immediately measure the firefly luciferase activity in a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to the same tube/well. This will quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

    • Immediately measure the Renilla luciferase activity.

  • Calculation: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. The results are typically expressed as fold induction over the vehicle control.

References

Application Notes and Protocols for Bropirimine Clinical Trial Design in Superficial Bladder Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design for bropirimine in the context of superficial bladder cancer. This document includes summaries of clinical trial data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is an orally administered immunomodulator with demonstrated anti-tumor activity against superficial transitional cell carcinoma (TCC) of the bladder, particularly carcinoma in situ (CIS). Its mechanism of action is primarily through the induction of cytokines, including interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α), via agonism of Toll-like receptor 7 (TLR7). Additionally, evidence suggests a direct anti-proliferative effect on bladder cancer cells.

Clinical Trial Data Summary

The following tables summarize the quantitative data from key clinical trials of this compound in superficial bladder cancer.

Table 1: Efficacy of this compound Monotherapy in Superficial Bladder Cancer
Clinical Trial PhasePatient PopulationDosing RegimenNumber of Evaluable PatientsComplete Response (CR) RatePartial Response (PR) RateOverall Response RateReference
Phase ISuperficial TCCDose-escalation2623% (6/26)8% (2/26)31%[1]
Phase IICIS (BCG-naïve)3.0 g/day , 3 days/week2167% (14/21)-67%[2]
Phase IICIS (BCG-failure)3.0 g/day , 3 days/week1250% (6/12)-50%[2]
Phase IICIS (BCG-resistant)3.0 g/day , 3 days/week4730% (14/47)-30%
Phase IICIS (BCG-intolerant)3.0 g/day , 3 days/week1839% (7/18)-39%
Late Phase IICIS2.25 g/day , 3 days/week4141.5% (17/41)-41.5%[3]
Pilot StudyTa or T1 TCC2.25 g/day , 3 days/week1711.8% (2/17)17.6% (3/17)29.4%[4]
Table 2: Efficacy of this compound in Combination with Bacillus Calmette-Guérin (BCG)

| Clinical Trial Phase | Patient Population | Dosing Regimen | Number of Evaluable Patients | Complete Response (CR) Rate | 5-Year Progression-Free Survival | 5-Year Overall Survival | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phase II | CIS (BCG-naïve) | this compound (3.0 g/day , 3 days/week for 12 weeks) + Tice BCG (50 mg weekly for 6 weeks) | 42 | 67% (28/42) | 53% | 80% | |

Table 3: Common Adverse Events Associated with this compound Treatment
Adverse EventFrequency
Flu-like symptoms (fever, malaise)~70%
Gastrointestinal symptoms (anorexia, nausea, vomiting)~20-50%
Headache~24%
Transient hepatic enzyme elevations5-14%
Skin rash5-14%
Arthralgias5-14%

Experimental Protocols

Protocol for this compound Administration in Clinical Trials

Objective: To outline the oral administration of this compound to patients with superficial bladder cancer.

Materials:

  • This compound capsules/tablets (e.g., 750 mg).

  • Patient dosing diary.

Procedure:

  • Patient Selection: Enroll patients with histologically confirmed superficial bladder cancer (Ta, T1, or CIS) who meet the specific inclusion and exclusion criteria of the clinical trial protocol. Key inclusion criteria often include recurrent disease and, in some trials, failure of prior BCG therapy.

  • Dosing Regimen:

    • Monotherapy: A common regimen is 3.0 g/day , administered as four 750 mg capsules, for three consecutive days each week for up to one year. Another reported regimen is 2.25 g/day (three 750 mg capsules) for three consecutive days weekly for 12 weeks.

    • Combination Therapy with BCG: Administer oral this compound at 3.0 g/day for three consecutive days each week for 12 weeks. This is done concurrently with a standard 6-week induction course of intravesical BCG (e.g., Tice strain, 50 mg).

  • Patient Monitoring:

    • Monitor patients for adverse events, with a focus on flu-like symptoms, gastrointestinal issues, and cardiac toxicity.

    • Collect blood samples for routine hematology and biochemistry, including liver function tests.

  • Response Evaluation:

    • Perform cystoscopy and bladder wash cytology quarterly.

    • Conduct bladder biopsies of any suspicious lesions.

    • Define a complete response as negative biopsy results and negative cytology. A partial response for papillary tumors may be defined as a >50% reduction in the marker lesion size.

Protocol for In Vitro Clonogenic Assay of Bladder Cancer Cells

Objective: To assess the direct anti-proliferative effect of this compound on bladder cancer cell lines.

Materials:

  • Bladder cancer cell lines (e.g., T24, 5637, KK-47, 724).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • 6-well cell culture plates.

  • Trypsin-EDTA.

  • Phosphate-buffered saline (PBS).

  • Crystal violet staining solution (0.5% crystal violet in methanol).

Procedure:

  • Cell Seeding:

    • Harvest bladder cancer cells using trypsin-EDTA and resuspend in complete medium.

    • Count the cells and seed a low density (e.g., 500-1000 cells/well) into 6-well plates.

  • This compound Treatment:

    • Allow cells to attach overnight.

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a relevant range (e.g., 1-100 µg/mL). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose).

    • Replace the medium in the wells with the this compound-containing medium or vehicle control.

  • Incubation:

    • Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 incubator, or until colonies of at least 50 cells are visible in the control wells.

  • Staining and Quantification:

    • Wash the wells twice with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • Plot the surviving fraction as a function of this compound concentration to determine the dose-response relationship.

Protocol for Quantification of Cytokine Levels in Patient Serum

Objective: To measure the levels of IFN-α and TNF-α in the serum of patients treated with this compound.

Materials:

  • Patient serum samples collected at baseline and at specified time points post-bropirimine administration.

  • Human IFN-α ELISA kit.

  • Human TNF-α ELISA kit.

  • Microplate reader.

Procedure:

  • Sample Collection and Preparation:

    • Collect whole blood from patients into serum separator tubes.

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 1000-2000 x g for 10 minutes at 4°C.

    • Aliquot the serum into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • ELISA Assay:

    • Perform the ELISA for IFN-α and TNF-α according to the manufacturer's instructions provided with the specific kits.

    • Briefly, this will involve:

      • Preparing the standards and samples.

      • Adding standards and samples to the antibody-coated microplate.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Incubating and washing.

      • Adding a substrate solution to develop the color.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of IFN-α and TNF-α in the patient samples.

    • Compare the cytokine levels at different time points to assess the immunomodulatory effect of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Bropirimine_Mechanism_of_Action cluster_immunomodulatory Immunomodulatory Effect (in Immune Cells) cluster_direct Direct Anti-tumor Effect (in Bladder Cancer Cells) Bropirimine_immuno This compound TLR7 TLR7 Bropirimine_immuno->TLR7 agonist MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB TRAF6->NFkB IFNa IFN-α Production IRF7->IFNa TNFa TNF-α Production NFkB->TNFa Immune_Response Anti-tumor Immune Response IFNa->Immune_Response TNFa->Immune_Response Bropirimine_direct This compound Apoptosis_Pathway Apoptosis Pathway (e.g., Caspase Activation) Bropirimine_direct->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: this compound's dual mechanism of action.

Clinical_Trial_Workflow Start Patient Screening (Superficial Bladder Cancer) Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Randomization Randomization (if applicable) Inclusion->Randomization Yes End End of Study Inclusion->End No ArmA This compound Monotherapy Randomization->ArmA ArmB This compound + BCG Randomization->ArmB Treatment Treatment Period (e.g., 12 weeks - 1 year) ArmA->Treatment ArmB->Treatment Monitoring Patient Monitoring (Adverse Events, Bloodwork) Treatment->Monitoring Evaluation Response Evaluation (Cystoscopy, Cytology, Biopsy) Quarterly Monitoring->Evaluation CR Complete Response Evaluation->CR PR Partial Response Evaluation->PR SD Stable Disease Evaluation->SD PD Progressive Disease Evaluation->PD FollowUp Long-term Follow-up CR->FollowUp PR->FollowUp SD->FollowUp PD->End FollowUp->End

Caption: Generalized clinical trial workflow for this compound.

Clonogenic_Assay_Workflow Start Seed Bladder Cancer Cells (Low Density) Treatment Treat with this compound (Dose-response) Start->Treatment Incubation Incubate for 10-14 Days Treatment->Incubation Staining Fix and Stain Colonies (Crystal Violet) Incubation->Staining Counting Count Colonies Staining->Counting Analysis Calculate Surviving Fraction Counting->Analysis End Determine IC50 Analysis->End

Caption: Workflow for the in vitro clonogenic assay.

References

Troubleshooting & Optimization

improving Bropirimine solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Bropirimine for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physicochemical properties?

This compound is an experimental immunomodulatory drug with anti-cancer and antiviral properties.[1] It is a pyrimidinone derivative with the following properties:

PropertyValueSource
Molecular Formula C₁₀H₈BrN₃O[2]
Molar Mass 266.09 g/mol [2]
Appearance White to beige powderSigma-Aldrich
Solubility in DMSO ≥5 mg/mL (with warming)[3]
Up to 100 mM[4]
Predicted pKa Acidic: ~8.5, Basic: ~2.0ChemAxon
Predicted logP 1.8ChemAxon

Q2: What is the primary solvent for dissolving this compound for in vitro use?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It has a documented solubility of at least 5 mg/mL, and up to 100 mM, particularly with gentle warming.

Q3: I observed precipitation when I diluted my this compound DMSO stock into my cell culture medium. What is the cause?

This is a common issue known as "solvent shock." When a concentrated DMSO stock of a poorly water-soluble compound is rapidly diluted into an aqueous solution like cell culture media, the compound can precipitate out of solution due to the abrupt change in solvent polarity.

Q4: What is the mechanism of action of this compound?

This compound is an agonist of Toll-like receptor 7 (TLR7). Activation of TLR7 in immune cells initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, which contribute to its anti-tumor and antiviral activity.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Visible precipitate in this compound stock solution (in DMSO) - Concentration exceeds solubility limit.- Incomplete dissolution.- Gently warm the solution (e.g., 37°C water bath) to aid dissolution.- Vortex the solution thoroughly.- If precipitation persists, consider preparing a slightly more dilute stock solution.
Precipitation upon dilution of DMSO stock into aqueous media (e.g., PBS, cell culture medium) - "Solvent shock" due to rapid change in solvent polarity.- Final concentration in aqueous media exceeds this compound's aqueous solubility.- Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling.- Prepare an intermediate dilution in a small volume of media before adding to the final volume.- Ensure the final DMSO concentration in the culture medium is low (ideally ≤0.1%) to minimize solvent effects and toxicity.
Cloudiness or precipitate appears in the cell culture plate over time - this compound is precipitating out of the medium due to instability or exceeding its solubility limit at 37°C.- Interaction with components in the cell culture medium or serum.- Decrease the final working concentration of this compound.- Reduce the serum concentration in your media if experimentally feasible, as serum proteins can sometimes cause precipitation.- Perform a solubility test of this compound in your specific cell culture medium prior to the experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. (Mass = 0.01 L * 10 mmol/L * 266.09 g/mol = 2.66 mg for 1 mL).

  • Weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Add the desired volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously until the this compound is completely dissolved. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Once fully dissolved, the stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution.

  • Determine the final desired concentration of this compound in your experiment.

  • Calculate the volume of the stock solution needed. For example, to make 10 mL of a 10 µM working solution, you would need 10 µL of the 10 mM stock.

  • To minimize precipitation, add the calculated volume of the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling the tube.

  • Ensure the final concentration of DMSO in the cell culture medium is as low as possible (ideally ≤0.1%) and include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

G cluster_preparation This compound Solution Preparation Workflow Bropirimine_Powder This compound Powder Stock_Solution 10 mM Stock Solution in DMSO Bropirimine_Powder->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Final Working Solution in Pre-warmed Media Stock_Solution->Working_Solution Dilute Dropwise Cell_Culture Cell Culture Experiment Working_Solution->Cell_Culture Add to Cells TLR7_Signaling This compound This compound TLR7 TLR7 This compound->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Activates IRF7 IRF7 TRAF6->IRF7 Activates Cytokines Pro-inflammatory Cytokines & Interferons NFkB->Cytokines Induces Transcription IRF7->Cytokines Induces Transcription

References

Technical Support Center: Bropirimine Dosage Optimization in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bropirimine dosage and minimizing toxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an immunomodulator that acts as a synthetic agonist for Toll-like receptor 7 (TLR7). This activation of TLR7 initiates a signaling cascade that leads to the production of interferons and other cytokines, which are key to its anti-tumor and anti-viral activities.

Q2: What are the most common animal models used for this compound studies?

A2: The most commonly used animal models for studying this compound are mice and rats. Specific strains may vary depending on the research focus, for instance, Sprague-Dawley rats have been used in developmental toxicity studies.

Q3: What is a typical starting dose for this compound in rodents?

A3: Based on published studies, a general starting dose for oral administration in rodents can range from 200 to 400 mg/kg in rats and around 250 mg/kg in other rodent models. However, it is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and experimental goals. In some murine models, doses as high as 1000-2000 mg/kg have been used to assess anti-tumor effects.

Q4: What are the key toxicity concerns with this compound in animal models?

A4: The primary toxicity concerns observed in animal models include:

  • Maternal and Developmental Toxicity: In pregnant rats, this compound has been shown to cause dose-dependent maternal toxicity (decreased weight gain) and embryolethality at doses of 200 and 400 mg/kg.[1]

  • Hematological Effects: Changes in blood parameters, including decreased platelets and white blood cells, have been reported in rats.[1]

  • Potential Genotoxicity: While not observed in rats, positive results in the mouse micronucleus assay at high oral doses (up to 6.73 g/kg) suggest a potential for genotoxicity in this species.[2]

  • General Clinical Signs: Researchers should monitor for general signs of toxicity such as decreased motor activity, piloerection, and significant body weight loss.[3]

Q5: How can I monitor for this compound-induced toxicity in my animal studies?

A5: A comprehensive monitoring plan should include:

  • Daily Clinical Observations: Record changes in behavior, appearance (e.g., piloerection), and activity levels.

  • Body Weight Measurement: Monitor body weight at least twice weekly, or more frequently after drug administration. A body weight loss of 5% or more can be an early indicator of toxicity.[3]

  • Hematology: Collect blood samples to perform complete blood counts (CBCs) to assess for changes in platelets, white blood cells, and red blood cells.

  • Serum Chemistry: Analyze serum for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

  • Histopathology: At the end of the study, perform histopathological examination of key organs to identify any tissue damage.

Troubleshooting Guides

Issue 1: High incidence of mortality or severe toxicity at planned doses.
Possible Cause Troubleshooting Step
Dose is too high for the specific animal strain or model. Immediately reduce the dose. Conduct a pilot dose-escalation study with a small number of animals to determine the maximum tolerated dose (MTD).
Vehicle-related toxicity. Ensure the vehicle is non-toxic and appropriate for the route of administration. Run a vehicle-only control group to rule out any adverse effects from the vehicle itself.
Improper drug administration technique (e.g., esophageal perforation during gavage). Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes and handle animals with care to minimize stress and injury.
Cumulative toxicity with repeated dosing. Consider a less frequent dosing schedule or introduce drug-free holidays to allow for animal recovery.
Issue 2: Inconsistent or lack of efficacy at tested doses.
Possible Cause Troubleshooting Step
Dose is too low. Gradually increase the dose in a stepwise manner, while carefully monitoring for signs of toxicity.
Poor oral bioavailability. Ensure proper formulation of this compound for oral administration. Consider using a vehicle that enhances solubility and absorption.
Rapid metabolism of the compound. Analyze pharmacokinetic parameters to determine the half-life of this compound in your model. A more frequent dosing schedule may be necessary.
Animal model is not responsive to this compound's mechanism of action. Confirm that the target of this compound (TLR7) is expressed and functional in your chosen animal model and cell lines.
Issue 3: Unexpected or contradictory experimental results.
Possible Cause Troubleshooting Step
Variability in drug preparation. Standardize the protocol for preparing the this compound formulation to ensure consistency across experiments.
Inter-animal variability. Increase the number of animals per group to improve statistical power. Ensure animals are age- and weight-matched at the start of the study.
Environmental stressors affecting the animals. Maintain a controlled and stable environment (temperature, light cycle, noise) for the animals. Minimize handling and procedural stress.
Incorrect data analysis. Re-evaluate the statistical methods used for data analysis to ensure they are appropriate for the experimental design.

Data Presentation

Table 1: Summary of this compound Dosages and Observed Toxicities in Rodent Models

Animal Model Dose Route of Administration Observed Toxicities Reference
Sprague-Dawley Rat (pregnant)200 mg/kgOral GavageDecreased maternal weight gain, embryolethality.
Sprague-Dawley Rat (pregnant)400 mg/kgOral GavageSignificant decrease in maternal weight gain, embryolethality, decreased platelets and white blood cells.
Rodent (Prostate Cancer Model)250 mg/kgOralNot specified, but showed anti-tumor efficacy.
MouseUp to 6.73 g/kgOralPositive in micronucleus assay, suggesting potential genotoxicity.

Experimental Protocols

Protocol: Oral Administration of this compound in Mice via Gavage

1. Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sterile water for injection or saline

  • Animal scale

  • Gavage needles (20-22 gauge, 1.5 inches with a ball tip for adult mice)

  • Syringes (1 mL)

  • 70% ethanol

2. Procedure:

  • Animal Preparation:

    • Acclimatize mice to the facility for at least one week before the experiment.

    • Weigh each mouse accurately on the day of dosing to calculate the correct volume.

  • This compound Formulation:

    • Prepare the this compound suspension in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing or sonicating.

  • Dosage Calculation:

    • Calculate the volume to be administered to each mouse based on its body weight and the concentration of the this compound suspension. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Administration:

    • Gently restrain the mouse.

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus. Do not force the needle.

    • Once the needle is in place, slowly administer the this compound suspension.

    • Withdraw the needle gently.

  • Post-Administration Monitoring:

    • Monitor the animal for at least 15-30 minutes post-gavage for any immediate adverse reactions (e.g., respiratory distress).

    • Return the animal to its cage and continue daily monitoring for clinical signs of toxicity.

Mandatory Visualization

Signaling Pathway of this compound

Bropirimine_TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response This compound This compound TLR7 TLR7 This compound->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activates NFkB_n NF-κB NFkB->NFkB_n Translocates IRF7_n IRF7 IRF7->IRF7_n Translocates Gene_Expression Gene Expression Cytokines Pro-inflammatory Cytokines Gene_Expression->Cytokines Interferons Type I Interferons (IFN-α/β) Gene_Expression->Interferons NFkB_n->Gene_Expression IRF7_n->Gene_Expression

Caption: this compound activates TLR7 leading to the production of cytokines and interferons.

Experimental Workflow for this compound Dose Optimization

Bropirimine_Dose_Optimization_Workflow start Start: Define Experimental Objectives pilot_study Pilot Dose-Ranging Study (Small animal groups) start->pilot_study mtd_determination Determine Maximum Tolerated Dose (MTD) pilot_study->mtd_determination dose_selection Select Dose Levels for Efficacy Study (e.g., MTD, 1/2 MTD, 1/4 MTD) mtd_determination->dose_selection efficacy_study Main Efficacy and Toxicity Study (Larger animal groups) dose_selection->efficacy_study monitoring In-life Monitoring: - Clinical Signs - Body Weight - Biomarkers (optional) efficacy_study->monitoring Daily/Weekly endpoint_analysis End-of-Study Analysis: - Efficacy Endpoints - Hematology - Serum Chemistry - Histopathology efficacy_study->endpoint_analysis monitoring->endpoint_analysis data_analysis Data Analysis and Interpretation endpoint_analysis->data_analysis conclusion Conclusion: Optimal Dose Identified data_analysis->conclusion

Caption: A stepwise workflow for optimizing this compound dosage in animal models.

References

managing Bropirimine-induced flu-like symptoms in clinical subjects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing flu-like symptoms observed in clinical subjects treated with Bropirimine.

Troubleshooting Guides

Issue: Subject is experiencing flu-like symptoms (e.g., fever, chills, headache, myalgia, malaise) following this compound administration.

This guide provides a tiered approach to managing these symptoms based on their severity, adapted from the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) for Cytokine Release Syndrome (CRS).

Symptom Severity (Grade) Clinical Description Recommended Management
Grade 1 (Mild) Fever ≥ 38°C (100.4°F) with or without constitutional symptoms such as headache, myalgia, and malaise. Symptoms are not life-threatening and require only symptomatic treatment.[1][2]- Prophylactic Measures: Consider premedication with antipyretics (e.g., acetaminophen) and/or NSAIDs (e.g., ibuprofen) prior to this compound administration, unless contraindicated. - Symptomatic Treatment: Administer antipyretics and/or NSAIDs as needed to manage fever and pain.[2] - Supportive Care: Encourage fluid intake and rest.
Grade 2 (Moderate) Hypotension responsive to fluids; oxygen requirement <40%; Grade 2 organ toxicity. Intervention is indicated but responds promptly to symptomatic treatment.[1][2]- Continue Grade 1 Management. - Fluid Management: Administer intravenous fluids for hypotension. - Oxygen Support: Provide supplemental oxygen if required. - Monitoring: Increase frequency of monitoring vital signs.
Grade 3 (Severe) Hypotension managed with one pressor; oxygen requirement ≥40%; Grade 3 organ toxicity or Grade 4 transaminitis. Hospitalization is indicated.- Discontinue this compound: Temporarily withhold further doses of this compound until symptoms resolve. - Intensive Supportive Care: Hospitalization is required for close monitoring and management. This may include vasopressor support for hypotension and more intensive oxygen support. - Corticosteroids: Consider administration of systemic corticosteroids.
Grade 4 (Life-Threatening) Life-threatening consequences; urgent intervention indicated, such as the need for mechanical ventilation.- Permanently Discontinue this compound. - Critical Care Management: Immediate transfer to an intensive care unit (ICU) is necessary for advanced life support, including mechanical ventilation if required. - Anti-Cytokine Therapy: Consider the use of cytokine-targeted therapies, such as anti-IL-6 receptor antibodies (e.g., tocilizumab), in consultation with an immunologist or critical care specialist.

Incidence of this compound-Induced Flu-like Symptoms in Clinical Trials

Adverse Event Incidence Rate (%) Dosage Reference
Fever60.0%1g three times a day for three consecutive days, weekly
Malaise23.5%750mg three times at 2-hour intervals on 3 consecutive days weekly
Headache23.5%750mg three times at 2-hour intervals on 3 consecutive days weekly
Fever11.8%750mg three times at 2-hour intervals on 3 consecutive days weekly
Generalized Malaise21.7%1g three times a day for three consecutive days, weekly

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced flu-like symptoms?

A1: this compound is an immunomodulatory agent that acts as a Toll-like receptor 7 and 8 (TLR7/8) agonist. Activation of these receptors on immune cells, such as dendritic cells and macrophages, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Type I Interferons. This systemic release of cytokines is responsible for the observed flu-like symptoms, a condition often referred to as Cytokine Release Syndrome (CRS).

Q2: How can we proactively manage these flu-like symptoms in our clinical trial?

A2: A proactive approach can include a step-up dosing schedule at the initiation of treatment to mitigate the severity of the initial cytokine release. Premedication with antipyretics like acetaminophen or NSAIDs before this compound administration can also be considered to reduce the incidence and severity of fever and myalgia. Educating subjects on the likelihood and nature of these symptoms and encouraging adequate hydration and rest are also important supportive measures.

Q3: Are there any specific biomarkers to monitor for the severity of flu-like symptoms?

A3: Monitoring the serum levels of key pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ can provide a quantitative measure of the immune activation and may correlate with the severity of the flu-like symptoms. Serial measurements of these cytokines, especially during the initial treatment cycles, can help in identifying subjects at a higher risk of developing severe CRS.

Q4: When should we consider dose modification or discontinuation of this compound?

A4: Dose modification or discontinuation should be guided by the severity of the symptoms as outlined in the troubleshooting guide. For Grade 3 symptoms, temporary discontinuation of this compound is recommended until the symptoms resolve. For Grade 4, life-threatening symptoms, permanent discontinuation of the treatment is advised.

Experimental Protocols

Protocol: Assessment and Management of this compound-Induced Flu-Like Symptoms

1. Objective: To systematically monitor, grade, and manage flu-like symptoms in subjects receiving this compound.

2. Subject Monitoring:

  • Baseline Assessment: Prior to the first dose of this compound, a thorough baseline assessment of vital signs (temperature, blood pressure, heart rate, respiratory rate, oxygen saturation), and a review of systems for any pre-existing flu-like symptoms should be conducted.
  • Post-Dosing Monitoring:
  • Monitor vital signs every 4 hours for the first 24 hours after the initial doses in the first cycle.
  • For subsequent cycles, vital signs should be monitored at each clinic visit and subjects should be instructed to self-monitor their temperature at home twice daily for the first 48 hours post-dosing.
  • Subjects should be provided with a diary to record the incidence, duration, and severity of any flu-like symptoms (fever, chills, headache, muscle aches, fatigue).

3. Grading of Adverse Events:

  • Flu-like symptoms will be graded according to the NCI CTCAE v5.0 for Cytokine Release Syndrome. A simplified version is provided in the Troubleshooting Guide.

4. Management Algorithm:

  • Follow the tiered management approach detailed in the Troubleshooting Guide based on the grade of the observed symptoms.

5. Cytokine Profiling (Optional but Recommended):

  • Sample Collection: Collect peripheral blood samples at baseline, and at 2, 6, and 24 hours after the first dose of this compound in the first cycle. For subsequent cycles, consider collection at pre-dose and 24 hours post-dose.
  • Analytes: At a minimum, measure the serum concentrations of IL-6, TNF-α, and IFN-γ. A broader cytokine panel may provide additional insights.
  • Methodology: Use a validated multiplex immunoassay (e.g., Luminex-based assay or ELISA) for cytokine quantification.

Visualizations

This compound-Induced Cytokine Release Signaling Pathway

Bropirimine_Signaling_Pathway cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7_8 TLR7/8 This compound->TLR7_8 Binds MyD88 MyD88 TLR7_8->MyD88 Recruits IRAK IRAK MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates NFkB NF-κB TRAF6->NFkB Activates IRF7 IRF7 TRAF6->IRF7 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, Type I IFN) NFkB->Cytokines Upregulates Transcription IRF7->Cytokines Upregulates Transcription

Caption: this compound binds to TLR7/8, initiating a signaling cascade.

Experimental Workflow for Symptom Monitoring and Management

Experimental_Workflow Start Subject Enrollment Baseline Baseline Assessment (Vitals, Symptom Review) Start->Baseline Dosing This compound Administration Baseline->Dosing Monitoring Post-Dosing Monitoring (Vitals, Symptom Diary) Dosing->Monitoring Symptom_Check Flu-like Symptoms? Monitoring->Symptom_Check No_Symptoms Continue Monitoring Symptom_Check->No_Symptoms No Grade_Symptoms Grade Symptoms (CTCAE) Symptom_Check->Grade_Symptoms Yes End End of Cycle No_Symptoms->End Management Implement Management (per Troubleshooting Guide) Grade_Symptoms->Management Follow_Up Follow-up Assessment Management->Follow_Up Follow_Up->Monitoring

References

overcoming inconsistent Bropirimine dose-response in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent dose-response relationships in preclinical studies with Bropirimine.

Troubleshooting Guides

Issue 1: Suboptimal or Lack of Efficacy at Expected Doses
Possible Cause Troubleshooting Step Rationale
Inadequate Immune System Engagement 1. Verify the immune competency of the animal model. This compound's efficacy is often dependent on an intact immune system.[1] 2. Consider using immunocompetent models (e.g., syngeneic tumor models in mice with a fully functional immune system). 3. Assess immune cell infiltration (e.g., NK cells, T-cells) in the tumor microenvironment post-treatment.[2]This compound is an immunomodulator that stimulates various components of the humoral and cellular immune systems, including NK cells and macrophages, and increases the production of cytokines like interleukin-2 (IL-2).[1] Studies in athymic nude mice (lacking T-cells) showed that the antitumor effect was abolished by eliminating natural killer (NK) activity.[2]
Suboptimal Formulation or Bioavailability 1. Review the formulation and vehicle used for administration. Ensure this compound is fully solubilized or uniformly suspended. 2. Conduct pharmacokinetic (PK) studies to determine the plasma concentration and exposure (AUC) at different doses. 3. Consider alternative formulations or routes of administration to improve bioavailability.[3]The physicochemical properties of a new chemical entity and the choice of formulation are critical for its absorption and bioavailability, which directly impact the therapeutic concentrations achieved. Simple solutions or suspensions are often used in initial preclinical studies to assess pharmacokinetic parameters.
Metabolic Differences in Animal Models 1. Investigate the metabolism of this compound in the specific animal model being used. 2. Compare the metabolic profile to that in other species, including humans, if data is available. 3. Consider that species-specific metabolites may have different activities or clearance rates.The metabolism of a drug can vary significantly between different animal species, affecting its pharmacokinetic profile and efficacy. Understanding the biotransformation of this compound in the chosen model is crucial for interpreting results.
Issue 2: High Variability in Response at the Same Dose Level
Possible Cause Troubleshooting Step Rationale
Inconsistent Dosing Technique 1. Ensure consistent and accurate administration of this compound for all animals. 2. For oral gavage, verify the technique to minimize variability in delivery to the stomach. 3. For parenteral routes, ensure the injection site and volume are consistent.Inconsistent administration can lead to significant variations in drug exposure among animals, even at the same intended dose.
Biological Variability within the Animal Cohort 1. Ensure the use of age- and weight-matched animals. 2. Consider the potential impact of the microbiome on immune responses and drug metabolism. 3. Increase the number of animals per group to improve statistical power and account for biological variability.Individual differences in physiology and health status within an animal cohort can contribute to variable responses to a therapeutic agent.
Off-Target Effects 1. Evaluate potential off-target activities of this compound at the concentrations being used. 2. Conduct in vitro assays to assess the specificity of this compound for its intended target (TLR7). 3. Consider that off-target effects can sometimes be the primary mechanism of action for a drug's efficacy.Small molecule drugs can have off-target effects that may confound experimental results or even be responsible for the observed therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is an orally active immunomodulator that acts as a synthetic agonist of Toll-like receptor 7 (TLR7). This activation leads to the induction of interferons (IFN-α/β) and other cytokines, which in turn stimulates various components of the innate and adaptive immune systems, including natural killer (NK) cells and macrophages. Some studies also suggest it may have direct antitumor activity.

Q2: What are some reported effective dose ranges for this compound in preclinical models?

A2: Effective doses of this compound in preclinical studies have varied depending on the animal model and cancer type. For example, in a murine renal-cell carcinoma model, significant tumor growth inhibition was observed at daily oral doses of 1,000 or 2,000 mg/kg. In rodent prostate cancer models, a dose of 250 mg/kg was shown to be effective.

Q3: How important is the timing of this compound administration in preclinical studies?

A3: The timing of administration can be critical. In a study on murine renal-cell carcinoma, this compound was effective when treatment was initiated one day after tumor inoculation, but it did not suppress tumor growth when the treatment was delayed to day six. This suggests that early intervention may be more effective.

Q4: Are there known off-target effects of this compound that could contribute to inconsistent responses?

A4: While specific off-target effects of this compound are not extensively documented in the provided search results, it is a common phenomenon for small molecule inhibitors to have off-target interactions that can influence their biological activity. Researchers should consider the possibility of off-target effects, especially at higher concentrations, which could contribute to variability in experimental outcomes.

Data Presentation

Table 1: Summary of this compound Efficacy in Preclinical and Clinical Studies

Study TypeModel/Patient PopulationDoseKey FindingsReference
PreclinicalMurine renal-cell carcinoma (Renca cells) in BALB/c mice1,000 or 2,000 mg/kg/day (p.o.)Significant inhibition of tumor growth.
PreclinicalRodent prostate cancer (PAIII and Dunning MAT-LyLu cells)250 mg/kg (p.o.)Prevented tumor growth and caused regression of advanced tumors in the PAIII model; growth inhibition in the MAT-LyLu model.
Clinical (Phase II)Superficial bladder cancer2,250 mg/day (750 mg every 2 hours, 3x/day) for 3 consecutive days weeklyObjective response rate of 31.3% in patients completing treatment.
Clinical (Phase II)Bladder carcinoma in situ (CIS)3.0 g/day for 3 consecutive days weekly61% of evaluable patients had negative biopsies and cytology.
Clinical (Phase II)Bladder CIS (BCG-resistant/intolerant)3.0 g/day for 3 consecutive days weeklyComplete response in 32% of evaluable patients.

Experimental Protocols

Protocol 1: In Vivo Antitumor Activity Assessment in a Murine Renal-Cell Carcinoma Model (Based on)

  • Animal Model: Euthymic BALB/c mice.

  • Tumor Inoculation: Inoculate mice with murine renal-cell carcinoma (Renca) cells.

  • Treatment Groups:

    • Vehicle control group.

    • This compound treatment groups with graded doses (e.g., 1,000 and 2,000 mg/kg).

  • Administration: Administer this compound orally (p.o.) for 5 consecutive days, starting on day 1 after tumor inoculation.

  • Endpoint: Euthanize mice on day 21, excise tumors, and measure tumor weight to assess growth inhibition.

  • Immune Response Analysis (Optional):

    • Isolate lymphocytes from the spleens or lungs of tumor-bearing mice.

    • Perform in vitro cytotoxicity assays against Renca and YAC-1 cells to assess NK cell activity.

    • Measure serum interferon (IFN)-α/β levels.

Protocol 2: In Vitro Antiproliferative Activity Assay (Based on)

  • Cell Lines: Human bladder cancer cell lines (e.g., KK-47, T24).

  • Assay: Human clonogenic tumor assay.

  • Treatment: Culture cells with varying concentrations of this compound.

  • Endpoint: Assess colony formation to determine the direct antiproliferative effect of this compound.

  • Co-culture with PBMCs (Optional):

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy volunteers.

    • Co-culture the cancer cell lines with PBMCs in the presence of this compound.

    • Measure cytokine levels (e.g., IFN-α, IFN-γ, IL-1β, TNF-α) in the supernatant to assess cytokine-mediated antitumor effects.

Mandatory Visualization

Bropirimine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Immune Cell (e.g., Plasmacytoid Dendritic Cell) cluster_endosome Endosome cluster_downstream Downstream Effects This compound This compound TLR7 TLR7 This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 activates NFkB NF-κB IKK_complex->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines induces transcription Type_I_IFN Type I IFN (IFN-α/β) IRF7->Type_I_IFN induces transcription NK_cell NK Cell Activation Type_I_IFN->NK_cell Macrophage_activation Macrophage Activation Type_I_IFN->Macrophage_activation Antiviral_activity Antiviral Activity Type_I_IFN->Antiviral_activity Pro_inflammatory_Cytokines->Macrophage_activation Antitumor_activity Antitumor Activity NK_cell->Antitumor_activity Macrophage_activation->Antitumor_activity

Caption: this compound signaling pathway via TLR7 activation.

Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_analysis Analysis and Refinement start Inconsistent this compound Dose-Response Observed check_protocol Review Experimental Protocol (Dosing, Animal Model, etc.) start->check_protocol check_formulation Verify this compound Formulation (Solubility, Stability) start->check_formulation analyze_immune Assess Immune Status of Model check_protocol->analyze_immune check_pk Conduct Pharmacokinetic (PK) Study check_formulation->check_pk analyze_metabolism Investigate Species-Specific Metabolism check_pk->analyze_metabolism refine_model Consider Alternative Animal Model analyze_immune->refine_model refine_dose Refine Dosing Regimen (Dose, Schedule) analyze_metabolism->refine_dose end Optimized and Consistent Dose-Response refine_dose->end refine_model->end

Caption: Troubleshooting workflow for inconsistent this compound dose-response.

References

identifying and mitigating Bropirimine off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for identifying and mitigating Bropirimine off-target effects in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an experimental immunomodulatory drug with demonstrated anti-cancer and antiviral properties.[1] It belongs to the phenylpyrimidine class of organic compounds.[2] While its precise mechanism is not fully elucidated, it is known to be a synthetic agonist of Toll-like receptor 7 (TLR7), leading to the induction of interferons and other cytokines.[3][4] However, some studies suggest it may also exert direct antitumor activity independent of cytokine production.[5]

Q2: What are off-target effects and why are they a concern with this compound?

Q3: My cells are showing toxicity at concentrations where I expect to see TLR7 activation. Is this an off-target effect?

It is possible. If the observed cytotoxicity does not align with the known consequences of TLR7 signaling in your specific cell type, it could be an off-target effect. To investigate this, you should perform a dose-response curve and compare the IC50 for cytotoxicity with the EC50 for TLR7 activation (e.g., by measuring interferon-beta production). A significant discrepancy between these values may suggest an off-target liability.

Q4: How can I be sure the effects I'm observing are due to TLR7 agonism and not an off-target effect?

To confirm on-target activity, consider the following controls:

  • Use a structurally different TLR7 agonist: If a different known TLR7 agonist recapitulates the same phenotype, it strengthens the evidence for on-target activity.

  • Use a TLR7 knockout/knockdown cell line: If genetically tractable, abrogating TLR7 expression should eliminate the observed effect if it is on-target.

  • Employ a TLR7 antagonist: Pre-treatment with a specific TLR7 antagonist should block the effects of this compound.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues that may arise during cell-based assays with this compound.

Issue 1: Unexpected or Inconsistent Cellular Phenotype

Possible Cause:

  • Off-Target Activity: this compound may be interacting with other cellular proteins.

  • Cell Line Specific Effects: The cellular context, including the expression levels of on- and off-targets, can significantly influence the response.

  • Experimental Variability: Inconsistent cell density, passage number, or reagent preparation can lead to variable results.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use a TLR7 reporter assay to confirm that this compound is activating the TLR7 pathway at the concentrations used in your experiment.

  • Perform a Dose-Response Analysis: Compare the potency of this compound for the observed phenotype with its potency for TLR7 activation.

  • Test in a Different Cell Line: Use a cell line known to be responsive or non-responsive to TLR7 agonists as a control.

  • Standardize Experimental Conditions: Ensure consistent cell seeding densities, media formulations, and treatment durations.

Issue 2: High Background or Low Signal-to-Noise Ratio in Assays

Possible Cause:

  • Suboptimal Assay Conditions: Incorrect reagent concentrations, incubation times, or instrument settings can affect assay performance.

  • Cell Health Issues: Unhealthy or stressed cells can respond aberrantly.

  • Compound Interference: this compound may have intrinsic properties (e.g., autofluorescence) that interfere with the assay readout.

Troubleshooting Steps:

  • Optimize Assay Parameters: Titrate antibody concentrations, optimize incubation times, and ensure your plate reader is configured correctly for the specific assay.

  • Monitor Cell Viability: Perform a baseline cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to ensure cells are healthy before treatment.

  • Include Compound Interference Controls: Run control wells with this compound but without cells to check for autofluorescence or other interfering properties.

Data Presentation

The following tables present hypothetical data to illustrate how to compare on-target versus off-target activities of this compound.

Table 1: Comparative Potency of this compound

ParameterThis compoundControl TLR7 Agonist (R848)
TLR7 Activation (EC50, µM) 2.50.5
IFN-β Production (EC50, µM) 3.00.6
Cell Viability (IC50, µM) - PBMC > 50> 50
Cell Viability (IC50, µM) - HEK293 15> 100

This is illustrative data and does not represent actual experimental results.

Table 2: Hypothetical Kinase Inhibition Profile of this compound (at 10 µM)

Kinase% Inhibition
TLR7 (Target) 95
Kinase A 5
Kinase B 8
Kinase C 65
Kinase D 12

This is illustrative data and does not represent actual experimental results. A broad kinase screen would be necessary to determine the actual off-target kinase activities of this compound.

Experimental Protocols

Protocol 1: TLR7 Reporter Assay

This protocol is for a commercially available HEK293 cell line stably expressing human TLR7 and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase - SEAP).

Materials:

  • HEK-Blue™ hTLR7 Cells (or equivalent)

  • DMEM, 10% FBS, Penicillin-Streptomycin, Normocin™, Zeocin™

  • This compound

  • Positive Control (e.g., R848)

  • QUANTI-Blue™ Solution (or equivalent SEAP detection reagent)

  • 96-well plates

Procedure:

  • Plate 5 x 10⁴ cells per well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound and the positive control.

  • Add the compounds to the cells and incubate for 18-24 hours at 37°C, 5% CO₂.

  • Add 20 µL of the cell supernatant to a new 96-well plate.

  • Add 180 µL of QUANTI-Blue™ solution to each well.

  • Incubate at 37°C for 1-3 hours.

  • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Calculate the EC50 value from the dose-response curve.

Protocol 2: Kinase Profiling

To identify potential off-target kinase interactions, a broad panel kinase screen is recommended. This is typically performed as a fee-for-service by specialized companies.

General Workflow:

  • Provide a sample of this compound at a specified concentration (e.g., 10 µM).

  • The service provider will screen the compound against a large panel of purified kinases (e.g., >400 kinases).

  • The activity of each kinase is measured in the presence of this compound, and the percent inhibition is calculated relative to a vehicle control.

  • The results will be provided as a list of kinases and their corresponding inhibition values. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 80%).

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Identification cluster_3 Phase 4: Mitigation & Confirmation A Unexpected Phenotype Observed (e.g., cytotoxicity, altered morphology) B Perform TLR7 Reporter Assay A->B C Measure IFN-β Production A->C H Use Structurally Different TLR7 Agonist A->H I Use TLR7 Knockout/Knockdown Cells A->I D Compare EC50 (Phenotype) vs EC50 (TLR7) B->D C->D E Broad Kinase Screen D->E Discrepancy? F Proteomic Profiling (e.g., Mass Spec) D->F Discrepancy? G Identify Potential Off-Targets E->G F->G J Validate Off-Target Hits (e.g., siRNA, specific inhibitors) G->J

Caption: Workflow for identifying and mitigating this compound off-target effects.

signaling_pathway cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway This compound This compound TLR7 TLR7 This compound->TLR7 OffTarget Unknown Off-Target (e.g., Kinase C) This compound->OffTarget MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs NFkB NF-κB Activation IRAKs->NFkB IFN Interferon Production IRAKs->IFN Downstream Downstream Signaling OffTarget->Downstream Phenotype Observed Phenotype (e.g., Cytotoxicity) Downstream->Phenotype

Caption: this compound's on-target TLR7 pathway and a hypothetical off-target pathway.

troubleshooting_tree Start Unexpected Result with this compound Q1 Is the on-target pathway (TLR7) activated at the expected concentration? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Does a control TLR7 agonist reproduce the phenotype? A1_Yes->Q2 A1_No_Action Troubleshoot assay conditions (reagents, cell health, etc.). A1_No->A1_No_Action A2_Yes Likely on-target effect. Investigate cell-specific responses. Q2->A2_Yes Yes A2_No Likely off-target effect. Q2->A2_No No Proceed_Off_Target Proceed to off-target identification workflow. A2_No->Proceed_Off_Target

Caption: Decision tree for troubleshooting unexpected results with this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering bropirimine-related embryolethality in rodent studies.

Troubleshooting Guide

Issue 1: High Incidence of Embryolethality Observed

Potential Cause: this compound is known to cause embryolethality at doses of 200 and 400 mg/kg in rats, particularly when administered on specific gestation days.[1] This effect is often associated with a decrease in maternal serum progesterone levels.[1][2]

Troubleshooting Steps:

  • Confirm Dosing and Timing: Verify the administered dose and the specific gestation day of administration. Embryolethality is highly dependent on the timing of exposure, with significant effects observed after treatment between days 6 and 11 of gestation in Sprague-Dawley rats.[2]

  • Assess Maternal Progesterone Levels: Measure serum progesterone levels in dams 24 hours after this compound administration. A significant decrease is a strong indicator of the mechanism of embryolethality.[2]

  • Progesterone Rescue Experiment: To confirm that the embryolethality is due to progesterone deficiency, a rescue experiment can be performed. Co-administration of progesterone can protect against this compound-induced embryo death.

  • Evaluate Maternal Toxicity: Assess dams for signs of maternal toxicity, such as decreased weight gain and changes in blood parameters (e.g., platelets, white blood cells, ALT, AST). While embryotoxicity has been observed alongside maternal toxicity, the embryo loss is often the more pronounced effect.

Issue 2: Variability in Embryolethality Between Studies

Potential Cause: Differences in experimental protocols, including the specific day of administration and the rat strain used, can lead to variable outcomes.

Troubleshooting Steps:

  • Standardize Gestation Day of Dosing: The developmental toxicity of this compound is highly dependent on the day of administration. Ensure consistent and accurate timing of dosing across all experimental groups.

  • Control for Animal Strain: While studies have primarily used Sprague-Dawley rats, different rodent strains may exhibit varying sensitivity to this compound. Clearly document the strain used in all experiments.

  • Ensure Consistent Vehicle and Route of Administration: Use a consistent vehicle and route of administration (e.g., gastric intubation) for all animals to ensure uniform drug exposure.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced embryolethality in rodents?

A1: The embryolethality of this compound in rats is primarily attributed to an interruption of progesterone synthesis or release from the corpora lutea, leading to decreased maternal serum progesterone levels. This hormonal disruption, rather than direct toxicity to the embryo or teratogenic effects, is the likely cause of embryo death.

Q2: At what doses is this compound-induced embryolethality typically observed?

A2: Studies in Sprague-Dawley rats have reported significant embryolethality at single oral doses of 200 mg/kg and 400 mg/kg. Doses of 100 mg/kg have also been shown to cause embryotoxicity.

Q3: How can this compound-induced embryolethality be prevented or reversed in experimental settings?

A3: Exogenous administration of progesterone has been shown to effectively protect against this compound-mediated embryolethality in rats. This can be achieved by administering progesterone intramuscularly twice a day.

Q4: Is maternal toxicity always observed with embryolethal doses of this compound?

A4: Yes, studies have consistently reported maternal toxicity at doses that cause embryolethality. Signs of maternal toxicity include decreased body weight gain and alterations in hematological and clinical chemistry parameters. However, the embryolethal effects are often more severe than the maternal effects.

Q5: Does this compound induce interferon, and does this contribute to embryolethality?

A5: this compound is an interferon inducer. Elevated interferon titers have been observed in maternal serum, spleen, and to a lesser extent, in whole embryos after this compound administration. While the primary mechanism of embryolethality is linked to progesterone decrease, the role of interferon in this process has not been fully elucidated.

Data Presentation

Table 1: Dose-Response of this compound-Induced Embryolethality in Sprague-Dawley Rats

This compound Dose (mg/kg)Gestation Day of AdministrationObserved Effect on Embryo/FetusReference
20018Significant decrease in the number of live fetuses per litter
40011Significant decrease in the mean number of live embryos per litter
40018, 19Significant decrease in the number of live fetuses per litter
200, 40010100% embryo death
100, 200, 4003, 4, 5, 8, 9, or 10 (single dose)Pronounced embryolethality (increased pre- and post-implantation loss)
100, 200, 4006-12 or 6-13 (consecutive days)Pronounced embryolethality

Table 2: Effect of Progesterone Co-administration on this compound-Induced Embryolethality

This compound TreatmentProgesterone Co-administrationOutcomeReference
200 or 400 mg/kg on Gestation Day 10None100% embryolethality
This compound on Gestation Day 100.25, 0.50, or 1.00 mg/rat, twice dailyProtection against embryolethality

Experimental Protocols

Key Experiment: Investigating the Mechanism of this compound-Induced Embryolethality and Progesterone Rescue

Objective: To determine if this compound-induced embryolethality is mediated by a decrease in progesterone and can be reversed by exogenous progesterone administration.

Animal Model: Timed-pregnant Sprague-Dawley rats (Upj:TUC(SD)spf).

Methodology:

  • Animal Housing and Acclimation: House animals individually under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Provide ad libitum access to food and water.

  • Mating and Confirmation of Pregnancy: Mate female rats with males and confirm pregnancy by the presence of a vaginal plug (designated as Gestation Day 0).

  • Group Allocation: Randomly assign pregnant dams to experimental groups.

  • This compound Administration:

    • Prepare this compound suspension in a suitable vehicle (e.g., 0.5% aqueous methylcellulose).

    • Administer a single oral dose of this compound (e.g., 200 or 400 mg/kg) via gastric intubation on a specific day of gestation (e.g., Gestation Day 10).

    • Include a vehicle control group receiving the vehicle only.

  • Progesterone Administration (for rescue groups):

    • Prepare progesterone solution in a suitable vehicle (e.g., sesame oil).

    • Administer progesterone (e.g., 0.25, 0.50, or 1.00 mg/rat) via intramuscular injection twice a day at a 12-hour interval, starting on the day of this compound administration and continuing for a specified duration (e.g., until Gestation Day 19).

  • Monitoring:

    • Record maternal body weight daily.

    • Observe animals for any clinical signs of toxicity.

  • Termination and Sample Collection:

    • Euthanize a subset of dams 24 hours after dosing to assess early effects.

    • Euthanize the remaining dams on Gestation Day 20.

    • Collect maternal blood via cardiac puncture for serum progesterone analysis.

    • Excise the uteri and examine the contents.

  • Endpoint Evaluation:

    • Count the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.

    • Examine live fetuses for external, visceral, and skeletal malformations.

    • Analyze serum progesterone levels using a validated assay (e.g., radioimmunoassay).

Visualizations

Bropirimine_Embryolethality_Pathway cluster_maternal Maternal System cluster_embryo Embryo/Fetus cluster_intervention Experimental Intervention This compound This compound Administration CorporaLutea Corpora Lutea This compound->CorporaLutea Acts on Progesterone Decreased Progesterone Synthesis/Release CorporaLutea->Progesterone Leads to UterineSupport Loss of Uterine Support for Embryo Progesterone->UterineSupport Embryolethality Embryolethality UterineSupport->Embryolethality ExoProgesterone Exogenous Progesterone ExoProgesterone->UterineSupport Restores

Caption: Proposed mechanism of this compound-induced embryolethality.

Experimental_Workflow start Start: Timed-Pregnant Rodents dosing This compound Administration (e.g., Gestation Day 10) start->dosing rescue Progesterone Co-administration (Rescue Groups) dosing->rescue monitoring Maternal Monitoring (Body Weight, Clinical Signs) dosing->monitoring rescue->monitoring termination Termination (e.g., 24h or Gestation Day 20) monitoring->termination endpoints Endpoint Evaluation: - Uterine Contents - Serum Progesterone - Fetal Examination termination->endpoints

Caption: General experimental workflow for studying this compound embryolethality.

References

formulation strategies for enhancing Bropirimine bioavailability in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and frequently asked questions (FAQs) regarding formulation strategies to enhance the in vivo bioavailability of Bropirimine. The information is tailored for researchers and drug development professionals experimenting with this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.

FAQs: General Formulation & Pre-formulation

Q1: We are observing low and variable oral bioavailability with our initial this compound formulation. What are the likely causes?

Q2: What are the essential physicochemical properties of this compound we should characterize before developing an advanced formulation?

A2: To effectively design a formulation to enhance this compound's bioavailability, the following physicochemical properties should be thoroughly characterized:

  • Aqueous Solubility: Determine the equilibrium solubility in buffers at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to understand its solubility profile throughout the gastrointestinal tract.

  • Permeability: Conduct in vitro permeability assays, such as the Caco-2 permeability assay, to classify this compound according to the Biopharmaceutics Classification System (BCS). This will determine if permeability is also a limiting factor for its absorption.

  • LogP/LogD: Understanding the lipophilicity of this compound is crucial for selecting appropriate excipients for lipid-based formulations.

  • Solid-State Properties: Characterize the solid form of the this compound drug substance (e.g., crystallinity, polymorphism) as this can significantly impact its dissolution rate and stability.

Q3: Are there any known drug-food interactions for this compound that we should be aware of during our in vivo studies?

A3: Yes, a significant positive food effect has been observed for this compound tablets in dogs. The absolute oral bioavailability was found to be 41.1% in the fasted state and increased to 83.5% in the fed state. The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were approximately doubled in the presence of food. This is likely due to increased dissolution of the drug resulting from longer gastric residence time and the presence of bile salts and lipids. This is a critical consideration for the design of your in vivo studies and for the interpretation of pharmacokinetic data.

Troubleshooting: In Vivo Studies

Q1: We are observing high inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the reasons?

A1: High variability is common for drugs with dissolution rate-limited absorption. The variability you are observing could be due to:

  • Differences in GI physiology: Variations in gastric emptying time, intestinal motility, and fluid composition between individual animals can lead to inconsistent drug dissolution and absorption.

  • Food effects: As noted, food has a significant impact on this compound's bioavailability. Ensure strict control over the feeding schedule of your study animals to minimize this source of variability.

  • Formulation performance: The physical stability of your formulation can impact its in vivo performance. For example, if you are using an amorphous solid dispersion, any recrystallization upon storage or in the GI tract could lead to variable dissolution.

Q2: How can we design our preclinical in vivo studies to account for the known food effect of this compound?

A2: To properly assess the performance of your formulations and to account for the food effect, consider the following study design:

  • Crossover design: If feasible, use a crossover study design where each animal receives the different formulations and a control, with a washout period in between. This helps to minimize inter-animal variability.

  • Fasted vs. Fed States: Test your formulations in both fasted and fed conditions to fully characterize their in vivo performance and to determine if your formulation can overcome the food effect.

  • Include a control group: Always include a control group receiving a simple suspension or a conventional tablet of this compound to benchmark the performance of your enhanced formulations.

Data Presentation

In Vivo Pharmacokinetic Data of this compound Tablets in Dogs

The following table summarizes the pharmacokinetic parameters of this compound administered as a 250 mg tablet to dogs in both fasted and fed states.

ParameterFasted StateFed State
Dose 500 mg (2 x 250 mg tablets)500 mg (2 x 250 mg tablets)
Cmax (ng/mL) ~1500~3000
AUC (ng·h/mL) ~8000~16000
Absolute Bioavailability (%) 41.183.5

Data extracted from studies on the effect of food on the bioavailability of this compound tablets in dogs.

Note: No in vivo data for enhanced formulations of this compound (e.g., solid dispersions, SEDDS, nanoparticles) was identified in the performed search. The table above represents data from conventional tablet formulations.

Experimental Protocols

While specific experimental protocols for enhancing this compound's bioavailability are not available in the literature, here are detailed methodologies for general approaches that are highly relevant for a poorly soluble compound like this compound.

Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To improve the dissolution rate of this compound by converting it into an amorphous form dispersed in a polymer matrix.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Organic solvent (e.g., methanol, dichloromethane, acetone)

Protocol:

  • Dissolve this compound and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Stir the solution until a clear solution is obtained.

  • Set up the spray dryer with the appropriate inlet temperature, spray rate, and gas flow rate. These parameters will need to be optimized depending on the solvent and polymer system.

  • Spray the solution into the drying chamber.

  • Collect the dried powder from the cyclone and collection vessel.

  • Characterize the resulting ASD for drug loading, amorphous nature (via XRPD and DSC), and dissolution rate in relevant media.

Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, thereby enhancing its solubilization and absorption.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

Protocol:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construct a ternary phase diagram to identify the self-emulsifying region for a chosen combination of oil, surfactant, and co-surfactant.

  • Prepare different formulations by mixing the selected excipients in various ratios within the self-emulsifying region.

  • Add this compound to the excipient mixture and stir until it is completely dissolved.

  • Evaluate the self-emulsification performance of the formulation by adding it to water and observing the formation of an emulsion.

  • Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and stability.

Mandatory Visualization

Signaling Pathway of this compound's Immunomodulatory Action

This compound is known to be an immunomodulator that induces the production of interferons and other cytokines. While the exact molecular targets are not fully elucidated, its mechanism is believed to involve the activation of Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are key sensors of the innate immune system.

Bropirimine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Immune Cell (e.g., Dendritic Cell) cluster_endosome Endosome cluster_nucleus cluster_response Cellular Response This compound This compound TLR7_8 TLR7 / TLR8 This compound->TLR7_8 Enters cell and engages TLRs MyD88 MyD88 TLR7_8->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Activation IRF7 IRF7 TRAF6->IRF7 Activation Nucleus Nucleus NFkB->Nucleus Translocation TNFa_gene TNF-α Gene NFkB->TNFa_gene Gene Transcription IRF7->Nucleus Translocation IFN_gene Interferon Genes IRF7->IFN_gene Gene Transcription Interferons Interferons (IFNs) IFN_gene->Interferons Translation & Secretion TNFa TNF-α TNFa_gene->TNFa Translation & Secretion

Caption: Proposed signaling pathway for this compound's immunomodulatory effects.

Experimental Workflow for Evaluating a Novel this compound Formulation

This diagram outlines a typical experimental workflow for the development and in vivo evaluation of an enhanced this compound formulation.

Bropirimine_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Animal Model) cluster_decision Decision Physicochemical_Characterization Physicochemical Characterization (Solubility, Permeability, etc.) Excipient_Screening Excipient Screening Physicochemical_Characterization->Excipient_Screening Formulation_Optimization Formulation Optimization (e.g., ASD, SEDDS) Excipient_Screening->Formulation_Optimization Dissolution_Testing Dissolution & Drug Release Testing Formulation_Optimization->Dissolution_Testing Physical_Stability Physical & Chemical Stability Formulation_Optimization->Physical_Stability Pharmacokinetic_Study Pharmacokinetic Study (Fasted & Fed States) Dissolution_Testing->Pharmacokinetic_Study Physical_Stability->Pharmacokinetic_Study Data_Analysis Data Analysis (AUC, Cmax, Tmax, Bioavailability) Pharmacokinetic_Study->Data_Analysis Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo

Caption: Experimental workflow for this compound formulation development and evaluation.

Technical Support Center: Investigating Acquired Resistance to Bropirimine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating acquired resistance to Bropirimine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments to investigate this compound resistance.

Observed Problem Potential Cause Suggested Solution
Reduced this compound efficacy in late-stage experiments. Development of an immunosuppressive tumor microenvironment (TME).- Analyze the TME for an increase in regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs).- Consider combination therapies with agents that target these suppressive cell populations.
Initial response to this compound followed by rapid tumor regrowth. Upregulation of immune checkpoint pathways.- Perform immunohistochemistry (IHC) or flow cytometry to assess the expression of PD-L1 on tumor cells and immune cells within the TME.[1][2]- Evaluate the potential for combination therapy with PD-1/PD-L1 inhibitors.
Inconsistent this compound activity across different cancer cell lines. Variations in Toll-like receptor 7 (TLR7) expression or downstream signaling.- Quantify TLR7 expression levels in your cell lines using qPCR or western blotting.- Assess the integrity of the TLR7 signaling pathway by measuring downstream markers like IFN-α production upon this compound stimulation.
Tumor progression despite this compound treatment in animal models. Direct pro-tumoral effects of TLR7 signaling in malignant cells.- Investigate the expression of TLR7 on the cancer cells themselves.[3]- Analyze the secretion of pro-tumoral cytokines like CCL2 and GM-CSF by cancer cells following this compound treatment.[3]

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of action for this compound?

A1: this compound is an orally active immunomodulator that functions as a synthetic agonist for Toll-like receptor 7 (TLR7).[1] Its anti-cancer effects are believed to be mediated through the induction of interferons (IFNs) and other cytokines, which in turn stimulate an anti-tumor immune response. Some studies also suggest that this compound may have direct anti-proliferative effects on tumor cells.

Q2: What are the hypothetical mechanisms of acquired resistance to this compound?

A2: While direct research on acquired resistance to this compound is limited, several mechanisms can be extrapolated from our understanding of cancer immunotherapy and TLR agonist function:

  • Alterations in the Tumor Microenvironment (TME): The recruitment of immunosuppressive cells such as MDSCs, TAMs, and Tregs into the TME can dampen the anti-tumor immune response initiated by this compound.

  • Immune Checkpoint Upregulation: Cancer cells may upregulate the expression of immune checkpoint proteins like PD-L1, which can inhibit the function of activated T cells.

  • Dysregulation of TLR7 Signaling: Although not yet documented for this compound, resistance to other targeted therapies can involve mutations or epigenetic modifications that impair the drug's target pathway. This could manifest as decreased TLR7 expression or functional alterations in downstream signaling components.

  • Tumor-Intrinsic TLR7 Signaling: In some contexts, TLR7 signaling within cancer cells themselves has been shown to promote tumor progression and metastasis, potentially by recruiting MDSCs.

Q3: How can I model acquired resistance to this compound in my experiments?

A3: Developing in vitro and in vivo models of acquired resistance is crucial for studying its mechanisms.

  • In Vitro Models: These can be generated by continuously exposing cancer cell lines to increasing concentrations of this compound over an extended period. This method allows for the selection of a resistant cell population.

  • In Vivo Models: Acquired resistance can be modeled in vivo by treating tumor-bearing animals with this compound until resistance develops, characterized by tumor regrowth after an initial response. These models are more complex but provide insights into the role of the TME in resistance.

Q4: What biomarkers could predict response or resistance to this compound?

A4: Identifying predictive biomarkers is a key area of research. Potential biomarkers for this compound response could include:

  • Baseline TLR7 expression levels in tumor or immune cells.

  • The pre-treatment immune composition of the TME , with a higher infiltration of cytotoxic T cells suggesting a greater likelihood of response.

  • Genetic or epigenetic signatures associated with IFN signaling pathways.

Conversely, biomarkers of resistance might include high baseline expression of PD-L1 or the presence of a highly immunosuppressive TME.

Quantitative Data Summary

The following tables summarize clinical trial data on the efficacy of this compound in bladder cancer.

Table 1: Efficacy of this compound in Superficial Bladder Cancer

Response Category Number of Patients (n=16) Response Rate (%)
Complete Response212.5
Partial Response318.8
Objective Response Rate 5 31.3

Table 2: Efficacy of this compound for Carcinoma in Situ (CIS) of the Bladder (Late Phase II Study)

Response Category Number of Patients (n=41) Response Rate (%)
Complete Response (CR)1741.5
No Change (NC)1843.9
Progressive Disease (PD)614.6

Table 3: Efficacy of this compound in BCG-Resistant Bladder CIS

Patient Group Number of Evaluable Patients Complete Response (CR) CR Rate (%)
BCG-Resistant471430
BCG-Intolerant18739
Total 65 21 32

Key Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Cell Culture: Culture the desired cancer cell line in standard growth medium.

  • Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.

  • Selection of Resistant Clones: After several months of continuous culture in the presence of a high concentration of this compound, isolate and expand single-cell clones.

  • Validation of Resistance: Confirm the resistant phenotype of the selected clones by comparing their dose-response curve to that of the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

Protocol 2: Analysis of the Tumor Microenvironment by Flow Cytometry

  • Tumor Dissociation: Excise tumors from control and this compound-treated animals and mechanically and enzymatically dissociate them into a single-cell suspension.

  • Cell Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against markers for different immune cell populations (e.g., CD4, CD8 for T cells; CD11b, Gr-1 for MDSCs; F4/80 for macrophages).

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the proportions of different immune cell populations within the TME of treated and untreated tumors.

Visualizations

Bropirimine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Immune Cell (e.g., Dendritic Cell) This compound This compound TLR7 TLR7 This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB IRF7 IRF7 TRAF6->IRF7 Nucleus Nucleus NFkB->Nucleus IRF7->Nucleus IFNa IFN-α Nucleus->IFNa transcribes Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines transcribes

Caption: Simplified this compound signaling pathway via TLR7 activation.

Resistance_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model start_vitro Parental Cancer Cell Line treat_vitro Continuous this compound Exposure (Dose Escalation) start_vitro->treat_vitro resistant_cells This compound-Resistant Cell Line treat_vitro->resistant_cells analysis_vitro Molecular Analysis (e.g., qPCR, Western Blot) resistant_cells->analysis_vitro start_vivo Tumor-Bearing Animal Model treat_vivo This compound Treatment start_vivo->treat_vivo response Initial Tumor Response treat_vivo->response resistance Tumor Regrowth (Acquired Resistance) response->resistance analysis_vivo TME Analysis (e.g., Flow Cytometry, IHC) resistance->analysis_vivo Logical_Relationships This compound This compound Immune_Activation Anti-Tumor Immune Activation This compound->Immune_Activation Tumor_Regression Tumor Regression Immune_Activation->Tumor_Regression Resistance Acquired Resistance Tumor_Regression->Resistance can lead to TME Immunosuppressive TME (MDSCs, Tregs, TAMs) Resistance->TME Checkpoints Upregulation of Immune Checkpoints (PD-L1) Resistance->Checkpoints TLR7_dysregulation TLR7 Pathway Alterations Resistance->TLR7_dysregulation Tumor_Regrowth Tumor Regrowth TME->Tumor_Regrowth Checkpoints->Tumor_Regrowth TLR7_dysregulation->Tumor_Regrowth

References

Validation & Comparative

Bropirimine vs. BCG Therapy for Non-Muscle Invasive Bladder Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of bropirimine and Bacillus Calmette-Guérin (BCG) therapy for the treatment of non-muscle invasive bladder cancer (NMIBC), with a focus on experimental data, methodologies, and mechanisms of action.

Executive Summary

Intravesical Bacillus Calmette-Guérin (BCG) therapy has long been the standard of care for high-risk non-muscle invasive bladder cancer (NMIBC), demonstrating significant efficacy in reducing recurrence and progression.[1][2][3] However, its use is associated with considerable local and systemic side effects, and a notable percentage of patients fail to respond or become intolerant to treatment.[4][5] this compound, an orally administered immunomodulator, emerged as a potential alternative, showing activity in NMIBC, including in patients who have previously failed BCG therapy. This guide synthesizes the available clinical data to compare the efficacy, safety, and mechanisms of these two distinct therapeutic approaches.

Mechanism of Action

BCG Therapy: The precise mechanism of BCG's antitumor effect is not fully elucidated but is understood to be a complex, multi-faceted immune response. The process involves the attachment and internalization of BCG by urothelial and cancer cells, triggering the release of a cascade of cytokines and chemokines. This initiates a robust local inflammatory response, attracting and activating various immune cells, including CD4+ and CD8+ T lymphocytes, natural killer (NK) cells, macrophages, and neutrophils. These immune cells then mediate the destruction of tumor cells through direct cytotoxicity and the secretion of factors like TRAIL (tumor necrosis factor-related apoptosis-inducing ligand).

This compound: this compound is an orally active immunostimulant. While initially thought to act primarily as an interferon inducer, some studies suggest it may also exert a direct antitumor effect on bladder cancer cells. Its mechanism is not as well-characterized as that of BCG, but it is believed to modulate the immune system to recognize and attack cancer cells.

Signaling Pathway Diagrams

BCG_Mechanism_of_Action cluster_bladder Bladder Lumen & Urothelium cluster_immune Immune Response BCG BCG Instillation Fibronectin Fibronectin BCG->Fibronectin binds UrothelialCell Urothelial/Tumor Cell Internalization BCG Internalization UrothelialCell->Internalization leads to Fibronectin->UrothelialCell mediates attachment Cytokines Cytokine & Chemokine Release (IL-1, IL-6, IL-8, TNF-α) Internalization->Cytokines triggers ImmuneCells Immune Cell Recruitment (Neutrophils, Macrophages, T-cells, NK cells) Cytokines->ImmuneCells recruits TCellActivation CD4+ & CD8+ T-cell Activation ImmuneCells->TCellActivation activates TumorLysis Tumor Cell Lysis (Cytotoxicity, TRAIL) ImmuneCells->TumorLysis direct killing TCellActivation->TumorLysis induces

Caption: Simplified signaling pathway of BCG therapy in NMIBC.

Bropirimine_Mechanism_of_Action This compound Oral this compound ImmuneModulation Systemic Immune Modulation This compound->ImmuneModulation DirectEffect Direct Anti-tumor Activity This compound->DirectEffect potential mechanism Interferon Interferon Induction ImmuneModulation->Interferon potential mechanism TumorCell Bladder Tumor Cell ImmuneModulation->TumorCell targets DirectEffect->TumorCell Apoptosis Tumor Cell Apoptosis/ Growth Inhibition TumorCell->Apoptosis

Caption: Postulated mechanisms of action for this compound.

Clinical Efficacy: A Head-to-Head Comparison

Clinical trials have evaluated this compound as a monotherapy and in BCG-refractory populations. A key European Phase III trial directly compared oral this compound to intravesical BCG in BCG-naïve patients with carcinoma in situ (CIS).

Efficacy EndpointThis compoundBCGSource
Complete Response (CR) Rate (BCG-Naïve CIS) 92% (22/24 patients)100% (all patients)
Mean Duration of CR (BCG-Naïve CIS) 12.6 months12.3 months
CR Rate (BCG-Resistant CIS) 30% (14/47 patients)N/A
CR Rate (BCG-Intolerant CIS) 39% (7/18 patients)N/A
Overall CR Rate (Prior BCG Failure/Intolerance) 32% (21/65 evaluable patients)N/A
CR Rate (Primary CIS, no prior BCG) 80% (12/15 patients)N/A (in this specific study)

Safety and Tolerability Profile

A significant differentiator between the two therapies is their side effect profile and route of administration. This compound offers the convenience of oral administration, while BCG requires intravesical instillation.

Adverse EventThis compound (%)BCG (%)p-valueSource
Local Events
Irritative Complaints64890.03
Hematuria2461< 0.01
Systemic Events
Fever421> 0.05
Flu-like Syndrome247> 0.05
Headache2811> 0.05
Nausea2411> 0.05
Treatment Discontinuation due to Adverse Events 414> 0.05

Experimental Protocols

European Phase III Trial: this compound vs. BCG (BCG-Naïve CIS)
  • Study Design: A multicenter, randomized, comparative Phase III clinical trial.

  • Patient Population: 55 BCG-naïve patients with histologically confirmed carcinoma in situ of the urinary bladder.

  • Treatment Arms:

    • This compound (n=27): 3 g/day orally for 3 consecutive days, followed by a 4-day drug-free interval, for up to 1 year.

    • BCG (n=28): Weekly intravesical instillations of BCG-Tice for two 6-week cycles.

  • Primary Endpoint: Complete response (CR), defined as both negative bladder biopsies and negative cytology.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment PatientPool BCG-Naïve Patients with CIS Randomization Randomization PatientPool->Randomization This compound This compound Arm (n=27) 3g/day, 3 days/week Randomization->this compound BCG BCG Arm (n=28) Weekly instillations x 12 Randomization->BCG Assessment Quarterly Assessment - Cystoscopy - Biopsy - Cytology This compound->Assessment up to 1 year BCG->Assessment post-treatment Endpoint Complete Response (Negative Biopsy & Cytology) Assessment->Endpoint

References

Navigating the Treatment Landscape of BCG-Refractory Non-Muscle Invasive Bladder Cancer: A Comparative Analysis of Bropirimine and Modern Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the challenge of treating Bacillus Calmette-Guérin (BCG)-refractory non-muscle invasive bladder cancer (NMIBC) remains a critical area of investigation. While radical cystectomy is a standard option, the demand for effective bladder-preserving therapies is high. This guide provides a comparative analysis of the oral immunomodulator Bropirimine against currently utilized and emerging treatments, supported by experimental data and detailed protocols to inform future research and development.

This compound, an orally active interferon inducer, has demonstrated antitumor activity in superficial bladder cancer.[1][2] Its mechanism is thought to involve direct inhibition of tumor growth rather than a cytokine-mediated effect.[3] Clinical trials have explored its efficacy in patients with BCG-refractory carcinoma in situ (CIS), showing promise as a potential alternative to more invasive procedures.[4]

This guide contrasts the performance of this compound with three key alternatives for BCG-refractory NMIBC: Valrubicin, the first drug approved for this indication; Nadofaragene Firadenovec, a novel gene therapy; and Pembrolizumab, an immune checkpoint inhibitor. Additionally, the combination of Gemcitabine and Docetaxel is discussed as a widely used off-label alternative.

Comparative Efficacy of Treatments for BCG-Refractory NMIBC

The following tables summarize the quantitative data from key clinical trials, offering a side-by-side comparison of the efficacy and safety of this compound and its alternatives.

Treatment Key Clinical Trial Patient Population Complete Response (CR) Rate Duration of Response Key Adverse Events
This compound Phase II Trial (Sarosdy et al.)BCG-resistant and BCG-intolerant CIS32% (21/65 evaluable patients) overall; 30% in BCG-resistant, 39% in BCG-intolerant[4]Median not reached, but >12 monthsFlu-like symptoms (malaise, headache, fever), gastrointestinal issues
Valrubicin Pivotal Phase III StudyBCG-refractory CIS21% (19/90 patients) with a complete responseMedian follow-up of 30 months for complete respondersReversible local bladder symptoms
Nadofaragene Firadenovec Phase III Study (NCT02773849)BCG-unresponsive NMIBC with CIS53.4% at 3 months; 19.4% remained free from high-grade recurrence at 2 yearsMedian duration of CR was 12.35 monthsInstillation site discharge, fatigue, bladder spasm, micturition urgency
Pembrolizumab KEYNOTE-057 (Phase 2)BCG-unresponsive, high-risk NMIBC with CIS41% at 3 months46% of responders remained disease-free for at least 12 monthsArthralgia, hyponatremia, colitis
Gemcitabine + Docetaxel Retrospective Analysis (Steinberg et al.)BCG failure66% success at first surveillance, 54% at one year, and 34% at two yearsNot explicitly statedBladder spasms, urinary tract infections, urgency, and frequency

Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for accurate interpretation and future study design.

This compound (Phase II Trial)
  • Patient Selection: Patients with histologically confirmed BCG-resistant or BCG-intolerant carcinoma in situ of the bladder.

  • Treatment Regimen: Oral this compound administered at a dose of 3.0 g/day for 3 consecutive days each week.

  • Duration: Treatment continued for up to one year.

  • Efficacy Evaluation: Bladder biopsies and urine cytology were performed quarterly to assess response. A complete response was defined as negative biopsy and cytology results.

Valrubicin (Pivotal Phase III Study)
  • Patient Selection: 90 patients with recurrent carcinoma in situ after failing multiple prior courses of intravesical therapy, including at least one course of BCG.

  • Treatment Regimen: Patients received six weekly intravesical instillations of 800 mg of Valrubicin.

  • Efficacy Evaluation: Disease evaluations, including cystoscopy with biopsy and urine cytology, were conducted at baseline and at 3-month intervals following treatment. A complete response was defined as no evidence of disease recurrence for 6 months or greater.

Nadofaragene Firadenovec (Phase III Study)
  • Patient Selection: Patients with high-grade, BCG-unresponsive non-muscle-invasive bladder cancer.

  • Treatment Regimen: A single intravesical 75-mL dose of nadofaragene firadenovec (3 × 10¹¹ viral particles/mL) was administered over 1 hour. In the absence of high-grade recurrence, repeat dosing was given at 3, 6, and 9 months.

  • Efficacy Evaluation: The primary endpoint was the complete response at any time.

Pembrolizumab (KEYNOTE-057)
  • Patient Selection: Adults with histologically confirmed BCG-unresponsive carcinoma in situ of the bladder, with or without papillary tumors, who were ineligible for or declined radical cystectomy.

  • Treatment Regimen: Pembrolizumab was administered intravenously at a dose of 200 mg every 3 weeks for up to 24 months or until disease recurrence, unacceptable toxicity, or patient withdrawal.

  • Efficacy Evaluation: Tumors were evaluated using cystoscopy and urine cytology every 12 weeks for the first two years. The primary endpoint for the cohort with CIS was the complete response rate.

Visualizing Pathways and Processes

To further elucidate the context of these treatments, the following diagrams illustrate the therapeutic landscape and a typical clinical trial workflow.

BCG_Refractory_NMIBC_Treatment_Pathway cluster_0 Initial Diagnosis & Treatment cluster_1 BCG-Unresponsive Disease cluster_2 Bladder-Sparing Treatment Options cluster_3 Surgical Option High-Risk NMIBC High-Risk NMIBC TURBT + Intravesical BCG TURBT + Intravesical BCG High-Risk NMIBC->TURBT + Intravesical BCG BCG-Unresponsive BCG-Unresponsive TURBT + Intravesical BCG->BCG-Unresponsive Treatment Failure Pembrolizumab Pembrolizumab BCG-Unresponsive->Pembrolizumab Nadofaragene Firadenovec Nadofaragene Firadenovec BCG-Unresponsive->Nadofaragene Firadenovec Valrubicin Valrubicin BCG-Unresponsive->Valrubicin Gemcitabine + Docetaxel Gemcitabine + Docetaxel BCG-Unresponsive->Gemcitabine + Docetaxel This compound (Investigational) This compound (Investigational) BCG-Unresponsive->this compound (Investigational) Radical Cystectomy Radical Cystectomy BCG-Unresponsive->Radical Cystectomy

Treatment Pathway for BCG-Refractory NMIBC

Clinical_Trial_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Treatment Administration Treatment Administration Baseline Assessment->Treatment Administration Monitoring & Follow-up Monitoring & Follow-up Treatment Administration->Monitoring & Follow-up Efficacy Evaluation Efficacy Evaluation Monitoring & Follow-up->Efficacy Evaluation Data Analysis Data Analysis Efficacy Evaluation->Data Analysis Results Reporting Results Reporting Data Analysis->Results Reporting

References

The Synergistic Potential of Bropirimine and TNFα in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals are constantly seeking novel therapeutic strategies to enhance anti-tumor responses. This guide provides a comprehensive comparison of the combination therapy of Bropirimine and Tumor Necrosis Factor-alpha (TNFα) against other established combination treatments for cancer. This analysis is supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways.

Executive Summary

The combination of this compound, an oral immunomodulator, and TNFα, a potent cytokine, has demonstrated promising anti-tumor activity. Preclinical evidence suggests that this compound's therapeutic effects are, in part, mediated by its ability to induce endogenous TNFα, leading to an additive effect in tumor growth inhibition. This guide will delve into the experimental data supporting this combination, compare its efficacy to alternative therapies in colon and bladder cancer, and provide detailed protocols for the cited experiments.

This compound and TNFα: An Additive Anti-Tumor Effect

A key preclinical study investigated the combined effect of this compound and recombinant murine TNFα (rMuTNF) on a transplantable colon tumor (CC531) in rats. The study revealed that the combined use of this compound and TNFα resulted in an almost complete inhibition of tumor growth, suggesting an additive therapeutic effect. Another pivotal finding is that the anti-tumor activity of this compound is partially mediated by the endogenous TNFα it induces. When rats treated with this compound were also given an anti-TNFα serum, the tumor-growth-inhibiting effect of this compound was reduced by approximately 40%[1]. This highlights the intrinsic synergistic relationship between this compound and the TNFα signaling pathway in mediating anti-cancer effects.

Quantitative Analysis of this compound and TNFα Combination Therapy
Treatment GroupTumor Growth InhibitionStatistical Significance
ControlBaselineN/A
This compound aloneSignificant inhibitionp < 0.01[2]
TNFα aloneSignificant inhibitionNot explicitly stated in the combined study abstract, but known to have anti-tumor effects.
This compound + TNFαAlmost complete inhibition (additive effect)Not explicitly stated in the combined study abstract, but described as additive.
This compound + anti-TNFα serum~40% reduction in this compound's effectNot explicitly stated in the combined study abstract.

Comparative Analysis with Alternative Combination Therapies

To contextualize the potential of a this compound and TNFα combination, it is essential to compare it with current standard-of-care combination therapies for relevant cancers.

Colon Cancer: this compound + TNFα vs. FOLFIRI + Bevacizumab

FOLFIRI (a chemotherapy regimen of folinic acid, fluorouracil, and irinotecan) in combination with Bevacizumab (an anti-VEGF antibody) is a standard first-line treatment for metastatic colorectal cancer.

Therapeutic RegimenOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound + TNFα (preclinical) Near complete tumor inhibition in a rat modelNot ApplicableNot Applicable
FOLFIRI + Bevacizumab (clinical) 50.5% (CR: 8.4%, PR: 42.1%)[3]10.6 months[3]20.7 months[3]
FOLFOXIRI + Bevacizumab (clinical) 60%10.1 months29.8 months
Bladder Cancer: this compound Monotherapy vs. Nivolumab + Ipilimumab

While direct data on this compound and TNFα in bladder cancer is limited, this compound has been studied as a monotherapy. This can be compared to the combination of Nivolumab (anti-PD-1) and Ipilimumab (anti-CTLA-4), a standard immunotherapy regimen.

Therapeutic RegimenOverall Response Rate (ORR)Complete Response (CR) RateMedian Overall Survival (OS)
This compound Monotherapy (clinical) 25.0% (in various solid tumors including bladder cancer)7 of 44 patients (across various tumors)Not Reported
Nivolumab + Ipilimumab (NIVO1+IPI3) (clinical) 38%6.5%15.3 months
Nivolumab + Ipilimumab (NIVO3+IPI1) (clinical) 26.9%7.7%7.4 months

Experimental Protocols

Tumor Growth Inhibition Assay in a Rat Colon Carcinoma Model (Adapted from Scheringa et al., 1990)

This protocol describes a general methodology for assessing in vivo anti-tumor activity.

  • Animal Model: Inbred WAG rats are used.

  • Tumor Cell Line: CC531, a transplantable colon adenocarcinoma cell line.

  • Tumor Implantation: A small fragment of the CC531 tumor is implanted under the renal capsule of the rats. This allows for consistent tumor growth and easy measurement.

  • Treatment Groups:

    • Control group (vehicle).

    • This compound group (e.g., administered intraperitoneally on days 0 and 1).

    • Recombinant Murine TNFα (rMuTNF) group (e.g., administered on days 0, 2, and 4).

    • Combination group (this compound and rMuTNF as per the schedules above).

    • (For mechanistic studies) this compound + rabbit anti-TNFα serum group.

  • Tumor Measurement: After a set period (e.g., one week), the rats are euthanized, and the kidneys with the tumors are excised. The tumor size is measured, and the tumor weight can be determined.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor size or weight in the treated groups to the control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells in culture.

  • Cell Lines: Human bladder cancer cell lines (e.g., KK-47 and T24).

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound, TNFα, or their combination for a specified duration (e.g., 48 or 72 hours).

  • MTT Reagent Addition: After the treatment period, the media is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated wells to that of the untreated control wells. The IC50 (the concentration of the drug that inhibits 50% of cell growth) can be determined.

Signaling Pathways and Mechanisms of Action

This compound acts as an immunomodulator, inducing the production of various cytokines, including interferons and, importantly, TNFα. The induced TNFα then activates its signaling cascade, leading to anti-tumor effects.

Bropirimine_TNFa_Pathway cluster_this compound This compound Administration cluster_ImmuneCell Immune Cell Activation cluster_TNFa_Signaling TNFα Signaling Cascade This compound This compound Macrophage Macrophage/ Monocyte This compound->Macrophage Induces TNFa TNFα Macrophage->TNFa Produces TNFR1 TNFR1 TNFa->TNFR1 Binds to TRADD TRADD TNFR1->TRADD Recruits FADD FADD TRADD->FADD TRAF2 TRAF2 TRADD->TRAF2 Caspase8 Caspase-8 FADD->Caspase8 Activates Apoptosis Apoptosis Caspase8->Apoptosis Initiates NFkB NF-κB Activation TRAF2->NFkB Leads to

This compound-induced TNFα signaling pathway.

Experimental_Workflow cluster_InVivo In Vivo Experiment cluster_InVitro In Vitro Experiment start_vivo Tumor Implantation (Rat Colon Carcinoma) treatment_vivo Treatment Administration (this compound, TNFα, Combination) start_vivo->treatment_vivo measurement_vivo Tumor Growth Measurement treatment_vivo->measurement_vivo analysis_vivo Data Analysis (Tumor Growth Inhibition) measurement_vivo->analysis_vivo start_vitro Cell Seeding (Bladder Cancer Cells) treatment_vitro Drug Incubation (this compound, TNFα, Combination) start_vitro->treatment_vitro mtt_assay MTT Assay treatment_vitro->mtt_assay analysis_vitro Data Analysis (Cell Viability, IC50) mtt_assay->analysis_vitro

Workflow for assessing anti-tumor activity.

Conclusion

The combination of this compound and TNFα presents a compelling avenue for future cancer therapeutic development. The preclinical data indicating an additive effect, driven by this compound's induction of endogenous TNFα, warrants further investigation. While direct clinical comparisons are not yet available, the initial findings suggest that this combination could offer a novel immunotherapeutic strategy. Further research, including well-designed clinical trials, is necessary to fully elucidate the efficacy and safety of this combination in human cancer patients and to determine its place alongside existing combination therapies.

References

Preclinical Insights into Bropirimine: Evaluating its Potential as a Combination Therapy with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data on Bropirimine, an oral immunomodulator, suggests a dual mechanism of action that could be advantageous in combination with traditional chemotherapy for cancer treatment. While direct preclinical studies combining this compound with cytotoxic chemotherapy are limited, existing in vitro and in vivo data provide a strong rationale for investigating such combinations. This compound has demonstrated both direct antitumor effects and the ability to stimulate an immune response, positioning it as a candidate for synergistic activity with chemotherapy agents.

This compound's Antitumor Activity: A Two-Pronged Approach

Preclinical evidence highlights this compound's potential to combat cancer through two distinct mechanisms:

  • Direct Antitumor Effect: In vitro studies have shown that this compound can directly inhibit the growth of bladder cancer cells. This effect is dose-dependent and appears to be independent of immune cell mediation, suggesting a direct cytotoxic or cytostatic impact on tumor cells.[1][2]

  • Immunomodulation: In animal models, this compound has been shown to stimulate the immune system. Its antitumor effect in a murine renal cell carcinoma model was found to be dependent on Natural Killer (NK) cells.[3] The drug also induces the production of interferon-alpha/beta, key cytokines in the anti-tumor immune response.[3] Furthermore, early laboratory studies have indicated a synergistic effect between this compound and the immunotherapy agent Bacillus Calmette-Guérin (BCG) in the MBT-2 tumor model.

Quantitative Preclinical Data for this compound

Parameter Finding Experimental Model Source
Direct Antitumor Activity Dose-dependent inhibition of colony formation.Human bladder cancer cell lines (KK-47 and 724)[1]
Immunomodulatory Effect Antitumor effect abolished by anti-asialo GM1 serum (eliminates NK cells).Murine renal cell carcinoma (Renca) model in BALB/c mice
Cytokine Induction Significant elevation of serum interferon-alpha/beta.Murine renal cell carcinoma (Renca) model in BALB/c mice
In Vivo Efficacy Significant inhibition of tumor growth at 1,000 or 2,000 mg/kg daily oral doses.Murine renal cell carcinoma (Renca) model in BALB/c mice

Experimental Protocols

In Vitro Clonogenic Assay for Direct Antitumor Effect

This assay was utilized to assess the direct impact of this compound on the survival and proliferation of cancer cells.

  • Cell Culture: Human bladder cancer cell lines, KK-47 and 724, were cultured in appropriate media.

  • Drug Exposure: Cells were treated with varying concentrations of this compound.

  • Colony Formation: Following treatment, cells were seeded at low density in fresh media and allowed to grow for a period of 1-3 weeks.

  • Quantification: The resulting colonies, defined as clusters of at least 50 cells, were fixed, stained with crystal violet, and counted. The surviving fraction of cells was calculated by comparing the number of colonies in the treated groups to the untreated control group.

Murine Renal Cell Carcinoma (Renca) Model for Immunomodulatory Effect

This in vivo model was used to evaluate the antitumor efficacy and mechanism of action of orally administered this compound.

  • Animal Model: Euthymic BALB/c mice were used.

  • Tumor Inoculation: Mice were inoculated with Renca cells.

  • Treatment: this compound was administered orally at graded doses for 5 consecutive days, starting the day after tumor inoculation.

  • Efficacy Assessment: Tumor growth was monitored, and tumors were excised for measurement at day 21. Survival of the animals was also recorded.

  • Mechanism of Action Studies: To determine the role of the immune system, some mice were pretreated with anti-asialo GM1 serum to deplete NK cells. Lymphocytes from spleens and lungs were also isolated to assess their cytotoxic activity in vitro.

Potential for Combination with Chemotherapy

The dual mechanism of action of this compound provides a strong rationale for its combination with standard chemotherapy agents such as cisplatin, mitomycin C, and gemcitabine.

  • Synergistic Cytotoxicity: The direct antitumor effect of this compound could complement the cytotoxic mechanisms of chemotherapy, potentially leading to enhanced tumor cell killing.

  • Immunogenic Cell Death: Chemotherapy-induced cancer cell death can release tumor antigens, a process that can be enhanced to become "immunogenic cell death." The immunomodulatory effects of this compound, particularly the activation of NK cells and induction of interferons, could capitalize on this antigen release to mount a more robust and durable anti-tumor immune response.

A preclinical study evaluating the combination of this compound with chemotherapy would be essential to confirm these potential synergistic effects and to determine optimal dosing and scheduling.

Visualizing Mechanisms and Experimental Design

To better understand the proposed mechanisms and experimental approaches, the following diagrams are provided.

Bropirimine_Mechanism cluster_direct Direct Antitumor Effect cluster_immune Immunomodulatory Effect Bropirimine_direct This compound Tumor_Cell Bladder Cancer Cell Bropirimine_direct->Tumor_Cell Directly acts on Inhibition Inhibition of Colony Formation Tumor_Cell->Inhibition Bropirimine_immune This compound IFN Interferon-α/β Production Bropirimine_immune->IFN NK_Cell NK Cell IFN->NK_Cell Activates Tumor_Cell_immune Tumor Cell NK_Cell->Tumor_Cell_immune Attacks Tumor_Cell_Lysis Tumor Cell Lysis Tumor_Cell_immune->Tumor_Cell_Lysis

Caption: Dual mechanisms of action of this compound.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., Bladder, Renal) Treatment Treatment Groups: - this compound alone - Chemotherapy alone - Combination Cell_Lines->Treatment Assays Assess: - Cytotoxicity (MTT/Clonogenic) - Apoptosis (FACS) - Synergy (CI) Treatment->Assays Data_Analysis Data Analysis and Mechanism Elucidation Assays->Data_Analysis Animal_Model Syngeneic or Xenograft Tumor Model Treatment_vivo Treatment Groups: - Vehicle - this compound - Chemotherapy - Combination Animal_Model->Treatment_vivo Endpoints Endpoints: - Tumor Growth Inhibition - Survival - Immune Cell Infiltration - Biomarker Analysis Treatment_vivo->Endpoints Endpoints->Data_Analysis

Caption: Proposed workflow for preclinical evaluation.

References

Bropirimine In Vivo Efficacy: A Comparative Analysis with Survival Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel immunomodulatory agents for cancer therapy, Bropirimine presents a compelling case. This orally active pyrimidinone has demonstrated notable in vivo efficacy in various preclinical and clinical settings, primarily through its action as an interferon inducer and Toll-like receptor 7 (TLR7) agonist. This guide provides a comparative analysis of this compound's performance, with a focus on survival analysis and supporting experimental data.

Comparative Efficacy and Survival Analysis

This compound has been evaluated in both preclinical animal models and human clinical trials, showing promising results in terms of tumor growth inhibition and survival benefits. Below is a summary of key quantitative data from these studies.

Preclinical In Vivo Efficacy of this compound
Animal ModelCancer TypeTreatment GroupKey FindingsSurvival Outcome
Euthymic BALB/c MiceMurine Renal Cell Carcinoma (Renca)This compound (1,000 or 2,000 mg/kg/day, p.o.)Significant tumor growth inhibition (P < 0.01)Small yet significant increase in duration of survival (in days) (P < 0.05)[1]
Lobund-Wistar RatsRodent Prostate Cancer (PAIII)This compound (250 mg/kg, p.o.)95% of advanced tumors regressed completelyImplied significant survival benefit due to tumor regression[2][3]
Copenhagen RatsRodent Prostate Cancer (Dunning MAT-LyLu)This compound (250 mg/kg, p.o.)Significant growth inhibitionProlongation of survival[2][3]
C3H/He MiceCarcinogen-Induced Bladder CancerThis compound (200 mg/kg, p.o., twice weekly)Significantly fewer transitional cell carcinomas compared to control (P < 0.01)Not explicitly stated, but tumor inhibition suggests a survival advantage.
Clinical Comparison: this compound vs. Bacillus Calmette-Guérin (BCG)

A key benchmark for intravesical therapy in non-muscle invasive bladder cancer is Bacillus Calmette-Guérin (BCG). A European Phase III clinical trial provides a direct comparison of oral this compound with intravesical BCG in BCG-naive patients with carcinoma in situ (CIS) of the urinary bladder.

Treatment GroupNumber of PatientsComplete Response (CR) RateMean Duration of CR (months)
Oral this compound2792%12.6 (95% CI: 9.2-15.9)
Intravesical BCG28100%12.3 (95% CI: 8.5-16.0)

This study was prematurely closed by the sponsor, which should be considered when interpreting the results.

This compound has also shown efficacy in patients who have previously failed BCG therapy. In a Phase II trial, a 32% complete response rate was observed in BCG-resistant bladder CIS patients treated with oral this compound.

Mechanism of Action: TLR7 Signaling Pathway

This compound's immunomodulatory effects are primarily mediated through its agonistic activity on Toll-like receptor 7 (TLR7). This interaction triggers a downstream signaling cascade within immune cells, such as plasmacytoid dendritic cells, leading to the production of type I interferons and other pro-inflammatory cytokines. These, in turn, activate natural killer (NK) cells and cytotoxic T lymphocytes, key effectors of the anti-tumor immune response. Some studies also suggest a direct anti-tumor activity of this compound.

Bropirimine_TLR7_Signaling This compound This compound TLR7 TLR7 This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 activates IRF7 IRF7 MyD88->IRF7 NFkB NF-κB MyD88->NFkB Type_I_IFN Type I Interferons (IFN-α/β) IRF7->Type_I_IFN induces transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription NK_Cell NK Cell Activation Type_I_IFN->NK_Cell CTL_Activation Cytotoxic T Cell Activation Cytokines->CTL_Activation Tumor_Cell_Apoptosis Tumor Cell Apoptosis NK_Cell->Tumor_Cell_Apoptosis CTL_Activation->Tumor_Cell_Apoptosis

Caption: this compound activates TLR7 signaling, leading to an anti-tumor immune response.

Experimental Protocols

The following are summaries of key experimental methodologies for evaluating the in vivo efficacy of this compound.

Murine Renal Cell Carcinoma Model
  • Animal Model: Euthymic BALB/c mice.

  • Tumor Inoculation: Inoculation with murine renal cell carcinoma (Renca) cells.

  • Treatment: Graded doses of this compound (e.g., 1,000 or 2,000 mg/kg) administered orally for 5 consecutive days, beginning on day 1 following tumor inoculation.

  • Efficacy Assessment:

    • Tumor growth inhibition was assessed by excising and weighing tumors on day 21.

    • Survival analysis was conducted by monitoring the duration of survival in days.

  • Mechanism of Action Study: The anti-tumor effect was also evaluated in athymic nude mice and in mice pretreated with anti-asialo GM1 serum to deplete NK cells.

Rodent Prostate Cancer Models
  • Animal Models: Lobund-Wistar rats for the PAIII cell line and Copenhagen rats for the Dunning MAT-LyLu cell line.

  • Tumor Inoculation: Subcutaneous injection of PAIII or Dunning MAT-LyLu rodent prostate cancer cells.

  • Treatment: this compound administered by gavage at 250 mg/kg on varying schedules.

  • Efficacy Assessment: Tumor volume and survival were recorded.

General Workflow for In Vivo Efficacy and Survival Analysis

The following diagram illustrates a typical workflow for preclinical evaluation of an anti-cancer agent like this compound.

InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_endpoint Study Endpoint Animal_Model Select Animal Model (e.g., BALB/c mice) Tumor_Inoculation Tumor Cell Inoculation (e.g., Subcutaneous, Orthotopic) Animal_Model->Tumor_Inoculation Group_Allocation Randomize into Groups (Control, this compound, Alternative) Tumor_Inoculation->Group_Allocation Dosing Administer Treatment (Oral Gavage) Group_Allocation->Dosing Monitoring Monitor Animal Health (Body Weight, Clinical Signs) Dosing->Monitoring Tumor_Measurement Measure Tumor Volume Monitoring->Tumor_Measurement Survival_Analysis Record Survival Data Monitoring->Survival_Analysis Data_Analysis Statistical Analysis (e.g., Kaplan-Meier) Tumor_Measurement->Data_Analysis Survival_Analysis->Data_Analysis Endpoint Pre-defined Endpoint (Tumor size, Survival) Data_Analysis->Endpoint

Caption: A generalized workflow for in vivo anti-tumor efficacy and survival studies.

Conclusion

The available data indicates that this compound is an orally active immunomodulator with significant in vivo anti-tumor efficacy across various cancer models. Preclinical studies demonstrate its ability to inhibit tumor growth and prolong survival. Furthermore, clinical data suggests its efficacy is comparable to the standard-of-care intravesical BCG for bladder CIS, with potential as an alternative, particularly for patients who have failed or are intolerant to BCG. For researchers in drug development, this compound represents a promising candidate for further investigation, both as a monotherapy and in combination with other anti-cancer agents.

References

A Comparative Guide to Bropirimine and Other TLR7/8 Agonists in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bropirimine with other prominent Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonists used in oncology research and development. The following sections detail their performance based on available experimental data, outline methodologies for key experiments, and visualize critical pathways and workflows.

Introduction to TLR7/8 Agonists in Oncology

Toll-like receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns. TLR7 and TLR8, located in the endosomes of immune cells like dendritic cells (DCs), macrophages, and natural killer (NK) cells, recognize single-stranded RNA. Activation of these receptors triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and type I interferons, ultimately stimulating a potent anti-tumor immune response.[1] Several synthetic small molecule agonists of TLR7 and/or TLR8 have been developed and are under investigation for their therapeutic potential in various cancers. This guide focuses on a comparative analysis of this compound, Imiquimod, Resiquimod, and Motolimod.

Data Presentation

The following tables summarize the key characteristics and performance data of this compound and other selected TLR7/8 agonists.

Table 1: General Characteristics of Selected TLR Agonists

AgonistTarget(s)Chemical ClassKey Approved/Investigational Indications in Oncology
This compound TLR7[2]PyrimidinoneSuperficial Bladder Cancer, Carcinoma in Situ (CIS) of the bladder[3][4][5]
Imiquimod TLR7ImidazoquinolineSuperficial Basal Cell Carcinoma, Actinic Keratosis
Resiquimod (R848) TLR7/8ImidazoquinolineCutaneous T-cell lymphoma (orphan designation)
Motolimod (VTX-2337) TLR8BenzazepineOvarian Cancer, Squamous Cell Carcinoma of the Head and Neck (in combination therapy)

Table 2: In Vitro Activity of TLR Agonists

AgonistAssay SystemParameterResult
This compound Cellular Activation AssayEC5015 µM
Imiquimod TLR7-HEK293 Reporter AssayEC50~1-5 µg/mL for stimulation
Resiquimod (R848) hTLR7-HEK293 Reporter AssayEC500.75 µM
hTLR8-HEK293 Reporter AssayEC50>100 µM (weak agonist)
Motolimod (VTX-2337) hTLR8 Reporter AssayEC50~100 nM
hTLR7 Reporter AssayEC50>10 µM (selective for TLR8)

Table 3: In Vitro Cytokine Induction Profile in Human PBMCs

AgonistKey Cytokines InducedReference
This compound IFN, IL-1
Imiquimod IFN-α, TNF-α, IL-6, IL-12
Resiquimod (R848) IFN-α, TNF-α, IL-6, IL-12
Motolimod (VTX-2337) TNF-α, IL-12, G-CSF, MCP-1, MIP-1β

Note: Direct comparison of EC50 values and cytokine profiles should be interpreted with caution due to variations in experimental assays and conditions across different studies.

Table 4: Clinical Efficacy of this compound in Bladder Cancer

Study PhasePatient PopulationTreatment RegimenComplete Response (CR) RateReference
Phase IICarcinoma in Situ (CIS) of the bladder3.0 g/day , 3 consecutive days/week61% (20/33 evaluable patients)
Phase II (Late)Carcinoma in Situ (CIS) of the bladder750 mg, 3 times/day, 3 consecutive days/week41.5% (17/41 evaluable patients)
Phase ISuperficial Transitional Cell CancerDose escalation23% (6/26 evaluable patients)
Phase IIBCG-resistant CIS3.0 g/day , 3 consecutive days/week30% (14/47 BCG-resistant patients)

Experimental Protocols

TLR7/8 Reporter Gene Assay

Objective: To determine the potency (EC50) of a test compound in activating human TLR7 or TLR8.

Methodology:

  • Cell Culture: Maintain HEK-293 cell lines stably transfected with human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene. Culture cells in DMEM supplemented with 10% FBS, antibiotics, and appropriate selection agents (e.g., Puromycin, Blasticidin).

  • Assay Procedure:

    • Seed the HEK-Blue™ TLR7 or TLR8 cells into a 96-well plate at a density of 2.5 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds (e.g., this compound, Imiquimod, Resiquimod, Motolimod) and a positive control (e.g., R848 for TLR7) in cell culture medium.

    • Add the diluted compounds to the respective wells and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • For SEAP reporter, add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell supernatant and measure the optical density (OD) at 620-650 nm.

    • For luciferase reporter, add a luciferase substrate to the cells and measure luminescence using a luminometer.

  • Data Analysis: Plot the reporter activity against the compound concentration and determine the EC50 value using a non-linear regression curve fit.

Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To characterize the profile of cytokines and chemokines induced by TLR agonists in a primary human immune cell population.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Stimulation:

    • Resuspend the isolated PBMCs in complete RPMI-1640 medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10^6 cells/well.

    • Add various concentrations of the TLR agonists to the wells and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • Collect the cell culture supernatants after the incubation period.

    • Measure the concentrations of various cytokines and chemokines (e.g., IFN-α, TNF-α, IL-6, IL-12, MCP-1, MIP-1β) using a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISA kits.

  • Data Analysis: Quantify the cytokine concentrations and compare the induction profiles between different TLR agonists.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of TLR agonists in a murine cancer model.

Methodology:

  • Animal Model: Use immunocompetent mice (e.g., BALB/c or C57BL/6) and a syngeneic tumor cell line (e.g., CT26 colon carcinoma, 4T1 breast cancer).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Treatment:

    • Once the tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, TLR agonist monotherapy, combination therapy).

    • Administer the TLR agonists via an appropriate route (e.g., oral gavage for this compound, intraperitoneal or intratumoral injection for others) at predetermined doses and schedules.

  • Efficacy Evaluation:

    • Measure the tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

  • Data Analysis: Compare the tumor growth inhibition and survival rates between the different treatment groups.

Mandatory Visualization

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruitment Agonist TLR7 Agonist (this compound, Imiquimod, Resiquimod) Agonist->TLR7 Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRF7 IRF7 MyD88->IRF7 Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK complex TAK1->IKK_complex Activation NFkB NF-κB IKK_complex->NFkB Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRF7_nuc IRF7 IRF7->IRF7_nuc Translocation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB_nuc->Proinflammatory_Cytokines Gene Transcription Type_I_IFN Type I Interferons (IFN-α) IRF7_nuc->Type_I_IFN Gene Transcription

Caption: TLR7 Signaling Pathway initiated by agonist binding.

Experimental_Workflow_TLR7_Reporter_Assay Workflow for TLR7 Reporter Gene Assay cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis culture_cells Culture HEK-Blue™ TLR7 Cells seed_cells Seed Cells into 96-well Plate culture_cells->seed_cells add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Serial Dilutions of TLR Agonists prepare_compounds->add_compounds incubate Incubate for 16-24 hours add_compounds->incubate add_reagent Add SEAP/Luciferase Reagent incubate->add_reagent read_plate Measure OD/Luminescence add_reagent->read_plate analyze_data Calculate EC50 read_plate->analyze_data

Caption: Experimental workflow for TLR7 reporter gene assay.

References

Bropirimine vs. Standard of Care for BCG-Unresponsive Non-Muscle Invasive Bladder Cancer: A Cost-Effectiveness Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Bropirimine, an investigational oral immunomodulator, against the current standard of care for patients with Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC), with a focus on carcinoma in situ (CIS). This document synthesizes available clinical trial data, outlines experimental methodologies, and explores the mechanisms of action to inform research and development in this challenging therapeutic area.

Executive Summary

This compound, an oral TLR7 agonist and interferon inducer, has demonstrated clinical activity in patients with BCG-unresponsive NMIBC, a population with limited bladder-preserving treatment options. While direct head-to-head cost-effectiveness data for this compound against modern standard of care is unavailable due to its experimental status and lack of recent large-scale trials, this guide compiles the existing efficacy and safety data for this compound and compares it with the established therapeutic alternatives. The current standard of care for BCG-unresponsive NMIBC includes intravesical therapies such as nadofaragene firadenovec and sequential gemcitabine with docetaxel, systemic immunotherapy with pembrolizumab, and radical cystectomy. The potential for an oral, and therefore less invasive, treatment option like this compound warrants a thorough evaluation of its performance characteristics.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from clinical trials of this compound and the standard of care treatments for BCG-unresponsive NMIBC.

Table 1: Efficacy of this compound in BCG-Unresponsive Carcinoma in Situ (CIS)

StudyPatient PopulationNumber of Evaluable PatientsComplete Response (CR) RateMedian Response Duration
Sarosdy et al.BCG-Resistant CIS4730% (14/47)>12 months (not reached)
Sarosdy et al.BCG-Intolerant CIS1839% (7/18)>12 months (not reached)
Sarosdy et al. (Phase II)BCG-Failure CIS1250% (6/12)>21 months

Table 2: Efficacy of Standard of Care in BCG-Unresponsive NMIBC

TreatmentStudyPatient PopulationNumber of PatientsComplete Response (CR) Rate
PembrolizumabKEYNOTE-057CIS ± papillary tumors9641% at 3 months
Nadofaragene FiradenovecPhase IIICIS ± papillary tumors15753.4% at 3 months
Gemcitabine + DocetaxelMulti-institutional retrospectiveRecurrent NMIBC post-BCG27652% high-grade recurrence-free survival at 2 years

Table 3: Safety and Tolerability

TreatmentCommon Adverse EventsGrade ≥3 Adverse EventsDiscontinuation Rate due to AEs
This compound Flu-like symptoms (malaise, headache, fever), gastrointestinal symptoms (nausea, loss of appetite)[1]Information not readily available15% in one study[2]
Pembrolizumab Pruritus, fatigue, diarrhea, rashImmune-mediated adverse reactions (e.g., pneumonitis, colitis)15% experienced grade 3 treatment-related adverse events in one trial.
Nadofaragene Firadenovec Instillation site discharge, fatigue, bladder spasm, micturition urgency1.9% of patients experienced serious adverse reactions.1.9%
Gemcitabine + Docetaxel Urinary urgency and frequency, bladder pain, hematuriaLow rate of Grade 3 or higher toxicity (<1% in one study)<10% required treatment modifications in one report.

Cost-Effectiveness Analysis

A formal cost-effectiveness analysis of this compound is not available in the published literature. Bladder cancer is recognized as one of the most expensive cancers to manage over a patient's lifetime, with significant costs associated with treatment, surveillance, and management of recurrence.

For the standard of care, several economic analyses have been conducted. Radical cystectomy, while a definitive treatment, carries substantial morbidity and costs. Newer bladder-preserving therapies also have high acquisition costs. For instance, the annual cost of pembrolizumab treatment is estimated to be around $150,000 per patient. A cost-effectiveness analysis of pembrolizumab for BCG-unresponsive CIS found it not to be cost-effective at its current price compared to radical cystectomy or salvage intravesical chemotherapy. In contrast, intravesical gemcitabine-docetaxel has been suggested to be a more cost-effective bladder-sparing option in some analyses.

Qualitative Cost-Effectiveness Considerations for this compound:

  • Oral Administration: As an oral agent, this compound could potentially reduce healthcare costs associated with intravesical instillation or intravenous infusion, such as clinic visits, procedural costs, and specialized personnel time.

  • Manufacturing and Pricing: The ultimate cost-effectiveness of this compound would heavily depend on its manufacturing cost and market price, which are currently unknown.

  • Efficacy in a High-Need Population: By providing a bladder-preserving option for patients who have failed or are intolerant to BCG, this compound could potentially offset the high costs of radical cystectomy and its associated complications and impact on quality of life.

Further health economic modeling would be necessary to formally assess the cost-effectiveness of this compound, incorporating its efficacy, safety profile, and projected cost.

Experimental Protocols

Phase II Trial of Oral this compound in BCG-Unresponsive Carcinoma in Situ

This section outlines a representative methodology based on published Phase II clinical trials of this compound.

1. Patient Population:

  • Histologically confirmed transitional cell carcinoma in situ (CIS) of the bladder.

  • Documented failure of or intolerance to at least one prior course of intravesical BCG therapy. BCG failure was defined as persistent or recurrent disease within a specified timeframe after adequate BCG treatment.

  • Patients were required to have a positive urine cytology and/or biopsy confirming CIS at study entry.

  • Adequate organ function (hematologic, renal, and hepatic) was required.

2. Treatment Regimen:

  • This compound was administered orally at a dose of 3.0 grams per day.

  • The daily dose was given for 3 consecutive days each week.

  • This weekly cycle was repeated for a total duration of up to one year.

3. Efficacy and Safety Assessments:

  • Efficacy: Response was assessed every 3 months (quarterly). Assessments included cystoscopy, bladder biopsies (including from suspicious areas and selected-site mappings), and urine cytology. A complete response (CR) was defined as the complete disappearance of all evidence of CIS on both biopsy and cytology.

  • Safety: Patients were monitored for adverse events at each study visit. Toxicity was graded according to standard criteria (e.g., SWOG toxicity criteria).

4. Statistical Analysis:

  • The primary endpoint was the complete response rate at a specified time point (e.g., 6 or 12 months).

  • Secondary endpoints included the duration of response, progression-free survival, and overall survival.

  • Confidence intervals were calculated for the response rates.

Mechanism of Action & Signaling Pathways

This compound Signaling Pathway

This compound is an immunomodulator that acts as a Toll-like receptor 7 (TLR7) agonist. Activation of TLR7 on immune cells, such as dendritic cells and macrophages, initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines, in turn, stimulate a downstream anti-tumor immune response.

Bropirimine_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell (e.g., Dendritic Cell) cluster_response Anti-tumor Response This compound This compound (Oral Administration) TLR7 TLR7 This compound->TLR7 binds to MyD88 MyD88 TLR7->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB IRF7 IRF7 TRAF6->IRF7 nucleus Gene Transcription NFkB->nucleus translocates to IRF7->nucleus translocates to Type1_IFN Type I Interferons (IFN-α/β) Immune_Activation Immune Cell Activation (NK cells, T cells) Type1_IFN->Immune_Activation nucleus->Type1_IFN leads to production of Tumor_Apoptosis Tumor Cell Apoptosis Immune_Activation->Tumor_Apoptosis

Caption: this compound's mechanism of action via TLR7 activation.

Standard of Care Signaling Pathways

The standard of care for BCG-unresponsive NMIBC encompasses various mechanisms of action, from direct chemotherapy to sophisticated immunotherapies.

Pembrolizumab (Anti-PD-1 Therapy)

Pembrolizumab is a monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) on T-cells and its ligand, PD-L1, which can be expressed on tumor cells. By blocking this inhibitory checkpoint, pembrolizumab unleashes the anti-tumor activity of T-cells.

Pembrolizumab_Pathway cluster_Tcell T-Cell cluster_Tumor Tumor Cell cluster_outcome Outcome T_Cell T-Cell PD1 PD-1 Receptor T_Cell_Activation T-Cell Activation & Anti-Tumor Response PD1->T_Cell_Activation (uninhibited) leads to Tumor_Cell Tumor Cell PDL1 PD-L1 Ligand PDL1->PD1 binds to & inhibits T-Cell Pembrolizumab Pembrolizumab Pembrolizumab->PD1 blocks

Caption: Pembrolizumab's mechanism of action by blocking the PD-1/PD-L1 axis.

Nadofaragene Firadenovec (Gene Therapy)

Nadofaragene firadenovec is a non-replicating adenoviral vector-based gene therapy that delivers the gene for interferon alfa-2b directly into the bladder urothelial cells. This leads to local production of interferon alfa-2b, which has direct anti-proliferative effects and stimulates an immune response against the tumor.

Nadofaragene_Pathway Nadofaragene Nadofaragene Firadenovec (Adenoviral Vector + IFNα2b gene) Urothelial_Cell Urothelial Cell Nadofaragene->Urothelial_Cell Transduction IFN_Production Local IFNα2b Production Urothelial_Cell->IFN_Production Gene Expression Direct_Effect Direct Anti-proliferative & Pro-apoptotic Effects IFN_Production->Direct_Effect Immune_Stimulation Immune Stimulation (NK cells, T cells) IFN_Production->Immune_Stimulation Tumor_Regression Tumor Regression Direct_Effect->Tumor_Regression Immune_Stimulation->Tumor_Regression

Caption: Mechanism of action of nadofaragene firadenovec gene therapy.

Gemcitabine and Docetaxel (Sequential Chemotherapy)

This combination chemotherapy regimen involves the sequential intravesical instillation of two cytotoxic agents with different mechanisms of action. Gemcitabine, a nucleoside analog, inhibits DNA synthesis, while docetaxel, a taxane, interferes with microtubule function, thereby inhibiting cell division.

Gemcitabine_Docetaxel_Workflow start Start Treatment Cycle instill_gem Instill Gemcitabine start->instill_gem gem_action Gemcitabine inhibits DNA synthesis instill_gem->gem_action drain_gem Drain Bladder gem_action->drain_gem apoptosis Tumor Cell Apoptosis gem_action->apoptosis instill_doce Instill Docetaxel drain_gem->instill_doce doce_action Docetaxel inhibits microtubule function instill_doce->doce_action end_cycle End of Cycle doce_action->end_cycle doce_action->apoptosis

Caption: Experimental workflow for sequential gemcitabine and docetaxel.

Conclusion

This compound represents a potentially valuable oral therapeutic option for BCG-unresponsive NMIBC, a condition with a significant unmet medical need. Its efficacy in clinical trials, particularly in patients who have failed prior BCG therapy, is promising. However, the lack of direct comparative efficacy data against current standards of care and the absence of cost-effectiveness analyses are significant limitations. The development of an effective oral agent could offer considerable advantages in terms of patient convenience and potentially reduced healthcare resource utilization. Further clinical investigation, including randomized controlled trials against current standards and comprehensive health economic assessments, are warranted to fully elucidate the role of this compound in the management of BCG-unresponsive NMIBC.

References

A Cross-Species Comparative Guide to Bropirimine Metabolism and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism and toxicity of Bropirimine across various species, supported by available experimental data. This compound, a potent immunomodulator, has been investigated for its antiviral and antineoplastic activities. Understanding its species-specific metabolic and toxicological profiles is crucial for the interpretation of preclinical data and the prediction of its effects in humans.

Executive Summary

This compound exhibits significant species-dependent differences in both its metabolism and toxicity. In humans, metabolism is primarily mediated by Cytochrome P450 1A2 (CYP1A2), leading to the formation of oxidative metabolites, and it also undergoes O-glucuronidation. While detailed metabolic pathways in rodents are not fully elucidated, studies indicate "markedly different pathways of metabolism in [the mouse] as compared to the rat," which likely contributes to the observed variations in genotoxicity.[1]

Toxicologically, this compound has shown a range of effects that differ between species. Developmental toxicity has been observed in rats at oral doses of 200 and 400 mg/kg, an effect linked to decreased progesterone levels.[2] Genotoxicity studies have yielded contrasting results, with positive findings in the mouse micronucleus assay, while rat bone marrow cytogenetic assays were negative at oral doses up to 6.73 g/kg.[1] In human clinical trials, the most common adverse effects are flu-like symptoms and gastrointestinal issues.

Data Presentation

Table 1: Comparative Metabolism of this compound
SpeciesPrimary Metabolic Pathway(s)Key EnzymesMajor MetabolitesReference(s)
Human Oxidation, O-glucuronidationCYP1A2, UGT1A1, UGT1A3, UGT1A9p-hydroxythis compound, m-hydroxythis compound, Dihydrodiol, this compound O-glucuronide[3]
Rat Not fully characterized, but differs from mouse.Not fully characterizedNot fully characterized[1]
Mouse Not fully characterized, but differs from rat.Not fully characterizedNot fully characterized
Table 2: Comparative Toxicity of this compound
SpeciesRoute of AdministrationToxicity EndpointObserved Effect & DoseReference(s)
Human OralAdverse Events (Clinical Trial)Flu-like symptoms (malaise, headache, fever), Gastrointestinal symptoms (loss of appetite).
Rat OralDevelopmental ToxicityEmbryolethality at 200 and 400 mg/kg.
OralGenotoxicity (Chromosome Aberration)Negative up to 6.73 g/kg.
OralAnti-tumor Studies250 mg/kg used.
Mouse OralGeneral Toxicity (in anti-tumor study)Marginal body-weight reduction at 2000 mg/kg. No adverse effects at 1000 mg/kg.
OralGenotoxicity (Micronucleus Test)Positive.

Note: Specific LD50 values for this compound across different species were not available in the reviewed literature.

Signaling Pathways

This compound-Induced Immune Response

This compound's immunomodulatory effects are primarily mediated through its action as a Toll-like receptor 7 and 8 (TLR7/8) agonist. Activation of TLR7/8 initiates a downstream signaling cascade via the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), resulting in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines like TNF-α. These cytokines, in turn, enhance the cytotoxic activity of natural killer (NK) cells, contributing to the anti-tumor effects of this compound.

Bropirimine_Immune_Response cluster_cell Immune Cell (e.g., Dendritic Cell) This compound This compound TLR7_8 TLR7/8 This compound->TLR7_8 binds MyD88 MyD88 TLR7_8->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB IRFs IRFs TRAF6->IRFs Cytokines IFN-α/β, TNF-α NFkB->Cytokines induce transcription IRFs->Cytokines induce transcription NK_Cell NK Cell Activation Cytokines->NK_Cell Progesterone_Synthesis_Inhibition Cholesterol Cholesterol StAR StAR Cholesterol->StAR transport Pregnenolone Pregnenolone StAR->Pregnenolone synthesis via CYP11A1 Enzyme_3betaHSD 3β-HSD Pregnenolone->Enzyme_3betaHSD Progesterone Progesterone Enzyme_3betaHSD->Progesterone Developmental_Toxicity Developmental Toxicity Progesterone->Developmental_Toxicity decrease leads to This compound This compound This compound->Enzyme_3betaHSD potential inhibition Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Bropirimine_sol This compound Solution Bropirimine_sol->Incubate NADPH_sys NADPH System NADPH_sys->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC_MS HPLC-MS/MS Analysis Supernatant->HPLC_MS Data_Analysis Data Analysis HPLC_MS->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Bropirimine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of the experimental anticancer agent Bropirimine is a critical component of laboratory safety and environmental responsibility. Due to its classification as a hazardous substance with potential reproductive toxicity, stringent disposal procedures must be followed to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.

This compound is an experimental drug with anti-cancer and antiviral properties.[1] As a hazardous chemical, it is suspected of causing damage to fertility or an unborn child.[2] Therefore, all waste streams containing this compound must be treated as hazardous waste. Standard laboratory practice for hazardous waste, particularly for antineoplastic agents, dictates that it must not be disposed of with general household garbage or released into the sewage system.[2] Disposal must be conducted through an approved and licensed waste disposal plant in accordance with all federal, state, and local regulations.[3]

This compound: Key Chemical and Safety Data

A summary of essential quantitative data for this compound is provided below to inform handling and disposal procedures.

PropertyValueSource
Molecular Formula C₁₀H₈BrN₃OCayman Chemical SDS
CAS Number 56741-95-8Cayman Chemical SDS
Hazard Statement H361: Suspected of damaging fertility or the unborn childCayman Chemical SDS
Disposal Recommendation P501: Dispose of contents/container to an approved waste disposal plantSigma-Aldrich SDS

Step-by-Step Disposal Procedures for this compound

The following protocols outline the necessary steps for the safe segregation and disposal of various forms of this compound waste generated in a laboratory setting. These procedures are based on general guidelines for the disposal of antineoplastic and hazardous drugs.[4]

Unused or Expired this compound (Bulk Waste)

Bulk quantities of unused or expired this compound, whether in solid form or in solution, are considered bulk hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containment: Place the original container with the unused this compound into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.

  • Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Reproductive Hazard").

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.

Contaminated Labware and Personal Protective Equipment (Trace Waste)

Items with minimal residual contamination, such as empty vials, pipette tips, gloves, and bench paper, are considered trace hazardous waste.

  • Segregation: Collect all trace-contaminated solid waste in a designated, puncture-resistant container lined with a heavy-duty plastic bag. This container should be specifically for antineoplastic or cytotoxic waste.

  • Labeling: Clearly label the container as "Trace Chemotherapy Waste" or "Antineoplastic Waste" in accordance with institutional policy.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated chemotherapy sharps container.

  • Disposal: Once the container is full, seal it securely and arrange for disposal through your institution's hazardous waste program.

Liquid Waste from Experiments (Bulk Aqueous/Solvent Waste)

Aqueous or solvent-based solutions containing this compound must be collected as bulk liquid hazardous waste.

  • Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle). Do not mix with other liquid waste streams.

  • Containment: Ensure the waste container is properly sealed to prevent spills or evaporation.

  • Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," and an accurate estimation of its concentration and the solvent used.

  • Storage: Store the liquid waste container in secondary containment to prevent spills.

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste program.

Decontamination of Work Surfaces

After handling this compound, it is essential to decontaminate all work surfaces to prevent cross-contamination and exposure.

  • Cleaning Solution: Use a detergent solution to wash the surfaces, followed by a rinse with a suitable solvent like 70% isopropyl alcohol.

  • Procedure: Wear appropriate personal protective equipment (PPE), including double gloves and a lab coat. Wipe the surfaces in a unidirectional motion, from cleaner to more contaminated areas.

  • Waste Disposal: All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as trace hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

BropirimineDisposal Start This compound Waste Generated WasteType Determine Waste Type Start->WasteType UnusedProduct Unused/Expired this compound (Bulk Solid/Solution) WasteType->UnusedProduct Bulk ContaminatedItems Contaminated Labware/PPE (Trace Waste) WasteType->ContaminatedItems Trace LiquidWaste Experimental Solutions (Bulk Liquid Waste) WasteType->LiquidWaste Liquid HazardousWasteContainer Place in Labeled Hazardous Waste Container UnusedProduct->HazardousWasteContainer TraceWasteContainer Place in Labeled Trace Chemo Waste Container ContaminatedItems->TraceWasteContainer LiquidWasteContainer Collect in Labeled Liquid Waste Container LiquidWaste->LiquidWasteContainer EHS_Pickup Arrange for EHS/ Contractor Pickup HazardousWasteContainer->EHS_Pickup TraceWasteContainer->EHS_Pickup LiquidWasteContainer->EHS_Pickup

Caption: Decision workflow for the segregation and disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) for this compound before handling.

References

Personal protective equipment for handling Bropirimine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling of Bropirimine. The following procedural guidance is designed to ensure the safety of all personnel and to provide clear, actionable steps for the operational use and disposal of this compound.

This compound is classified as a substance suspected of damaging fertility or the unborn child.[1] Adherence to the safety protocols outlined below is mandatory to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against exposure and must be chosen based on the specific handling procedure. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskRecommended Personal Protective Equipment
Unpacking and Storage - Gloves: 2 pairs of chemotherapy-grade, powder-free gloves (e.g., Nitrile, ASTM D6978-05 compliant).[1] The outer glove should be worn over the gown cuff.
- Gown: Disposable, impermeable gown.[1]
Weighing and Aliquoting (in a containment device) - Gloves: 2 pairs of chemotherapy-grade, powder-free gloves (e.g., Nitrile).[1] Change gloves every 30 minutes or immediately upon contamination.[1]
- Gown: Disposable, impermeable gown.
- Eye Protection: Safety glasses or goggles.
- Respiratory Protection: N95 or higher-rated respirator if there is a risk of aerosol generation.
Handling Solutions - Gloves: 2 pairs of chemotherapy-grade, powder-free gloves (e.g., Nitrile).
- Gown: Disposable, impermeable gown.
- Eye Protection: Face shield and safety goggles to protect against splashes.
Spill Cleanup - Gloves: 2 pairs of heavy-duty, chemical-resistant gloves (e.g., Nitrile).
- Gown: Impermeable gown.
- Eye Protection: Chemical splash goggles and a face shield.
- Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is required.
- Foot Protection: Disposable shoe covers.
Waste Disposal - Gloves: 2 pairs of chemotherapy-grade, powder-free gloves (e.g., Nitrile).
- Gown: Disposable, impermeable gown.
- Eye Protection: Safety glasses or goggles.

Operational Plan

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following step-by-step guidance should be followed for all procedures involving this compound.

Receiving and Storage
  • Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Don PPE: Before handling the package, put on a lab coat and a single pair of nitrile gloves.

  • Transport: Transport the unopened package to the designated storage area.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area. The storage temperature should be as recommended by the manufacturer.

Preparation and Handling
  • Designated Area: All handling of this compound powder or solutions must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to prevent airborne exposure.

  • Assemble Materials: Gather all necessary equipment and reagents before starting the procedure.

  • Don Full PPE: Wear the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid form, do so on a tared weigh boat within a containment device. Use tools dedicated to this compound handling to avoid cross-contamination.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Segregation: Segregate all this compound waste from other laboratory waste streams.

  • Waste Containers: Use designated, sealed, and clearly labeled hazardous waste containers.

  • PPE Disposal: After handling, remove the outer pair of gloves and the gown. Then remove the inner pair of gloves. Dispose of all PPE as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-resistant container.

  • Solid Waste: Collect all solid waste, including contaminated vials, pipette tips, and paper towels, in a designated solid waste container.

  • Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.

Spill Response Plan

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

Immediate Actions
  • Alert Others: Immediately alert personnel in the vicinity of the spill.

  • Evacuate Area: Evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the nature and extent of the spill.

Cleanup Procedure
  • Assemble Spill Kit: Obtain the designated hazardous drug spill kit.

  • Don PPE: Put on the full PPE suite for spill cleanup as detailed in the PPE table.

  • Contain the Spill:

    • Liquids: Cover the spill with absorbent pads, working from the outside in.

    • Solids: Gently cover the powder with wetted absorbent material to avoid raising dust.

  • Clean the Area:

    • Carefully collect all contaminated absorbent materials and any broken glass with forceps and place them into the designated cytotoxic waste container.

    • Clean the spill area three times with a detergent solution, followed by a rinse with clean water.

  • Dispose of Waste: All materials used for cleanup are to be disposed of as hazardous waste.

  • Doff PPE: Remove PPE in the reverse order it was put on, ensuring no contact with the contaminated exterior. Dispose of all PPE as hazardous waste.

  • Wash Hands: Thoroughly wash hands with soap and water.

  • Report: Report the incident to the laboratory supervisor and the institutional safety office.

This compound Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bropirimine
Reactant of Route 2
Bropirimine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.